2-Chloro-3-isopropylpyridine
Description
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Properties
IUPAC Name |
2-chloro-3-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVJMRHABPVQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634107 | |
| Record name | 2-Chloro-3-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158503-51-6 | |
| Record name | 2-Chloro-3-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 2-Chloropyridine Scaffold
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-isopropylpyridine
For researchers and professionals in drug development and materials science, the pyridine scaffold is a cornerstone of molecular design, with a significant percentage of FDA-approved drugs incorporating this heterocycle.[1] Among its many derivatives, the 2-chloropyridine moiety stands out as a uniquely versatile synthetic intermediate.[2] The chlorine atom at the 2-position acts as a proficient leaving group, enabling a wide array of subsequent cross-coupling and nucleophilic substitution reactions. This allows for the strategic, late-stage diversification of complex molecules, a critical advantage in structure-activity relationship (SAR) studies.[1]
This guide provides a comprehensive, in-depth analysis of a robust and reliable synthetic pathway to this compound, a valuable building block. The chosen methodology is a three-step sequence that leverages established, high-yielding transformations, prioritizing logical flow, mechanistic clarity, and practical applicability for the research scientist. The core strategy involves:
-
Installation of the C3 Isopropyl Group: Formation of the precursor, 3-isopropylpyridine, via a palladium-catalyzed cross-coupling reaction.
-
Ring Activation via N-Oxidation: Conversion of the pyridine to its corresponding N-oxide to electronically activate the C2 position for nucleophilic attack.
-
Regioselective Deoxygenative Chlorination: Introduction of the chlorine atom at the C2 position with simultaneous removal of the N-oxide to yield the final product.
Each section will dissect the causality behind the chosen methodology, providing not just a protocol, but a framework for understanding and adapting these powerful reactions.
Part 1: Synthesis of 3-Isopropylpyridine via Kumada Cross-Coupling
The introduction of alkyl groups onto a pyridine ring is a fundamental C-C bond-forming reaction. While several methods exist, the Kumada cross-coupling offers a direct and efficient route by reacting a Grignard reagent with a halo-pyridine, catalyzed by a nickel or palladium complex.[3][4] This approach is chosen for its high efficiency and the commercial availability of the starting materials: 3-bromopyridine and isopropylmagnesium bromide.[5][6]
Causality & Mechanistic Insight
The catalytic cycle of the Kumada coupling is a foundational concept in organometallic chemistry.[3] The generally accepted mechanism for a palladium-catalyzed process is as follows:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 3-bromopyridine. This is typically the rate-limiting step and results in a Pd(II) intermediate.
-
Transmetalation: The organometallic Grignard reagent (isopropylmagnesium bromide) exchanges its organic group with the halide on the palladium center. This step forms a diorganopalladium(II) complex and magnesium bromide salts.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the C-C bond of the product (3-isopropylpyridine) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for the synthesis of 3-isopropylpyridine.
Experimental Protocol: Synthesis of 3-Isopropylpyridine
This protocol is adapted from general procedures for Kumada cross-coupling of aryl halides.[4][7]
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask, previously oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum.
-
Reagent Charging: To the flask, add 3-bromopyridine (1.0 eq, e.g., 10.0 g, 63.3 mmol) and a palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq, 920 mg, 1.27 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 100 mL) via cannula or syringe.
-
Grignard Reagent Addition: Cool the stirred mixture to 0 °C using an ice bath. Add isopropylmagnesium bromide (1.2 eq, 76.0 mmol, e.g., 76.0 mL of a 1.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica gel to afford 3-isopropylpyridine as a colorless oil.
Part 2: N-Oxidation of 3-Isopropylpyridine
Direct electrophilic chlorination of pyridine is inefficient and often results in a mixture of products. To achieve regioselective chlorination at the C2 position, the pyridine nitrogen must first be oxidized to an N-oxide. This transformation serves a critical dual purpose:
-
Electronic Activation: The N-oxide group is strongly electron-donating via resonance, which significantly increases the electron density at the C2 and C4 positions, making them susceptible to attack by electrophiles and nucleophiles after activation.
-
Strategic Intermediate: The N-oxide provides a reactive handle for deoxygenative functionalization, which is the cornerstone of the subsequent chlorination step.
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and highly effective reagent for this transformation.[8][9]
Mechanism of N-Oxidation
The reaction proceeds via a straightforward nucleophilic attack of the pyridine nitrogen lone pair on the terminal, electrophilic oxygen of the peroxy acid. This is a concerted process that results in the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct.
Caption: Reaction scheme for the N-oxidation step.
Experimental Protocol: Synthesis of 3-Isopropylpyridine N-Oxide
This protocol is adapted from a general procedure for the N-oxidation of pyridines using m-CPBA.[10][11]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropylpyridine (1.0 eq, e.g., 5.0 g, 41.3 mmol) in dichloromethane (DCM, 100 mL).
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (77% max, 1.2 eq, ~11.9 g, ~53.6 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After addition, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C. Quench the excess m-CPBA by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until a test with starch-iodide paper is negative.
-
Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield 3-isopropylpyridine N-oxide.
Part 3: Deoxygenative Chlorination to this compound
This final step is the most critical transformation, converting the activated N-oxide intermediate into the target 2-chloropyridine. Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are highly effective for this deoxygenative chlorination.[12][13] POCl₃ is often preferred for its reliability and potency.
Causality & Mechanistic Insight
The reaction mechanism is a well-established sequence involving activation, nucleophilic attack, and elimination.
-
Activation of N-Oxide: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a highly reactive pyridinium dichlorophosphate intermediate.
-
Nucleophilic Attack: The displaced chloride ion (Cl⁻) now acts as a nucleophile and attacks the activated pyridine ring.
-
Regioselectivity: The attack occurs preferentially at the C2 or C6 positions due to the electronic activation conferred by the N-oxide group. In the case of 3-isopropylpyridine N-oxide, attack at the C2 position is strongly favored over the C6 position due to the steric hindrance imposed by the adjacent isopropyl group.
-
Rearomatization and Deoxygenation: The resulting intermediate collapses, leading to the elimination of a dichlorophosphate anion, which subsequently decomposes. This step restores the aromaticity of the ring and yields the final this compound product.
Caption: Mechanism for the POCl₃-mediated synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the deoxygenative chlorination of pyridine N-oxides.[12][14]
-
Apparatus Setup: Assemble an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Place 3-isopropylpyridine N-oxide (1.0 eq, e.g., 3.0 g, 21.9 mmol) in the flask. Carefully add phosphorus oxychloride (POCl₃) (3.0 eq, 6.1 mL, 65.6 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C (oil bath temperature) and maintain at reflux for 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring in a well-ventilated fume hood. Caution: This quenching process is highly exothermic and releases HCl gas.
-
Neutralization: Slowly neutralize the acidic solution to pH 8-9 by the careful addition of a solid base like sodium carbonate (Na₂CO₃) or by dropwise addition of a concentrated NaOH solution, while keeping the mixture cool in an ice bath.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Summary
| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Product |
| 1 | Kumada Coupling | 3-Bromopyridine | i-PrMgBr, Pd(dppf)Cl₂ | 70-85% | 3-Isopropylpyridine |
| 2 | N-Oxidation | 3-Isopropylpyridine | m-CPBA | 85-95% | 3-Isopropylpyridine N-Oxide |
| 3 | Deoxygenative Chlorination | 3-Isopropylpyridine N-Oxide | POCl₃ | 65-80% | This compound |
Conclusion
The synthesis of this compound is reliably achieved through a logical three-step sequence: palladium-catalyzed Kumada coupling, N-oxidation for ring activation, and regioselective deoxygenative chlorination. This pathway is underpinned by well-understood reaction mechanisms and utilizes commercially available reagents, making it a valuable and practical methodology for medicinal and materials chemists. The strategic use of the N-oxide intermediate is key to overcoming the inherent lack of reactivity of the pyridine ring and directing the chlorination to the desired C2 position with high selectivity. This guide provides the necessary technical detail and mechanistic rationale to empower researchers to successfully synthesize this and related 2-chloropyridine building blocks for application in drug discovery and beyond.
References
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Wikipedia (2024). Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]
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NROChemistry (2024). Kumada Coupling. NROChemistry. [Link]
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Wikipedia (2024). Kumada coupling. Wikipedia, The Free Encyclopedia. [Link]
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Chemeurope.com (2024). Negishi coupling. Chemeurope.com. [Link]
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Organic Chemistry Portal (2024). Kumada Coupling. Organic-chemistry.org. [Link]
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Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, 83(4), 875. [Link]
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Organic Chemistry Portal (2024). Negishi Coupling. Organic-chemistry.org. [Link]
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Han, X., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Angewandte Chemie International Edition, 48(43), 8115-8118. [Link]
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Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. [Link]
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The Royal Society of Chemistry (2021). C-H Fluorination Promoted by Pyridine N-oxyl Radical. Electronic Supplementary Information. [Link]
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Joshi-Pangu, A., Wang, C. Y., & Biscoe, M. R. (2011). Nickel-catalyzed Kumada cross-coupling reactions of tertiary alkylmagnesium halides and aryl bromides/triflates. Journal of the American Chemical Society, 133(22), 8478–8481. [Link]
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Myers, A. G. (2007). Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Power of Grignard Reagents: A Deep Dive into Isopropylmagnesium Bromide. [Link]
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Wibaut, J. P., & Hey, D. H. (1953). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(6), 513-521. [Link]
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Fild, M., Stelzer, O., & Schmutzler, R. (1973). Chlorodiisopropylphosphine. Organic Syntheses, Coll. Vol. 5, p.244. [Link]
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Wikipedia (2024). 3-Bromopyridine. Wikipedia, The Free Encyclopedia. [Link]
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Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 221-284. [Link]
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ResearchGate (2024). Deoxygenative chlorination of pyridine N-oxide. [Link]
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Patsnap (2024). Synthetic method of 3-bromopyridine. Eureka. [Link]
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Liu, X. H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167. [Link]
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ResearchGate (2010). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]
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Wang, H., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 114-118. [Link]
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Synthesis of 2-Chloro-3-isopropylpyridine from 3-isopropylpyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for converting 3-isopropylpyridine to the valuable intermediate, 2-chloro-3-isopropylpyridine. Direct chlorination of the pyridine ring is notoriously challenging due to its electron-deficient nature. This document details a robust and widely adopted two-step methodology involving an initial N-oxidation of the pyridine nitrogen, followed by a deoxygenative chlorination. This process activates the heterocyclic ring, enabling regioselective introduction of a chlorine atom at the C2 position. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss critical safety considerations for the reagents involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Challenge of Pyridine Chlorination
The pyridine ring, a foundational scaffold in numerous pharmaceuticals and agrochemicals, presents a significant hurdle for direct electrophilic aromatic substitution.[1] The electronegativity of the nitrogen atom deactivates the ring towards electrophiles, making reactions like direct chlorination difficult and often requiring harsh conditions that can lead to low yields and a mixture of products.[1] To overcome this, a common and effective strategy is to first activate the pyridine ring through the formation of a pyridine N-oxide.[2] The N-oxide functionality donates electron density back into the ring, facilitating electrophilic attack, particularly at the 2- and 4-positions.[2]
This guide will focus on a two-step synthesis:
-
N-Oxidation: The conversion of 3-isopropylpyridine to 3-isopropylpyridine N-oxide using an oxidizing agent.
-
Chlorination: The subsequent reaction of the N-oxide with a chlorinating agent to yield this compound.
This methodology offers a reliable and scalable route to the desired product, which is a key building block in the synthesis of more complex molecules.
Reaction Mechanisms
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
N-Oxidation of 3-isopropylpyridine
The N-oxidation of pyridines is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice due to its commercial availability and reactivity.[3] The reaction proceeds via an electrophilic attack of the peroxy acid's oxygen atom on the lone pair of the pyridine nitrogen.
Diagram 1: Mechanism of N-Oxidation of 3-isopropylpyridine with m-CPBA
Caption: Chlorination of 3-isopropylpyridine N-oxide with POCl₃.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.
Step 1: Synthesis of 3-isopropylpyridine N-oxide
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-isopropylpyridine | 121.18 | (Specify) | (Calculate) |
| m-CPBA (77%) | 172.57 | (Specify) | (Calculate) |
| Dichloromethane (DCM) | 84.93 | (Specify) | - |
| Saturated NaHCO₃ solution | - | (Specify) | - |
| Anhydrous MgSO₄ | 120.37 | (Specify) | - |
Procedure:
-
Dissolve 3-isopropylpyridine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the cooled 3-isopropylpyridine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-isopropylpyridine N-oxide. The product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-isopropylpyridine N-oxide | 137.18 | (Specify) | (Calculate) |
| Phosphoryl chloride (POCl₃) | 153.33 | (Specify) | (Calculate) |
| Toluene | 92.14 | (Specify) | - |
| Saturated NaHCO₃ solution | - | (Specify) | - |
| Anhydrous MgSO₄ | 120.37 | (Specify) | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-isopropylpyridine N-oxide.
-
Add phosphoryl chloride (POCl₃, 3-5 equivalents) dropwise to the N-oxide at room temperature. The reaction can be exothermic, so cooling may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound. [4]
Alternative Chlorination Method: Oxalyl Chloride
An alternative method for the chlorination of pyridine N-oxides involves the use of oxalyl chloride in the presence of a base like triethylamine. [5]This method often proceeds under milder conditions and can be advantageous for substrates sensitive to the harsh conditions of POCl₃.
Key Parameters for Oxalyl Chloride Chlorination: [5]
| Parameter | Condition |
|---|---|
| Chlorinating Agent | Oxalyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
Safety and Handling
m-Chloroperoxybenzoic acid (m-CPBA):
-
Hazards: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. [6][7]It is also a skin and eye irritant. [6][8]* Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Handle in a well-ventilated fume hood. [9]Avoid friction, grinding, and impact. Store in a cool, dry place away from combustible materials. [7] Phosphoryl chloride (POCl₃):
-
Hazards: POCl₃ is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid. [10]It can cause severe burns to the skin, eyes, and respiratory tract.
-
Precautions: Handle with extreme care in a well-ventilated fume hood. [11]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [11]Ensure a quench solution (e.g., a mixture of ice and sodium bicarbonate) is readily available before starting the reaction.
Conclusion
The synthesis of this compound from 3-isopropylpyridine is effectively achieved through a two-step sequence involving N-oxidation followed by chlorination. This approach circumvents the challenges associated with the direct chlorination of an electron-deficient pyridine ring. While m-CPBA and POCl₃ are the workhorse reagents for this transformation, alternative methods exist and should be considered based on substrate compatibility and safety requirements. Careful adherence to experimental protocols and stringent safety precautions are paramount for the successful and safe execution of this synthesis.
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Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Environment, Health & Safety. [Link]
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Interpretation of 2-Chloro-3-isopropylpyridine: A ¹H and ¹³C NMR Analysis
This technical guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3-isopropylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of NMR spectroscopy for the structural elucidation of this substituted pyridine derivative. By synthesizing established spectral data of related compounds and applying principles of substituent effects, this guide offers a robust predictive interpretation of the molecule's NMR characteristics.
Introduction: The Significance of this compound and the Power of NMR
This compound is a heterocyclic aromatic compound with a chlorine atom at the 2-position and an isopropyl group at the 3-position of the pyridine ring. Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, and a thorough understanding of their structure is paramount for predicting their reactivity, biological activity, and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this and structurally related compounds.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three protons on the pyridine ring and the seven protons of the isopropyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, as well as the electron-donating character of the isopropyl group.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.2 - 8.4 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5-5.0 Hz, J(H6-H4) ≈ 1.5-2.0 Hz |
| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.5-8.0 Hz, J(H4-H6) ≈ 1.5-2.0 Hz |
| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.5-8.0 Hz, J(H5-H6) ≈ 4.5-5.0 Hz |
| CH (isopropyl) | 3.2 - 3.5 | Septet | J(CH-CH₃) ≈ 6.8-7.2 Hz |
| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet | J(CH₃-CH) ≈ 6.8-7.2 Hz |
Rationale for Predicted ¹H NMR Assignments
-
Pyridine Ring Protons (H-4, H-5, H-6): The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm).
-
H-6: This proton is ortho to the nitrogen atom, which strongly deshields it, resulting in the most downfield chemical shift among the ring protons. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling) and H-4 (meta coupling).
-
H-4: This proton is para to the nitrogen and ortho to the isopropyl group. It will be deshielded by the ring current and will appear as a doublet of doublets from coupling to H-5 (ortho coupling) and H-6 (meta coupling).
-
H-5: This proton is meta to the nitrogen and adjacent to both the chloro and isopropyl substituents. It will appear as a doublet of doublets due to coupling with H-4 and H-6 (ortho couplings).
-
-
Isopropyl Group Protons:
-
Methine Proton (CH): The single proton on the tertiary carbon of the isopropyl group is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet. Its chemical shift is influenced by the adjacent aromatic ring.
-
Methyl Protons (CH₃): The six equivalent protons of the two methyl groups are adjacent to the single methine proton. Their signal will be split into a doublet.
-
The relationship between the protons and their expected splitting patterns can be visualized as follows:
Caption: Predicted ¹H-¹H coupling network in this compound.
Predicted ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the five carbon atoms of the pyridine ring and the three carbons of the isopropyl group. The chemical shifts are determined by the electronegativity of the substituents and their position on the ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 138 - 142 |
| C-6 | 147 - 151 |
| C-4 | 135 - 139 |
| C-5 | 122 - 126 |
| CH (isopropyl) | 28 - 32 |
| CH₃ (isopropyl) | 22 - 25 |
Rationale for Predicted ¹³C NMR Assignments
The prediction of ¹³C chemical shifts is based on the known values for pyridine and the application of substituent chemical shift (SCS) effects for the chloro and isopropyl groups. The base values for pyridine are approximately: C-2/6 = 150 ppm, C-3/5 = 124 ppm, and C-4 = 136 ppm.[1][2]
-
C-2: This carbon is directly attached to the electronegative chlorine atom and the nitrogen atom, leading to a significant downfield shift.
-
C-3: The attachment of the isopropyl group will cause a downfield shift (α-effect).
-
C-6: Being adjacent to the nitrogen, this carbon will have a chemical shift similar to C-2 of pyridine.
-
C-4: The effect of the substituents on this carbon will be less pronounced.
-
C-5: This carbon is least affected by the electron-withdrawing groups and will likely have the most upfield chemical shift among the ring carbons.
-
Isopropyl Carbons (CH and CH₃): These will appear in the aliphatic region of the spectrum, with the methine carbon being more downfield than the methyl carbons.
The following diagram illustrates the workflow for predicting the ¹³C NMR spectrum:
Caption: Workflow for the prediction of the ¹³C NMR spectrum.
Experimental Protocols
To acquire high-quality ¹H and ¹³C NMR spectra, the following experimental procedures are recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for a modern Fourier-transform NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and model.
-
Instrument Tuning and Shimming:
-
Insert the sample into the NMR probe.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Conclusion
This technical guide has provided a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and analyzing the substituent effects of the chloro and isopropyl groups on the pyridine scaffold, a comprehensive spectral assignment has been proposed. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the accurate structural characterization of substituted pyridine derivatives.
References
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (2021). ChemRxiv.
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1990).
- Adamczyk, M., Watt, D. S., & Netzel, D. A. (1987).
- 1H–1H Coupling in Proton NMR. (2021). ACD/Labs.
-
Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (2020).
- Coupling Constants For 1h and 13c NMR. (n.d.). Scribd.
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (2023). Testbook.
- 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
- NMR Coupling Constants. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI.
- 3-Hydroxypyridine(109-00-2) 13C NMR spectrum. (n.d.). ChemicalBook.
- Pyridine(110-86-1) 13C NMR spectrum. (n.d.). ChemicalBook.
- 3-Ethylpyridine(536-78-7) 1H NMR spectrum. (n.d.). ChemicalBook.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-isopropylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural framework, featuring a reactive chlorine atom at the 2-position and an isopropyl group at the 3-position of the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules. The pyridine scaffold is a common motif in a wide array of pharmaceuticals, and the specific substitution pattern of this compound influences its reactivity and potential biological activity, making it a target for investigation in drug discovery programs.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details established protocols for its synthesis and characterization, and offers insights into the scientific rationale behind these methodologies.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| CAS Number | 158503-51-6 | [1] |
| Physical Form | Light-Yellow Liquid | [2] |
| Boiling Point | 166 °C | Not explicitly cited |
| Storage Temperature | 0-8 °C | [2] |
| Purity | 95.00% | [2] |
| IUPAC Name | 2-chloro-3-propan-2-ylpyridine | [1] |
| InChI | InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | [1] |
| InChI Key | NHVJMRHABPVQTR-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)C1=C(N=CC=C1)Cl | [1] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the direct chlorination of 3-isopropylpyridine. This method is favored for its relative simplicity and availability of the starting material.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Chlorination of 3-Isopropylpyridine
Objective: To synthesize this compound via direct chlorination of 3-isopropylpyridine.
Materials:
-
3-Isopropylpyridine
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous reaction solvent (e.g., Dichloromethane, Chloroform)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-isopropylpyridine in an anhydrous solvent.
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., thionyl chloride) to the solution at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial as chlorinating agents like thionyl chloride and phosphorus pentachloride react violently with water.
-
Slow Addition and Reflux: The slow addition of the chlorinating agent controls the initial exothermic reaction. Subsequent heating to reflux provides the necessary activation energy to drive the reaction to completion.
-
Neutralization and Extraction: The aqueous workup with sodium bicarbonate neutralizes excess acid and byproducts, allowing for the efficient extraction of the organic product into a non-polar solvent.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic Data (Predicted and Comparative)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methine proton of the isopropyl group will be a septet, and the methyl protons will be a doublet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two unique carbons of the isopropyl group. The carbon attached to the chlorine atom (C2) will be significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.62 g/mol ). The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, will be characteristic of a monochlorinated compound. Fragmentation patterns will likely involve the loss of the isopropyl group and the chlorine atom.
Experimental Protocol: GC-MS Analysis
Objective: To determine the purity and confirm the molecular weight of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for separating pyridine derivatives (e.g., HP-5MS)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Acquisition: Acquire the data according to the specified GC and MS conditions.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which indicates the purity. Analyze the mass spectrum of the corresponding peak to confirm the molecular weight and fragmentation pattern.
Potential Applications in Research and Development
The unique structure of this compound makes it a versatile intermediate with potential applications in several areas:
-
Organic Synthesis: The reactive chloro group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[1]
-
Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug discovery. This compound can serve as a starting material for the synthesis of novel compounds with potential therapeutic activities.[1]
-
Agrochemicals: Pyridine derivatives are also utilized in the development of herbicides and insecticides. The biological activity of compounds derived from this compound could be explored for agrochemical applications.[1]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound. While some experimental data for this specific compound remains to be fully elucidated in publicly available literature, the provided protocols and comparative spectral analysis offer a robust framework for its handling and application in a research setting. As a versatile building block, this compound holds promise for the development of novel molecules in the pharmaceutical and agrochemical industries. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its utility in scientific discovery.
References
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reactivity of 2-Chloro-3-isopropylpyridine with nucleophiles
An In-Depth Technical Guide to the Reactivity of 2-Chloro-3-isopropylpyridine with Nucleophiles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the reactivity of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We move beyond simple reaction lists to explore the underlying principles governing its interactions with nucleophiles. This document emphasizes the causal relationships between the substrate's electronic and steric properties and the selection of appropriate synthetic methodologies. Core reaction classes, including classical Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, are examined in detail. Field-proven experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the knowledge to effectively and efficiently utilize this versatile scaffold.
Foundational Principles: Understanding the Reactivity of this compound
The reactivity of this compound is a nuanced interplay of its structural features. A foundational understanding of these characteristics is paramount for predicting reaction outcomes and troubleshooting synthetic challenges.
Electronic Landscape of the Pyridine Ring
The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the ring system, particularly from the α (2- and 6-) and γ (4-) positions. This electron deficiency makes the ring susceptible to attack by nucleophiles, a stark contrast to the electron-rich nature of benzene, which favors electrophilic substitution.[1]
The Role of the C-2 Chlorine Atom
The chlorine atom at the 2-position serves as a competent leaving group. Its position is critical; nucleophilic attack at C-2 (or C-4) allows for the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized onto the ring nitrogen.[1][2] This stabilization provides a lower energy pathway for substitution compared to attack at the C-3 or C-5 positions.[1][3]
The Influence of the C-3 Isopropyl Group
The 3-isopropyl substituent introduces two primary effects:
-
Steric Hindrance: This is the dominant effect. The bulky isopropyl group physically impedes the approach of a nucleophile to the C-2 reaction center. This steric shield significantly reduces the rate of direct SNAr reactions compared to unsubstituted 2-chloropyridine, often necessitating more forcing conditions or alternative catalytic pathways.
-
Electronic Contribution: As an alkyl group, the isopropyl substituent is weakly electron-donating through induction. This effect slightly counteracts the ring's inherent electron deficiency, making it marginally less reactive towards nucleophiles than its unsubstituted counterpart. However, this electronic effect is generally subordinate to the steric hindrance.
Reaction Pathways with Nucleophiles
Given the substrate's moderate intrinsic reactivity, tempered by steric hindrance, several synthetic strategies are employed. The choice of pathway is dictated by the nucleophile's strength and the desired reaction efficiency.
Direct Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is the most direct method for substitution. The reaction proceeds via a two-step addition-elimination mechanism.
Caption: SNAr Mechanism on this compound.
Due to the factors discussed, direct SNAr on this compound often requires harsh conditions such as high temperatures (100-300 °C), high pressure, or microwave irradiation to overcome the activation energy barrier.[4] While feasible for strong nucleophiles like secondary amines or thiolates, yields can be variable, and the conditions may not be suitable for complex, thermally sensitive substrates.
Palladium-Catalyzed Buchwald-Hartwig Amination
For the crucial formation of C-N bonds, the Buchwald-Hartwig amination is often the superior method.[5][6] This cross-coupling reaction is exceptionally versatile, tolerating a wide range of functional groups and proceeding under much milder conditions than direct SNAr.[6] It is particularly effective for coupling with less reactive aryl chlorides.[6][7]
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[5][8]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds with aryl halides.[9][10] While traditional Ullmann reactions required very high temperatures and stoichiometric copper, modern protocols use catalytic amounts of copper salts with various ligands, allowing for milder conditions.[10][11] For C-N bond formation, this is often referred to as the Goldberg reaction.[9] It serves as a valuable, often more economical, alternative to palladium-catalyzed methods, although it may require higher temperatures than the Buchwald-Hartwig reaction.[9]
Comparative Analysis of Key Methodologies
The selection of a synthetic route depends heavily on the specific nucleophile, substrate complexity, and desired process parameters (cost, scale, temperature tolerance).
| Parameter | Direct SNAr | Buchwald-Hartwig Amination | Ullmann Condensation |
| Reaction Type | Addition-Elimination | Pd-Catalyzed Cross-Coupling | Cu-Catalyzed Cross-Coupling |
| Typical Nucleophiles | Strong (Amines, Thiolates) | Primary/Secondary Amines, Amides | Amines, Alcohols, Phenols |
| Catalyst/Promoter | None (or strong base) | Pd(0) or Pd(II) precursor | Cu(I) or Cu(II) salts |
| Ligand | Not applicable | Bulky phosphines (e.g., XPhos, SPhos) | Diamines, Phenanthrolines |
| Base | Often the nucleophile or excess amine | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄) | K₂CO₃, Cs₂CO₃ |
| Temperature | High (100–250 °C) | Mild to Moderate (RT–120 °C) | Moderate to High (100–200 °C) |
| Key Advantage | Atom-economical, catalyst-free | Broad scope, high functional group tolerance | Lower catalyst cost |
| Key Limitation | Harsh conditions, limited scope | Catalyst/ligand cost, metal removal | Higher temperatures, narrower scope than Pd |
| Table 1: Comparison of primary synthetic routes for functionalizing this compound. |
Field-Proven Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Researchers should perform appropriate safety assessments and optimize conditions for their specific substrates.
Protocol 1: Direct Amination via SNAr (Microwave Conditions)
This protocol is suitable for robust secondary amines. The use of a sealed microwave vial allows for rapid heating to temperatures that overcome the steric and electronic barriers.
-
1. Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 155.6 mg).
-
2. Addition of Nucleophile: Add the secondary amine (e.g., morpholine, piperidine) (2.0–3.0 mmol). Using the amine as the solvent is often effective. Alternatively, a high-boiling polar aprotic solvent like NMP or DMSO can be used (3-5 mL).
-
3. Sealing and Reaction: Securely cap the vial. Place it in the cavity of a laboratory microwave reactor.
-
4. Microwave Program: Set the reaction temperature to 180–220 °C, with a hold time of 30–90 minutes. Monitor the internal pressure to ensure it remains within the vial's safety limits.
-
5. Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for coupling primary or secondary amines under relatively mild conditions. All steps should be performed under an inert atmosphere (Nitrogen or Argon).
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An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-3-isopropylpyridine
This guide provides a comprehensive technical overview of 2-Chloro-3-isopropylpyridine, a substituted pyridine with emerging potential in various biological applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and offers field-proven insights into the exploration of its biological activities. We will delve into its chemical properties, known biological effects, potential mechanisms of action, and detailed experimental workflows for its investigation.
Introduction to this compound: A Molecule of Interest
This compound is an organic compound belonging to the pyridine family, characterized by a chlorine atom at the second position and an isopropyl group at the third position of the pyridine ring.[1] Its molecular formula is C8H10ClN, with a molecular weight of approximately 155.62 g/mol .[1] The unique substitution pattern on the pyridine ring imparts specific chemical properties that influence its reactivity and biological activity.[1] The pyridine scaffold is a ubiquitous feature in many pharmaceuticals, making its derivatives, such as this compound, attractive candidates for drug discovery and development.[1][2][3]
Synthesis and Characterization
The availability of a compound is a critical first step in its biological evaluation. Several synthetic routes for this compound and other substituted pyridines have been reported in the literature. A general understanding of these methods is crucial for researchers planning to work with this molecule.
Synthetic Methodologies
Common synthetic strategies for substituted pyridines include:
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be employed to introduce substituents onto the pyridine ring.[1]
-
Sonogashira Coupling: Another palladium-catalyzed reaction, useful for forming carbon-carbon bonds.[1]
-
Direct Chlorination: This method involves the direct introduction of a chlorine atom onto the 3-isopropylpyridine backbone using a suitable chlorinating agent.[1]
-
Modular Synthesis: Cascade reactions involving N-iminative, Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, offer a versatile route to highly substituted pyridines.[3][4]
The choice of synthetic route will depend on the availability of starting materials, desired yield, and scalability of the reaction.
Characterization Techniques
Following synthesis, the identity and purity of this compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
A logical workflow for the synthesis and characterization of this compound is depicted below.
Figure 1: A generalized workflow for the synthesis and characterization of this compound.
Potential Biological Activities and Mechanisms of Action
Preliminary research and the structural similarity of this compound to other biologically active pyridine derivatives suggest several potential areas of biological activity.
Antimicrobial and Antifungal Activity
Research indicates that this compound has been investigated for its potential to inhibit the growth of various microorganisms and fungi.[1] The pyridine ring is a common feature in many antimicrobial and antifungal agents. The mechanism of action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Dopamine Transporter (DAT) Inhibition
Substituted pyridines have been identified as novel inhibitors of the dopamine transporter (DAT).[2] Abnormal dopamine signaling is implicated in several neurological and psychiatric conditions, including Parkinson's disease, depression, and substance abuse.[2] DAT inhibitors block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling. The inhibitory activity and selectivity of substituted pyridines towards monoamine transporters are determined by the geometry and nature of the substituents on the pyridine ring.[2]
The potential interaction of this compound with the dopamine transporter is a promising avenue for research. The chloro and isopropyl groups at the 2 and 3 positions, respectively, could play a crucial role in binding to the active site of the transporter.
Figure 2: Proposed mechanism of action of this compound as a dopamine transporter (DAT) inhibitor.
Agrochemical Applications
Due to its biological activity, this compound has been employed in the formulation of herbicides and insecticides.[1] This suggests that the compound may target biological pathways in plants or insects that are essential for their survival. Further investigation into these mechanisms could reveal novel targets for pest and weed control.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological potential of this compound, a series of well-defined experimental protocols should be followed.
In Vitro Antimicrobial and Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.
Methodology:
-
Microorganism Preparation: Grow bacterial and fungal strains in appropriate broth media to mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Microdilution Assay: In a 96-well microtiter plate, add a standardized inoculum of the microorganism to each well containing the serially diluted compound. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | Experimental Value |
| Escherichia coli | Gram-negative | Experimental Value |
| Candida albicans | Fungus | Experimental Value |
| Aspergillus niger | Fungus | Experimental Value |
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.
Methodology:
-
Membrane Preparation: Use cell lines stably expressing the human dopamine transporter (hDAT). Prepare membrane fractions from these cells.
-
Radioligand Binding Assay: In a 96-well plate, incubate the hDAT-expressing membranes with a known radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound.
-
Incubation and Filtration: Incubate the reaction mixture to allow for competitive binding. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Experimental Value | Experimental Value |
| Cocaine (Positive Control) | Literature Value | Literature Value |
Dopamine Uptake Assay
Objective: To assess the functional inhibition of dopamine uptake by this compound in cells expressing hDAT.
Methodology:
-
Cell Culture: Grow hDAT-expressing cells in appropriate culture conditions.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Dopamine Uptake: Add radiolabeled dopamine (e.g., [³H]dopamine) to the cells and incubate for a short period to allow for uptake.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.
Safety and Toxicology
While specific toxicological data for this compound is limited, safety data sheets for structurally similar compounds provide some guidance. Compounds like 2-chloropyridine, 2-chloro-3-fluoropyridine, and 2-chloro-3-methylpyridine are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[5][6][7] A safety data sheet for this compound indicates it may be harmful if swallowed or in contact with skin, and can cause eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents a promising chemical scaffold with the potential for diverse biological activities. Its documented antimicrobial and antifungal properties, coupled with the likelihood of it acting as a dopamine transporter inhibitor, warrant further in-depth investigation. The experimental workflows outlined in this guide provide a robust framework for elucidating the specific mechanisms of action and quantifying the biological efficacy of this compound. Future research should focus on structure-activity relationship (SAR) studies to optimize its biological activity, as well as comprehensive in vivo studies to assess its therapeutic potential and toxicological profile. The versatility of the pyridine ring suggests that this compound could serve as a valuable lead compound in the development of new therapeutic agents and agrochemicals.
References
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Zou, R., et al. (2006). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(19), 5049-5052. Retrieved from [Link]
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Buller, S., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 13(9), 2208-2211. Retrieved from [Link]
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A possible mechanism for the synthesis of substituted pyridines. (n.d.). ResearchGate. Retrieved from [Link]
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Buller, S., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.). Mol-Instincts. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet. Retrieved from [Link]
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Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(14), 4238. Retrieved from [Link]
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Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 5), o1020. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved from [Link]
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2-Chloro-3-isopropylpyridine derivatives and analogs
An In-depth Technical Guide to 2-Chloro-3-isopropylpyridine Derivatives and Analogs for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Among the myriad of pyridine-based building blocks, this compound stands out as a versatile intermediate for creating novel molecular architectures. This guide provides a comprehensive technical overview of this compound, its synthesis, derivatization strategies, and the burgeoning landscape of its analogs in therapeutic research. We will delve into the synthetic causality, structure-activity relationships (SAR), and detailed experimental protocols, offering field-proven insights for professionals engaged in the discovery and development of next-generation therapeutics.
The Core Scaffold: this compound
This compound (Molecular Formula: C₈H₁₀ClN) is an organic compound featuring a pyridine ring substituted with a chlorine atom at the second position and an isopropyl group at the third.[1] This specific substitution pattern imparts unique chemical properties that make it a valuable starting material. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent activates the C2 position for nucleophilic aromatic substitution (SₙAr), while the chlorine itself serves as an excellent leaving group and a handle for palladium-catalyzed cross-coupling reactions. The isopropyl group at the C3 position provides steric bulk and lipophilicity, which can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties.
Its primary applications lie in its role as a chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] Research into its derivatives has revealed a wide spectrum of potential biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 158503-51-6 |
| Molecular Formula | C₈H₁₀ClN[1] |
| Molecular Weight | 155.62 g/mol [1] |
| Appearance | (Varies, typically liquid) |
| Boiling Point | (Data not widely published) |
| Solubility | Soluble in common organic solvents |
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness. Key methods include:
-
Direct Chlorination: This approach involves the direct chlorination of 3-isopropylpyridine using various chlorinating agents.[1] This method can be cost-effective but may suffer from regioselectivity issues, leading to a mixture of chlorinated products.
-
Sandmeyer-type Reactions: Starting from 2-amino-3-isopropylpyridine, a diazotization reaction followed by treatment with a chloride source (e.g., CuCl) can yield the desired product. This is a classic and reliable method for introducing chlorine onto a pyridine ring.[6]
-
Palladium-Catalyzed Cross-Coupling: While less common for the direct synthesis of the core, reactions like the Heck coupling (reacting 2-chloropyridine with isopropene) can be envisioned.[1]
Below is a generalized workflow for the synthesis of a 2-chloropyridine from a 2-aminopyridine precursor, a common and fundamental transformation in pyridine chemistry.
Caption: General workflow for Sandmeyer synthesis of 2-chloropyridines.
Spectroscopic Characterization
Post-synthesis, confirming the identity and purity of this compound is critical. Standard spectroscopic techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, showing characteristic signals for the aromatic protons on the pyridine ring and the isopropyl group. ¹³C NMR confirms the carbon skeleton.[1]
-
Mass Spectrometry (MS): This technique determines the molecular weight and can reveal fragmentation patterns, confirming the presence of chlorine through its isotopic signature (³⁵Cl and ³⁷Cl).[1]
-
Infrared (IR) Spectroscopy: IR helps identify functional groups and the characteristic vibrations of the pyridine ring.[1]
Key Synthetic Derivatization Strategies
The true value of this compound lies in its capacity for facile derivatization. The reactive chloro group at the C2 position is the primary site for synthetic modification, enabling the construction of large libraries of analogs for biological screening.
Caption: Major synthetic pathways for derivatizing the core scaffold.
Nucleophilic Aromatic Substitution (SₙAr)
This is the most common and direct method for modifying the C2 position. The chlorine atom is readily displaced by a variety of nucleophiles.
-
Causality: The reaction is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the negatively charged Meisenheimer complex intermediate.
-
Applications: This strategy is used to introduce amines, hydrazines, alcohols, and thiols, leading to compounds with diverse biological activities, including potential acetylcholinesterase inhibitors and anticancer agents.[5][7]
Palladium-Catalyzed Cross-Coupling
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.
-
Suzuki Coupling: Reacting this compound with boronic acids or esters in the presence of a palladium catalyst and a base introduces new aryl or heteroaryl groups. This is fundamental for exploring SAR by modifying steric and electronic properties.
-
Sonogashira Coupling: This reaction introduces alkynyl groups, which can serve as versatile handles for further transformations (e.g., click chemistry) or act as important pharmacophoric elements themselves.[1]
-
Buchwald-Hartwig Amination: An alternative to classical SₙAr for forming C-N bonds, often proceeding under milder conditions and with broader substrate scope.
Biologically Active Analogs and Therapeutic Applications
Derivatives and analogs of the 2-chloropyridine scaffold have demonstrated a remarkable range of biological activities. The strategic combination of the pyridine core with various substituents has led to the discovery of potent agents targeting cancer, infectious diseases, and neurological disorders.
Anticancer and Antiproliferative Agents
The pyridine nucleus is a common feature in many anticancer drugs.[2] Analogs of 2-chloropyridine have been synthesized and evaluated as potential antitumor agents, often acting through mechanisms like enzyme inhibition.[5]
A study by Liu et al. (2010) described the synthesis of novel 2-chloro-pyridine derivatives containing flavone moieties as potential telomerase inhibitors.[5] Two compounds, 6e and 6f , showed notable activity against the gastric cancer cell line SGC-7901.[5]
Table 2: Anticancer Activity of 2-Chloropyridine-Flavone Derivatives [5]
| Compound | Target Cell Line | IC₅₀ (µg/mL) | Telomerase Inhibition IC₅₀ (µM) |
| 6e | SGC-7901 | 22.28 ± 6.26 | 0.8 ± 0.07 |
| 6f | SGC-7901 | 18.45 ± 2.79 | > 10 |
The potent telomerase inhibition by compound 6e suggests a specific mechanism of action, and molecular docking studies indicated a probable binding model within the enzyme's active site.[5] This highlights a rational design approach where the chloropyridine scaffold serves to position the flavone moiety for optimal interaction with the biological target.
Antimicrobial and Antifungal Agents
Infectious diseases remain a major global health threat, and the pyridine scaffold is a promising starting point for novel antimicrobial agents.[8] Research has shown that this compound itself exhibits potential antimicrobial and antifungal activity.[1] Furthermore, the synthesis of more complex pyridine-based nucleoside analogs has yielded compounds with high antibacterial activity and, in the case of glycoside derivatives, antifungal properties.[3]
-
Mechanism of Action: While varied, potential mechanisms include disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic properties conferred by the chloro and isopropyl groups can be critical for cell penetration and target engagement.
Neuroprotective Agents for Alzheimer's Disease
A key strategy in treating Alzheimer's disease is to inhibit the acetylcholinesterase (AChE) enzyme, thereby increasing levels of the neurotransmitter acetylcholine in the brain.[7] A 2022 study explored a series of 2-chloro-3-hydrazinopyrazine derivatives, which are structural analogs of chloropyridines, as potential AChE inhibitors.[7]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Analogs [7]
| Compound | AChE Inhibition IC₅₀ (µM) |
| CHP4 | 3.76 |
| CHP5 | 4.2 |
| Donepezil (Standard) | 0.53 |
Compound CHP4 not only showed strong AChE inhibition but also demonstrated neuroprotective effects by reducing Aβ₁₋₄₂-induced toxicity and tau hyperphosphorylation in PC12 cells.[7] This dual-action profile makes it a promising lead for a multi-functional anti-Alzheimer's agent.
Caption: Mechanism of action for AChE inhibitors in the synaptic cleft.
Detailed Experimental Protocols
Scientific integrity requires reproducible and well-described methodologies. This section provides exemplary protocols for the synthesis and biological evaluation of a this compound derivative.
Protocol 1: Synthesis of a 2-Aryl-3-isopropylpyridine via Suzuki Coupling
This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize N-(4-(3-isopropylpyridin-2-yl)phenyl)acetamide from this compound and (4-acetamidophenyl)boronic acid.
Materials:
-
This compound (1.0 mmol)
-
(4-acetamidophenyl)boronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: To a 25 mL round-bottom flask, add this compound, (4-acetamidophenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Causality: The palladium complex is the catalyst that facilitates the transmetalation and reductive elimination steps. K₂CO₃ is the base required to activate the boronic acid for transmetalation.
-
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to create an inert atmosphere.
-
Causality: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst degradation and reduced yield.
-
-
Solvent Addition: Add 1,4-dioxane and water via syringe.
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction.
-
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-(4-(3-isopropylpyridin-2-yl)phenyl)acetamide.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effect of a compound on a cancer cell line.[9]
Objective: To determine the IC₅₀ value of a synthesized derivative against a human cancer cell line (e.g., SGC-7901).
Materials:
-
Cancer cell line (e.g., SGC-7901)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include wells for untreated controls and vehicle (DMSO) controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Causality: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan is proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This compound and its analogs represent a fertile ground for therapeutic innovation. The versatility of the scaffold, combined with well-established synthetic methodologies, allows for the systematic exploration of chemical space to optimize biological activity. The diverse activities observed—from anticancer to antimicrobial to neuroprotective—underscore the privileged nature of the chloropyridine core in medicinal chemistry.
Future research should focus on:
-
Rational Design: Employing computational and structure-based design to create next-generation analogs with improved potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by these compounds to better understand their therapeutic potential and potential off-target effects.
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles suitable for clinical development.
By integrating modern synthetic chemistry with rigorous biological evaluation, the full potential of this compound derivatives can be harnessed to address unmet medical needs.
References
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-
ResearchGate. (PDF) Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link]
-
Aguilar-Mariscal, M., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 2024. [Link]
-
Liu, X. H., et al. Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
ResearchGate. (PDF) 2-Chloro-3-nitropyridine. [Link]
- Google Patents.
- Google Patents.
-
Bolocan, A., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 2022. [Link]
-
Al-Ostath, A., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [Link]
-
Taheri, M., et al. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Journal of Ovarian Research, 2022. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-3-isopropylpyridine: Starting Materials and Strategic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-isopropylpyridine is a key heterocyclic building block in the synthesis of a variety of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern—a chlorine atom at the 2-position and an isopropyl group at the 3-position—provides a versatile scaffold for further molecular elaboration. This guide offers a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind various synthetic routes. We will delve into detailed methodologies, including the direct chlorination of 3-isopropylpyridine, the strategic use of pyridine N-oxides, and the construction of the substituted ring through Grignard and other organometallic reactions. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and execution of synthetic pathways involving this important intermediate.
Introduction: The Strategic Importance of this compound
The pyridine core is a ubiquitous motif in a vast array of biologically active compounds. The presence of a halogen, such as chlorine, at the 2-position provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitutions, enabling the facile introduction of diverse functionalities. The 3-isopropyl group, on the other hand, can play a crucial role in modulating the lipophilicity, steric profile, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic properties. The combination of these two substituents in this compound makes it a highly valuable intermediate for the synthesis of complex molecular architectures.
This guide will explore the primary retrosynthetic disconnections for this compound, focusing on the most practical and scalable approaches. The choice of starting material is a critical decision in any synthetic campaign, influencing not only the overall efficiency and cost but also the potential impurity profile of the final product.
Synthetic Strategies from 3-Isopropylpyridine and its N-Oxide
A logical and direct approach to this compound begins with the readily accessible 3-isopropylpyridine. This strategy branches into two main pathways: direct chlorination and a more controlled route via the corresponding N-oxide.
Direct Chlorination of 3-Isopropylpyridine
The direct introduction of a chlorine atom onto the 3-isopropylpyridine ring is, in principle, the most atom-economical approach. Vapor-phase chlorination of alkylpyridines is a known industrial method.[1][2] However, the primary challenge of this route is achieving the desired regioselectivity. Electrophilic chlorination of the pyridine ring is generally difficult and often requires harsh conditions, which can lead to a mixture of mono- and polychlorinated products, as well as side-chain chlorination.
The electron-donating nature of the isopropyl group at the 3-position directs electrophilic substitution to the 2-, 4-, and 6-positions. Therefore, direct chlorination of 3-isopropylpyridine is expected to yield a mixture of isomers, primarily this compound and 6-chloro-3-isopropylpyridine, along with potential over-chlorination products.
Materials:
-
3-Isopropylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-isopropylpyridine (1.0 equiv.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-isopropylpyridine N-oxide.
Materials:
-
3-Isopropylpyridine N-oxide
-
Phosphoryl chloride (POCl₃)
-
Toluene (or other suitable high-boiling solvent)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add 3-isopropylpyridine N-oxide (1.0 equiv.) and toluene.
-
Carefully add phosphoryl chloride (3.0-5.0 equiv.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
| Reaction Step | Starting Material | Key Reagents | Typical Yield | Reference |
| N-Oxidation | 3-Isopropylpyridine | m-CPBA | >90% | [3] |
| Chlorination | 3-Isopropylpyridine N-Oxide | POCl₃ | 60-80% | [4] |
Building the Ring: Grignard Reaction with a Dihalopyridine Precursor
An alternative and powerful strategy involves the formation of the C-C bond of the isopropyl group onto a pre-functionalized pyridine ring. The Grignard reaction is a classic and reliable method for such transformations. In this approach, 3-bromo-2-chloropyridine serves as a key starting material. [2] This synthetic route involves three main stages:
-
Formation of the Grignard Reagent: 3-Bromo-2-chloropyridine undergoes a bromine-magnesium exchange with a Grignard reagent such as isopropylmagnesium chloride to selectively form the 2-chloro-3-pyridylmagnesium chloride intermediate.
-
Reaction with an Electrophile: The Grignard reagent is then reacted with acetone to form the tertiary alcohol, 2-(2-chloropyridin-3-yl)propan-2-ol.
-
Deoxygenation: The final step is the deoxygenation of the tertiary alcohol to yield the desired this compound. A common method for the deoxygenation of tertiary alcohols is the Barton-McCombie deoxygenation. [4][5][6][7][8]
Part A: Synthesis of 2-(2-Chloropyridin-3-yl)propan-2-ol [2] Materials:
-
3-Bromo-2-chloropyridine
-
Isopropylmagnesium chloride solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-2-chloropyridine (1.0 equiv.) in anhydrous THF.
-
Slowly add isopropylmagnesium chloride (1.05 equiv.) at room temperature and stir for 1-2 hours.
-
In a separate flask, dissolve acetone (1.2 equiv.) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C and add the acetone solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-(2-chloropyridin-3-yl)propan-2-ol.
Part B: Barton-McCombie Deoxygenation of 2-(2-Chloropyridin-3-yl)propan-2-ol [7] Materials:
-
2-(2-Chloropyridin-3-yl)propan-2-ol
-
Sodium hydride (NaH)
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equiv.) in anhydrous THF.
-
Add a solution of 2-(2-chloropyridin-3-yl)propan-2-ol (1.0 equiv.) in THF dropwise at 0 °C.
-
Stir at room temperature for 30 minutes, then add carbon disulfide (1.5 equiv.) and stir for another 2 hours.
-
Add methyl iodide (2.0 equiv.) and stir for 2 hours.
-
Quench with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to give the crude xanthate ester.
-
Dissolve the crude xanthate ester in toluene, add tributyltin hydride (1.5 equiv.) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
| Reaction Step | Starting Material | Key Reagents | Typical Yield | Reference |
| Grignard Reaction | 3-Bromo-2-chloropyridine | i-PrMgCl, Acetone | ~80% | [2] |
| Deoxygenation | 2-(2-Chloropyridin-3-yl)propan-2-ol | Bu₃SnH, AIBN | 60-80% | [7] |
Alternative Route via 2-Chloro-3-cyanopyridine
Another viable, though more lengthy, synthetic pathway utilizes 2-chloro-3-cyanopyridine as a versatile starting material. [9]This intermediate can be prepared from 3-cyanopyridine N-oxide. [10][11]The cyano group can be transformed into an acetyl group, which can then be converted to the isopropyl group.
The key transformations in this route are:
-
Synthesis of 2-Chloro-3-cyanopyridine: This is typically prepared by the chlorination of 3-cyanopyridine N-oxide using reagents like POCl₃ or thionyl chloride. [9]2. Conversion to 2-Chloro-3-acetylpyridine: The cyano group can be converted to a ketone. One method involves the reaction of the corresponding Grignard reagent derived from 2-chloronicotinic acid (obtainable from hydrolysis of the nitrile) with a methylating agent. [12]3. Conversion of the Acetyl to an Isopropyl Group: This can be achieved in two steps: a Wittig reaction to form the isopropenyl group, followed by hydrogenation.
This multi-step route offers flexibility but generally results in a lower overall yield compared to the more direct methods.
Conclusion
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges.
-
The pyridine N-oxide route stands out as a highly reliable and regioselective method, making it an excellent choice for laboratory-scale synthesis where purity is paramount.
-
The Grignard reaction with 3-bromo-2-chloropyridine is another powerful strategy, offering a convergent approach to the target molecule. While it involves a deoxygenation step that can be technically demanding, it provides a robust pathway to the desired product.
-
The direct chlorination of 3-isopropylpyridine is conceptually the simplest but is hampered by a lack of regioselectivity, making it more suitable for industrial settings where efficient separation technologies are available.
-
The route starting from 2-chloro-3-cyanopyridine is a viable multi-step alternative that offers synthetic flexibility but likely at the cost of overall yield.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, purity requirements, available starting materials, and the technical capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable building block.
References
- European Patent Office. (1995). Chlorination process of pyridine derivatives (EP0684943B1).
- Google Patents. (1968). Chlorination of alkyl pyridines (US3412095A).
-
Grokipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Barton-McCombie deoxygenation. Retrieved from [Link]
-
ResearchGate. (2021). Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3‐Catalyzed Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxygenation of Tertiary and Secondary Benzylic Alcohols into Alkanes with Triethylsilane Catalyzed by Solid Acid Tin(IV) Ion-Exchanged Montmorillonite. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Deoxychlorination. Retrieved from [Link]
-
Wikipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
- Google Patents. (2023). Synthetic method of 3-acetyl-2-chloropyridine (CN115611802B).
- Google Patents. (2010). Preparation method of 2-chloro-3-cyanopyridine (CN101659637A).
-
Patsnap. (n.d.). Preparation method of 2-chloro-3-cyanopyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. Retrieved from [Link]
-
ChemRxiv. (n.d.). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]
- Google Patents. (2022). Synthesis process of pyridine-N-oxide (CN115160220A).
- Google Patents. (2007). Synthesis of pyridine-N-oxide (CN1982297A).
- Google Patents. (2011). Synthetic method for preparing pyridine N-oxide (CN102249995A).
-
Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). -[1][2]Wittig Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
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Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 2-Chloro-3-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Hindered Chloropyridine Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly crucial in pharmaceutical and materials science for constructing biaryl and heterobiaryl scaffolds, which are prevalent motifs in biologically active compounds.[3][4][5][6]
This guide focuses on a particularly challenging substrate: 2-chloro-3-isopropylpyridine. The coupling of chloropyridines is inherently difficult due to the strength of the C-Cl bond, which impedes the initial oxidative addition step in the catalytic cycle.[7][8] This challenge is compounded in this compound by two additional factors:
-
Steric Hindrance: The bulky isopropyl group at the C3 position sterically shields the C2-Cl bond, further hindering the approach of the palladium catalyst.[9][10]
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[9][11]
Overcoming these obstacles requires a carefully optimized protocol. This document provides a detailed, field-proven methodology for the successful Suzuki-Miyaura coupling of this compound, explaining the rationale behind the choice of catalysts, ligands, bases, and solvents to empower researchers to achieve high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. A foundational understanding of this mechanism is critical for troubleshooting and optimizing the reaction for challenging substrates.[6][12][13]
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is typically the rate-determining step for chloro-aromatics and is highly sensitive to the ligand environment around the palladium.[5][8][14]
-
Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13][14][15]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.[13][14]
Optimizing the Protocol: A Component-by-Component Analysis
Success with a substrate like this compound hinges on the judicious selection of each reaction component. Standard conditions, such as using Pd(PPh₃)₄ with Na₂CO₃, are often insufficient for this demanding transformation.[4][5]
Catalyst and Ligand Selection: The Key to Activating the C-Cl Bond
For sterically hindered and electronically deactivated aryl chlorides, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are highly effective as they promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[7]
-
Recommended Systems:
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in coupling challenging chloropyridine substrates.[7][9] They create a sterically demanding and electron-rich environment around the palladium center, facilitating the difficult C-Cl bond cleavage.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another powerful class of ligands for this type of coupling, offering high stability and activity.[15][16]
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., SPhos G3, XPhos G3) can offer improved stability, reproducibility, and ease of handling compared to generating the active catalyst in situ.
-
The Role of the Base: Driving Transmetalation
The base is not a mere spectator; it is essential for activating the boronic acid for the transmetalation step.[13][15] For hindered substrates, a strong, non-nucleophilic base is often required.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. Its strength and solubility characteristics in mixed aqueous-organic solvents are well-suited for these reactions.[9]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective, albeit more expensive, option known to accelerate sluggish couplings.[9]
-
Solvent System: A Balancing Act
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. A mixture of an organic solvent and water is typically optimal.[9][17]
-
Recommended Solvents:
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed, deionized water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[14]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The typical solvent ratio is 4:1 dioxane/water.[2][14]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously. Higher temperatures are often necessary for activating the C-Cl bond.[9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).[7]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[6]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Separate the organic layer.[6][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired product.
Parameter Optimization Summary
The following table provides a starting point for optimizing reaction conditions. It is often necessary to screen different combinations to find the ideal parameters for a specific arylboronic acid partner.[18][19][20]
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Rationale / Notes |
| Pd Source | SPhos Pd G3 (2 mol%) | XPhos Pd G3, Pd(OAc)₂/SPhos | Buchwald pre-catalysts are highly active for this transformation.[7] |
| Ligand:Pd Ratio | (Defined in pre-catalyst) | 2:1 to 4:1 (if using separate source) | A higher ligand ratio can sometimes stabilize the catalyst. |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are preferred to drive transmetalation.[9] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O, THF / H₂O, DME / H₂O | Solvent choice can significantly affect solubility and reaction rate.[5][17] |
| Temperature | 100-110 °C | 80-120 °C | Higher temperatures are generally required for C-Cl bond activation.[9] |
| Concentration | ~0.1 M | 0.05 M - 0.2 M | Can influence reaction kinetics and catalyst stability. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst System2. Insufficient Temperature3. Ineffective Base | 1. Switch to a more active ligand system (e.g., XPhos, RuPhos).[9]2. Increase the reaction temperature in 10 °C increments. Microwave irradiation can be effective.[9]3. Screen alternative bases like Cs₂CO₃. |
| Significant Side Products (e.g., Homocoupling) | 1. Oxygen Contamination2. Catalyst Decomposition | 1. Ensure all reagents and solvents are thoroughly degassed and an inert atmosphere is maintained.[21]2. Increase ligand loading or switch to a more robust pre-catalyst. |
| Dehalogenation of Starting Material | Presence of protic impurities or water with a weak base. | Ensure anhydrous solvents are used if running under non-aqueous conditions. A strong base like K₃PO₄ typically outcompetes this side reaction. |
| Protodeboronation (Loss of Boronic Acid) | Instability of the boronic acid, often exacerbated by high temperatures and prolonged reaction times. | Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. Increase the equivalents of the boron reagent (e.g., to 1.5-2.0 equiv). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success is predicated on moving beyond standard protocols and employing highly active catalytic systems designed to overcome the dual hurdles of C-Cl bond inertia and steric hindrance. By leveraging advanced Buchwald-type ligands, appropriate bases like potassium phosphate, and carefully controlled reaction conditions, researchers can efficiently access valuable 2-aryl-3-isopropylpyridine scaffolds. The protocols and insights provided herein offer a robust framework for developing and optimizing this critical reaction in the pursuit of novel pharmaceuticals and functional materials.
References
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
Malakar, S., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Available at: [Link]
-
Nielsen, D. K., et al. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Cui, X., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. Available at: [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with... ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Botella, L., & Nájera, C. (2004). Suzuki–Miyaura and Related Cross‐Couplings in Aqueous Solvents Catalyzed by Di(2‐pyridyl)methylamine‐Palladium Dichloride Complexes. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
Chen, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]
-
Burger, B., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]
-
Burger, B., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. Available at: [Link]
-
Błachut, D., et al. (2016). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Strategic Execution of Grignard Reactions with 2-Chloro-3-isopropylpyridine
Introduction: The Synthetic Value of 2-Pyridyl Grignard Reagents
The pyridine scaffold is a cornerstone of modern pharmaceuticals and agrochemicals. The targeted functionalization of this heterocycle is therefore of paramount importance in the discovery and development of new chemical entities. Among the various synthetic strategies, the Grignard reaction stands out as a powerful tool for the formation of carbon-carbon bonds. Specifically, the generation of a Grignard reagent from 2-Chloro-3-isopropylpyridine opens a direct avenue to a diverse array of 3-isopropyl-2-substituted pyridines, which are key intermediates in the synthesis of complex molecules.
However, the preparation of 2-pyridyl Grignard reagents is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for side reactions, such as dimerization and decomposition, have historically limited the utility of this class of organometallic compounds.[1] This application note provides a comprehensive guide to the successful execution of the Grignard reaction with this compound, with a focus on modern techniques that ensure high yields and reproducibility. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and offer troubleshooting strategies to overcome common hurdles.
Mechanistic Considerations: Navigating the Challenges of 2-Pyridyl Grignard Formation
The classical approach to Grignard reagent synthesis, which involves the direct reaction of an organic halide with magnesium metal, is often inefficient for 2-halopyridines.[2][3] The high activation barrier and the propensity for the Grignard reagent to undergo deleterious side reactions necessitate a more nuanced approach.
The modern method of choice is the halogen-magnesium exchange , a transmetalation reaction that proceeds under significantly milder conditions.[4] In this approach, a commercially available and more reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), is used to generate the desired pyridyl Grignard reagent from the corresponding halide.
The addition of lithium chloride (LiCl) to form an isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent, has been shown to dramatically improve the efficiency and scope of the halogen-magnesium exchange.[4][5][6][7] The LiCl breaks up the dimeric and oligomeric structures of the Grignard reagent in solution, leading to a more soluble and reactive monomeric species. This enhanced reactivity allows the exchange reaction to proceed at lower temperatures, minimizing side reactions.
The equilibrium for the halogen-magnesium exchange lies in favor of the more stable Grignard reagent. In the case of this compound, the resulting 3-isopropylpyridin-2-ylmagnesium chloride is more stable than the starting iPrMgCl due to the sp²-hybridized carbon of the pyridine ring.
Below is a diagram illustrating the key steps in the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Caption: Workflow for the Grignard reaction of this compound.
Experimental Protocol: Preparation of 3-Isopropylpyridin-2-ylmagnesium Chloride and Subsequent Reaction with an Electrophile
This protocol details the preparation of the Grignard reagent from this compound using iPrMgCl·LiCl and its subsequent reaction with a model electrophile, benzaldehyde.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF)[5][6]
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, syringes, needles, and magnetic stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
Procedure:
Part A: Preparation of 3-Isopropylpyridin-2-ylmagnesium Chloride
-
Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt bath.
-
Grignard Reagent Addition: Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (1.1 eq, 1.3 M in THF) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot of the reaction mixture with iodine (a positive Gilman test will show the disappearance of the iodine color) or by GC-MS analysis of a quenched aliquot.
Part B: Reaction with Benzaldehyde
-
Electrophile Addition: While maintaining the temperature at 0 °C, slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the freshly prepared Grignard reagent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired (3-isopropylpyridin-2-yl)(phenyl)methanol.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Grignard Reagent | iPrMgCl·LiCl (1.1 eq) | Milder than Mg metal; LiCl enhances reactivity and solubility.[4][7] |
| Solvent | Anhydrous THF | Ethereal solvent stabilizes the Grignard reagent.[2] |
| Temperature | -10 °C to 0 °C | Minimizes side reactions and decomposition of the Grignard reagent. |
| Reaction Time | 1-2 hours for formation | Sufficient for complete halogen-magnesium exchange. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic to protonate the alkoxide without causing side reactions. |
Best Practices and Troubleshooting
-
Strictly Anhydrous and Inert Conditions: Grignard reagents are highly sensitive to moisture and oxygen.[2][3] All glassware must be oven-dried, and solvents must be anhydrous. The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.
-
Quality of Reagents: Use high-quality this compound and a reliable source of iPrMgCl·LiCl. The concentration of the Grignard reagent solution should be titrated before use for accurate stoichiometry.[8]
-
Initiation: In cases where direct reaction with magnesium is attempted, initiation can be challenging. Activation of the magnesium surface with iodine, 1,2-dibromoethane, or mechanical stirring is often necessary.[2]
-
Low Yields: If low yields are obtained in the reaction with the electrophile, it could be due to incomplete formation of the Grignard reagent or its decomposition. Consider increasing the reaction time for the halogen-magnesium exchange or performing the reaction at a slightly lower temperature.
-
Side Reactions: The formation of 2,2'-bipyridine derivatives through homocoupling can be a significant side reaction, especially at higher temperatures or in the presence of certain transition metal impurities.[9] The use of iPrMgCl·LiCl at low temperatures helps to suppress this pathway.
Conclusion
The Grignard reaction of this compound, when executed with careful consideration of the reaction conditions, is a robust and versatile method for the synthesis of a wide range of 2-substituted pyridines. The use of the isopropylmagnesium chloride-lithium chloride complex for halogen-magnesium exchange is a key enabling technology that overcomes many of the challenges associated with the preparation of 2-pyridyl Grignard reagents. The protocols and guidelines presented in this application note are intended to provide researchers in drug discovery and development with a reliable framework for the successful implementation of this important synthetic transformation.
References
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Ackermann, L., Potukuchi, H. K., Kapdi, A. R., & Schulzke, C. (2010). Kumada–Corriu cross-couplings with 2-pyridyl Grignard reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 16(11), 3300–3303. [Link]
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Ackermann, L., Potukuchi, H. K., Kapdi, A. R., & Schulzke, C. (2010). Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. Chemistry – A European Journal, 16(11), 3300-3303. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(25), 4773–4776. [Link]
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The Strategic Utility of 2-Chloro-3-isopropylpyridine in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast number of approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold" for interacting with a wide range of biological targets.[3] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Chloro-3-isopropylpyridine, a versatile building block for the construction of novel API candidates.
This compound offers two key points of reactivity: the C2-chloro substituent, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the C3-isopropyl group, which introduces steric bulk that can influence reaction outcomes and the pharmacological activity of the final compound. The presence of this alkyl group can be particularly advantageous in designing selective kinase inhibitors or other agents where specific steric interactions in a binding pocket are desired. This guide will focus on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each of these transformations, we will provide detailed, field-proven protocols, discuss the rationale behind the choice of catalysts and reaction conditions, and present data in a clear, comparative format.
Core Synthetic Transformations of this compound
The C2-chloro group of this compound serves as an excellent handle for introducing a wide array of molecular fragments. The following sections detail the protocols for three key palladium-catalyzed cross-coupling reactions, which are indispensable tools for the modern medicinal chemist.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[4] In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position.
Causality Behind Experimental Choices:
The coupling of 2-chloropyridines can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate to and inhibit the palladium catalyst. The steric hindrance introduced by the 3-isopropyl group further complicates the reaction, necessitating the use of highly active and sterically demanding catalyst systems.
-
Catalyst and Ligand: For sterically hindered and electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often essential. These ligands promote the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the subsequent reductive elimination to form the product.[5]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the transmetalation step without causing degradation of the boronic acid or the product.
-
Solvent: A polar aprotic solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-Aryl-3-isopropylpyridine
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 | 24 | 78 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 16 | 65 |
Note: Yields are representative and will vary depending on the specific substrates and reaction scale.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is particularly valuable for synthesizing 2-alkynyl-3-isopropylpyridine derivatives, which are versatile intermediates that can be further elaborated into a variety of heterocyclic systems or used as building blocks in the synthesis of natural products and pharmaceuticals.[8][9]
Causality Behind Experimental Choices:
The Sonogashira coupling typically employs a dual-catalyst system of palladium and copper(I).[6]
-
Palladium Catalyst: As with the Suzuki-Miyaura coupling, a palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand is commonly used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.
-
Solvent: A polar aprotic solvent like THF or DMF is typically used.
Experimental Protocol: Synthesis of 2-Alkynyl-3-isopropylpyridine
Caption: General workflow for the Sonogashira coupling of this compound.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT | 12 | 82 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 80 | 4 | 75 |
Note: Yields are representative and will vary depending on the specific substrates and reaction scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This transformation is of paramount importance in pharmaceutical synthesis, as the aniline and N-heteroaryl amine moieties are present in a vast number of bioactive molecules.[12] For this compound, this reaction allows for the introduction of primary and secondary amines at the 2-position.
Causality Behind Experimental Choices:
Similar to the Suzuki-Miyaura coupling, the amination of 2-chloropyridines, especially those with steric hindrance at the 3-position, requires a highly active catalyst system.[5][13]
-
Catalyst and Ligand: The use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos) is critical for achieving high yields.[14] These ligands facilitate the challenging oxidative addition of the C-Cl bond and promote the reductive elimination of the desired C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these transformations.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically employed.
Experimental Protocol: Synthesis of 2-Amino-3-isopropylpyridine Derivatives
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 16 | 92 | | 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 79 | | 3 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 120 | 24 | 71 |
Note: Yields are representative and will vary depending on the specific substrates and reaction scale.
Applications in API Synthesis: Building Blocks for Bioactive Molecules
The 2-substituted-3-isopropylpyridine scaffolds synthesized through the methodologies described above are valuable intermediates for the development of novel APIs across various therapeutic areas.
-
Kinase Inhibitors: The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors.[15][16] The 2-aryl and 2-amino-3-isopropylpyridine cores can serve as the foundation for developing inhibitors of kinases implicated in cancer and inflammatory diseases. The isopropyl group can provide beneficial steric interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.
-
Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals, including fungicides, herbicides, and insecticides.[17][18][19] The derivatives of this compound can be explored for the development of new crop protection agents.
-
CNS Agents: The pyridine scaffold is a common feature in drugs targeting the central nervous system. While this compound is not a direct precursor to Varenicline (Chantix™), a smoking cessation aid, the synthetic strategies outlined here can be applied to the synthesis of other novel nicotinic acetylcholine receptor modulators or other CNS-active compounds.[20][21][22]
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse array of polysubstituted pyridine derivatives with significant potential in drug discovery and development. The palladium-catalyzed cross-coupling reactions detailed in this application note—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provide reliable and efficient methods for the functionalization of this scaffold. By understanding the causality behind the selection of catalysts, ligands, and reaction conditions, researchers can effectively leverage the reactivity of this compound to construct novel molecular architectures for the development of the next generation of APIs.
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Coe, J. W., et al. (2005). Varenicline: A Novel and Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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The Strategic Role of 2-Chloro-3-isopropylpyridine in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Versatility of the Chloropyridine Scaffold
The pyridine ring is a foundational structural motif in a vast array of biologically active compounds, including a significant portion of modern agrochemicals.[1] Its unique electronic properties and the ability to introduce a wide range of functional groups make it a versatile scaffold for the design of novel herbicides, insecticides, and fungicides.[2] Among the myriad of pyridine-based building blocks, 2-chloro-3-alkylpyridines, such as 2-Chloro-3-isopropylpyridine, have emerged as critical intermediates in the synthesis of high-value crop protection agents.[3] The presence of a chlorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the construction of complex agrochemical molecules.[4][5] This, combined with the steric and electronic influence of the alkyl group at the 3-position, allows for the fine-tuning of the final product's biological activity and selectivity.
This technical guide provides an in-depth exploration of this compound and its analogs as pivotal building blocks in agrochemical synthesis. We will delve into the key synthetic transformations, with a particular focus on nucleophilic aromatic substitution, and provide detailed, field-proven protocols for the synthesis of a representative neonicotinoid insecticide. The principles and methodologies discussed herein are directly applicable to researchers and professionals engaged in the discovery and development of next-generation crop protection solutions.
Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2-chloro-3-alkylpyridines in agrochemical synthesis lies in their reactivity towards nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom, coupled with the electronegativity of the chlorine atom, renders the 2-position of the pyridine ring susceptible to attack by a wide range of nucleophiles, particularly amines.[5] This reaction, known as nucleophilic aromatic substitution (SNAr), proceeds via a two-step addition-elimination mechanism, forming a highly stabilized intermediate known as a Meisenheimer complex.[4]
The general workflow for the utilization of a 2-chloro-3-alkylpyridine in the synthesis of an agrochemical via SNAr is depicted below:
Caption: Synthetic pathway for Acetamiprid from 2-chloro-5-methylpyridine.
Conclusion and Future Outlook
This compound and its structural analogs are undeniably valuable and versatile building blocks in the synthesis of modern agrochemicals. The strategic placement of the chloro and alkyl substituents on the pyridine ring allows for the precise and efficient construction of complex molecular architectures through robust and scalable reactions like nucleophilic aromatic substitution. The detailed protocols provided for the synthesis of a representative neonicotinoid insecticide highlight the practical application of these principles. As the demand for more selective, potent, and environmentally benign crop protection agents continues to grow, the importance of foundational intermediates like 2-chloro-3-alkylpyridines in driving innovation in the agrochemical industry is set to increase. Future research will likely focus on developing novel catalytic methods for the functionalization of these pyridine scaffolds, further expanding their utility in the creation of next-generation agrochemicals.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. BenchChem.
- Guan, A. Y., Liu, C. L., Sun, X. F., Xie, Y., & Wang, M. A. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & medicinal chemistry, 24(3), 342–353.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Video]. YouTube. Retrieved from [Link]
- Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific.
Sources
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmacologically active agents. The ability to selectively functionalize the pyridine ring is therefore of paramount importance. 2-Chloro-3-isopropylpyridine is a valuable starting material, offering a handle for introducing diverse functionalities at the 2-position. This document provides a comprehensive guide to the experimental procedures for nucleophilic substitution on this substrate, delving into the mechanistic rationale behind the protocols and offering practical insights for successful execution in a research and development setting.
The presence of the isopropyl group at the 3-position introduces both steric and electronic factors that must be considered when designing a synthetic route. This guide will address these challenges and provide robust protocols for achieving the desired substitution.
Mechanistic Considerations: Navigating the Reactivity of this compound
The primary pathway for the reaction of this compound with nucleophiles is Nucleophilic Aromatic Substitution (SNAr) . Understanding the principles of this mechanism is critical for optimizing reaction conditions.
The pyridine nitrogen acts as an electron-withdrawing group, polarizing the ring and making the α (C2, C6) and γ (C4) positions electrophilic and thus susceptible to nucleophilic attack.[1] The attack of a nucleophile at the C2 position, where the chlorine leaving group is located, proceeds through a high-energy intermediate known as a Meisenheimer complex .[2] The stability of this complex is a key factor in determining the reaction rate.
However, the 3-isopropyl group is an electron-donating group (EDG) via induction. This EDG slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine. Consequently, more forcing reaction conditions may be necessary to achieve efficient conversion.[3][4]
Two main strategies are employed for the amination of 2-chloropyridines:
-
Direct SNAr: This approach relies on the intrinsic reactivity of the substrate, often requiring high temperatures, polar aprotic solvents, and sometimes high pressure to overcome the activation energy.[3]
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling): This powerful method utilizes a palladium catalyst with a suitable phosphine ligand to facilitate the carbon-nitrogen bond formation under milder conditions than direct SNAr.[5][6][7] This is often the preferred method for less reactive aryl chlorides.
This guide will provide protocols for both approaches, allowing researchers to choose the most suitable method based on their available resources and the specific requirements of their target molecule.
Visualizing the Reaction Pathway
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
Protocol 1: Direct SNAr Amination in a Sealed Vessel
This protocol is suitable for relatively reactive amines and when transition-metal contamination is a concern. The high temperature is necessary to overcome the deactivating effect of the isopropyl group.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, or a primary amine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base[8]
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
-
Stir bar
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry sealed reaction vessel containing a stir bar, add this compound (1.0 eq).
-
Add the amine (1.2-2.0 eq) and the base (K₂CO₃, 2.0 eq or TEA, 2.0 eq).
-
Add anhydrous DMF or DMSO to achieve a concentration of 0.2-0.5 M with respect to the starting material.
-
Seal the vessel tightly.
-
-
Reaction:
-
Place the vessel in a preheated oil bath or heating block at 120-150 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully unseal the vessel.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-isopropylpyridine derivative.
-
Table 1: Representative Reaction Conditions for Direct SNAr
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Morpholine | K₂CO₃ | DMF | 130 | 12-24 |
| Piperidine | TEA | DMSO | 140 | 8-16 |
| Benzylamine | K₂CO₃ | DMF | 150 | 18-36 |
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)
This protocol is generally more versatile, proceeding under milder conditions and is often suitable for a wider range of amines, including less nucleophilic anilines.
Materials:
-
This compound
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, SPhos, or RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (NaOtBu, 1.4 eq or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 eq) and the amine (1.1-1.3 eq).
-
Add anhydrous toluene or 1,4-dioxane via syringe.
-
Seal the flask.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow Visualization
Caption: A generalized workflow for nucleophilic substitution reactions.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature (for SNAr) or screening different palladium catalyst/ligand combinations (for Buchwald-Hartwig). For direct SNAr, switching to a more polar aprotic solvent like NMP or using a flow reactor at higher temperatures can be beneficial.[3]
-
Side Reactions: Strong bases can sometimes lead to side reactions. If this is observed, a weaker base like K₂CO₃ or Cs₂CO₃ might be a better choice.
-
Purification Challenges: The polarity of the product will depend on the nature of the introduced nucleophile. Adjust the eluent system for column chromatography accordingly.
-
Safety: Always conduct reactions in a well-ventilated fume hood. When using sealed vessels, ensure they are designed to withstand the expected pressure at the reaction temperature.
Conclusion
The nucleophilic substitution of this compound is a versatile transformation for the synthesis of novel compounds for drug discovery and other applications. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can successfully achieve the desired substitution. The choice between a direct SNAr approach and a palladium-catalyzed method will depend on the specific nucleophile, available equipment, and tolerance for potential metal contamination. The protocols provided herein serve as a robust starting point for the development of specific synthetic procedures.
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 19(35), 11741-11748. [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-1354. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(43), 13279-13283. [Link]
-
Amination of 2-halopyridines. ResearchGate. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 65(21), 7114-7119. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ChemSusChem, 6(8), 1413-1418. [Link]
-
Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. PrepChem.com. [Link]
-
At which position(s) does nucleophilic aromatic substitution occur in pyridine? Study.com. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 18(15), 3642-3645. [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(18), 6066-6068. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Application Notes & Protocols for the Purification of 2-Chloro-3-isopropylpyridine
Abstract
This document provides a comprehensive technical guide for the purification of 2-Chloro-3-isopropylpyridine (CAS No. 158503-51-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The purity of this compound is paramount, as contaminants can impede downstream reactions, introduce toxic byproducts, and compromise the efficacy and safety of the final active ingredient. This guide details three primary purification methodologies: high-efficiency fractional vacuum distillation, preparative column chromatography, and liquid-liquid acid-base extraction. Each protocol is presented with a focus on the underlying chemical principles, step-by-step execution, and expert troubleshooting advice to empower researchers in achieving high-purity material (>99.5%).
Introduction: The Imperative for Purity
This compound is a substituted pyridine derivative with the molecular formula C₈H₁₀ClN.[1] Its unique substitution pattern makes it a valuable building block in organic synthesis. However, its synthesis, typically involving the chlorination of 3-isopropylpyridine, can introduce a range of impurities.[1] These may include unreacted starting materials, over-chlorinated species (e.g., dichloropyridines), isomeric byproducts, and residual reagents. The presence of such impurities, even at trace levels, can have significant consequences, including catalyst poisoning in cross-coupling reactions or the formation of structurally similar but biologically inactive (or harmful) analogues.
Therefore, a robust purification strategy is not merely a procedural step but a critical control point in the drug development and manufacturing process. The selection of an appropriate purification method is contingent on the specific impurity profile of the crude material, the required final purity, and the scale of the operation. This guide provides the technical rationale and validated protocols to navigate these choices effectively.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is foundational to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 158503-51-6 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Physical Form | Light-Yellow Liquid | |
| Boiling Point | Not readily available in searches; estimated to be >180 °C at atm. pressure. Vacuum distillation is recommended. | |
| Purity (Typical) | 95.00% | |
| Storage Temperature | 0-8 °C |
Initial Purity Assessment
Before commencing purification, it is essential to characterize the crude material to identify and, if possible, quantify the major impurities. Standard analytical techniques for this assessment include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities with different mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main component and any significant impurities present.[1]
Strategic Selection of Purification Method
The choice of purification technique is a critical decision. The following diagram illustrates a logical workflow for selecting the most appropriate method based on the nature of the impurities and the desired purity level.
Caption: Decision tree for selecting a purification method.
Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle of Causality: This technique leverages the basicity of the pyridine nitrogen atom. By treating an organic solution of the crude product with an aqueous acid, the basic this compound is protonated to form a water-soluble hydrochloride salt, selectively transferring it to the aqueous phase. Neutral, acidic, and weakly basic impurities remain in the organic layer. Subsequent basification of the aqueous layer regenerates the pure, water-insoluble free base, which can be extracted back into an organic solvent.
Application: This is an excellent initial purification step to remove non-basic impurities, especially when performed at scale. It is highly effective for removing residual non-polar starting materials or byproducts.
Caption: Workflow for acid-base extraction purification.
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 10-15% w/v.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Phase Separation: Drain the lower aqueous layer (if using DCM) into a clean flask. The organic layer, containing non-basic impurities, can be discarded.
-
Back-Extraction (Optional but Recommended): To maximize recovery, wash the original organic layer with another portion (0.5 volumes) of 1M HCl and combine this aqueous extract with the first one.
-
Regeneration of Free Base: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >11 (verify with pH paper). A cloudy precipitate or separate liquid phase of the product should form.
-
Product Extraction: Add a fresh portion of the organic solvent (e.g., DCM, 1 volume) to the basified aqueous mixture. Shake vigorously and allow the layers to separate. Drain the organic layer. Repeat the extraction twice more with fresh solvent.
-
Final Workup: Combine all organic extracts. Wash with water (1 volume), followed by saturated sodium chloride solution (brine, 1 volume). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Fractional Vacuum Distillation
Principle of Causality: This method separates chemical compounds based on differences in their boiling points. By heating a liquid mixture, the component with the lower boiling point will vaporize preferentially. This vapor rises through a fractionating column, which provides a large surface area for repeated condensation and vaporization cycles, enriching the vapor with the more volatile component. Applying a vacuum lowers the boiling points of all components, enabling distillation at lower temperatures and preventing thermal degradation of the target compound.
Application: This is the most effective and scalable method for purifying liquids when impurities have significantly different boiling points from the product. It is ideal for removing both more volatile and less volatile (high-boiling) contaminants.
Detailed Protocol:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle with a magnetic stirrer, a fractionating column (e.g., a 20-30 cm Vigreux or packed column for higher efficiency), a distillation head with a thermometer, a condenser, and a set of receiving flasks. Connect the apparatus to a vacuum pump via a cold trap.
-
Charge the Flask: Charge the crude this compound into the distillation flask (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
-
Evacuate the System: Seal the apparatus and slowly apply vacuum. A pressure of 1-10 mmHg is a typical starting point.
-
Heating: Begin stirring and gently heat the flask.
-
Collect Fractions:
-
Forerun: Collect the first fraction that distills over. This will contain low-boiling impurities and residual solvents. The distillation temperature will be unstable during this phase.
-
Main Fraction: Once the distillation temperature stabilizes, switch to a new receiving flask. Collect the main product fraction over a narrow and constant temperature range.
-
Pot Residue: Stop the distillation when the temperature begins to rise again or when only a small amount of dark residue remains in the flask. This residue contains high-boiling impurities.
-
-
Analysis: Analyze all collected fractions using GC to determine their purity and decide which ones to combine.
Protocol 3: Preparative Column Chromatography
Principle of Causality: This technique relies on the principle of differential adsorption. A solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel). Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds, having a weaker affinity for the highly polar silica gel, will elute faster with a non-polar mobile phase.
Application: Chromatography is unparalleled for achieving the highest levels of purity (>99.5%) and is particularly effective for separating structurally similar isomers or impurities with boiling points close to that of the product.
Detailed Protocol:
-
Solvent System Selection (TLC): First, determine an optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent systems. A good system (e.g., 95:5 Hexane:Ethyl Acetate) will show the product spot with a Retention Factor (Rf) of ~0.3-0.4 and good separation from impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed with no air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Monitoring: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop, and visualize (e.g., under UV light).
-
Pooling and Concentration: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the highly purified this compound.
Safety and Handling
This compound and related compounds must be handled with appropriate care.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] May cause respiratory irritation.[3] Some related chloro-pyridines are fatal if inhaled or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3][4]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4][5] Store locked up.[3]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
References
- Smolecule. (n.d.). Buy this compound | 158503-51-6.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- AFG Bioscience. (n.d.). SAFETY DATA SHEET.
- Jubilant Ingrevia. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitropyridine. PubChem Compound Database. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). This compound | 158503-51-6.
- BenchChem. (2025). Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-isopropylpyridine. PubChem Compound Database. Retrieved from [Link]
Sources
Application Notes and Protocols: Utilizing 2-Chloro-3-isopropylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 2-Chloro-3-isopropylpyridine
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance. This compound is a key heterocyclic building block, offering a strategic combination of steric and electronic properties. The chlorine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. However, chloro-heterocycles are often considered challenging substrates due to the high bond dissociation energy of the C-Cl bond and the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[1][2]
This guide provides an in-depth exploration of the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. We will delve into the mechanistic underpinnings of these transformations, explain the critical role of catalyst and ligand selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: Fundamentals of Palladium-Catalyzed Cross-Coupling
At the heart of these powerful bond-forming reactions is a catalytic cycle that typically involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
The general mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This step is often rate-limiting, especially for less reactive aryl chlorides.[5][6]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the Pd(II) complex, followed by the transfer of its organic group or nitrogen atom to the palladium center.[3][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]
The Decisive Role of Ligands
The choice of ligand is arguably the most critical parameter in a cross-coupling reaction. Ligands modify the catalyst's properties in several ways:
-
Stability: They prevent the precipitation of palladium black, thereby extending catalyst lifetime.[8]
-
Solubility: Ligands enhance the solubility of the palladium complex in organic solvents.[8]
-
Reactivity: Electron-rich and sterically bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective for activating C-Cl bonds.[8][9] They increase the electron density on the palladium center, which promotes the oxidative addition step and facilitates the reductive elimination step.[8]
Part 2: Application in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron reagent.[10] Due to the stability and low toxicity of boronic acids, this reaction is a favorite in the pharmaceutical industry.[2][5]
Causality Behind Protocol Choices:
-
Catalyst/Ligand: For a challenging substrate like a chloropyridine, traditional catalysts like Pd(PPh₃)₄ may give low to moderate yields.[1] Modern pre-catalysts (e.g., XPhos Pd G3) or systems using bulky, electron-rich phosphine ligands are superior because they form the highly active, monoligated Pd(0) species necessary for the difficult oxidative addition of the C-Cl bond.[1][8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially for less reactive chlorides.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate. Anhydrous conditions can also be employed with specific catalyst systems.
Comparative Data for Catalyst Systems
The following table summarizes typical performance for different catalyst systems in the Suzuki coupling of challenging chloro-heterocycles, providing a baseline for what to expect with this compound.
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%)[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
-
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Wash the filtrate with water (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-3-isopropylpyridine product.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[9][11] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[12]
Causality Behind Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on specialized, bulky phosphine ligands (e.g., BrettPhos, RuPhos) that promote the challenging C-N reductive elimination step.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active amide nucleophile.[13]
-
Solvent: Anhydrous, non-protic solvents like toluene or THF are essential, as protic solvents would quench the strong base.
Detailed Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
-
Procedure:
-
Setup: In a glovebox or under a positive flow of argon, add this compound, NaOtBu, and the BrettPhos Pd G3 pre-catalyst to an oven-dried Schlenk flask.
-
Reagent Addition: Add the toluene, followed by the amine via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Completion is typically observed within 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Extraction: Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography.
-
Sonogashira Coupling: Accessing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a valuable transformation for creating conjugated systems.[14][15] The classic protocol uses both palladium and a copper(I) co-catalyst.[15]
Causality Behind Protocol Choices:
-
Catalysts: A Pd(0) source (e.g., Pd(PPh₃)₂Cl₂) is the primary catalyst. Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It deprotonates the terminal alkyne and neutralizes the HX generated during the reaction.[16]
-
Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[17]
Detailed Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.015 mmol, 1.5 mol%)
-
Diisopropylamine (DIPA) (5 mL)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Degassing: Seal the flask, evacuate, and backfill with argon three times.
-
Reagent Addition: Add degassed THF and DIPA, followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature. For the less reactive chloropyridine, gentle heating to 50-60 °C may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the product.
-
Heck Coupling: Olefin Functionalization
The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[4][18]
Causality Behind Protocol Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common pre-catalyst that is reduced in situ to the active Pd(0) species.[18] Phosphine ligands are often required.
-
Base: An organic or inorganic base (e.g., TEA, K₂CO₃) is needed to neutralize the HX formed in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[4][19]
-
Alkene: Electron-deficient alkenes, such as acrylates, are often ideal substrates.[4] The reaction is stereospecific, proceeding via a syn-migratory insertion and syn-β-hydride elimination.[18]
Detailed Protocol: Heck Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-Butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF or Acetonitrile (5 mL)
-
-
Procedure:
-
Setup: Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a Schlenk flask.
-
Degassing: Seal, evacuate, and backfill with argon three times.
-
Reagent Addition: Add the degassed solvent, followed by the alkene and triethylamine.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor for product formation by GC-MS or LC-MS. Reactions can take 12-24 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
-
Conclusion
This compound is a highly versatile substrate for palladium-catalyzed cross-coupling reactions. While its C-Cl bond is less reactive than corresponding C-Br or C-I bonds, modern catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands enable efficient and high-yielding transformations. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully perform Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings to generate a diverse array of functionalized pyridine derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of specific synthetic routes.
References
- The Role of Phosphine Ligands in Palladium C
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.Fiveable.
- Developing Ligands for Palladium(II)
- 17.2. Palladium catalyzed couplings | Organic Chemistry II.Lumen Learning.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.Semantic Scholar.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.PMC - NIH.
- 2.2: Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.Benchchem.
- Buchwald–Hartwig amin
- Heck Coupling.NROChemistry.
- Heck reaction.Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.PubMed Central.
- Sonogashira Coupling.NROChemistry.
- Heck Reaction.Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.Benchchem.
- Sonogashira coupling.Wikipedia.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.Benchchem.
- Buchwald-Hartwig Amin
- Sonogashira Coupling.Organic Chemistry Portal.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Suzuki Coupling.Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Heck Reaction.Chemistry LibreTexts.
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- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Chloro-3-isopropylpyridine
Introduction
2-Chloro-3-isopropylpyridine is a versatile and readily available starting material for the synthesis of a diverse array of novel heterocyclic compounds. The presence of a reactive chlorine atom at the 2-position, activated by the pyridine nitrogen, coupled with the steric influence of the adjacent isopropyl group, allows for a range of selective chemical transformations. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, with a particular focus on palladium-catalyzed cross-coupling reactions and the construction of fused ring systems. The methodologies described herein are foundational for creating libraries of compounds with potential applications in medicinal chemistry and materials science.[1]
The pyridine ring is a common scaffold in numerous pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities.[1] The strategic functionalization of the this compound core enables the exploration of new chemical space and the development of novel drug candidates.[1]
Core Synthetic Strategies
The synthetic utility of this compound primarily revolves around the reactivity of the C2-chloro substituent. This position is susceptible to various transformations, including nucleophilic aromatic substitution and, more prominently, palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone for building molecular complexity from this simple precursor.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For 2-chloropyridines, these reactions offer a powerful means to introduce a variety of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.[2][3] This reaction is particularly useful for synthesizing biaryl and heteroaryl structures. Simple 2- and 4-chloropyridines have been shown to react smoothly under Pd(PPh₃)₄ catalysis.[3][4] The reactivity of chloropyridines in Suzuki coupling is enhanced due to the electron-withdrawing nature of the pyridine nitrogen, making them "activated" aryl chlorides.[3]
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction is highly effective for coupling amines with aryl halides, including this compound. The synthesis of aryl amines via this method has largely replaced harsher, more traditional methods due to its broad substrate scope and functional group tolerance.[5] For less reactive aryl chlorides, the oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step, necessitating the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[7]
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is a powerful tool for the synthesis of 2-alkynylpyridines, which are important structural motifs in many biologically active compounds.[10] The reactivity of the 2-halopyridine in Sonogashira coupling follows the general trend of I > Br > Cl.[10]
Synthesis of Fused Heterocycles
The functionalized pyridine derivatives obtained from the initial cross-coupling reactions can serve as precursors for the synthesis of more complex, fused heterocyclic systems.
Pyridopyrimidines
Pyridopyrimidines are bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring.[11] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[12] One common synthetic route involves the reaction of a 2-aminopyridine derivative with a suitable cyclizing agent.[13][14] For instance, a 2-amino-3-isopropylpyridine, synthesized from this compound via Buchwald-Hartwig amination, can be reacted with various reagents to construct the pyrimidine ring.[15]
General Scheme for Pyridopyrimidine Synthesis
Caption: Synthetic route to pyridopyrimidines.
Furopyridines
Furopyridines are another class of fused heterocycles with potential biological activity.[16] Synthetic strategies for these compounds can involve either the construction of the furan ring onto a pre-existing pyridine or the formation of the pyridine ring from a furan derivative.[17][18] Starting from this compound, a plausible route involves the introduction of a functional group at the 2-position that can then be elaborated to form the furan ring. For example, a Sonogashira coupling to introduce an alkyne, followed by cyclization, can lead to a furopyridine derivative.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 2-phenyl-3-isopropylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
| Reactant/Catalyst | Molar Equiv. | Mol % |
| This compound | 1.0 | - |
| Phenylboronic acid | 1.2 | - |
| Pd(OAc)₂ | - | 2 |
| PPh₃ | - | 4 |
| K₂CO₃ | 2.0 | - |
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 4-(3-isopropylpyridin-2-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) to a flame-dried Schlenk tube.
-
Add sodium tert-butoxide (1.4 equiv).
-
Remove the tube from the glovebox and add this compound (1.0 equiv) and morpholine (1.2 equiv) under a positive flow of inert gas.
-
Add dry, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Reactant/Catalyst | Molar Equiv. | Mol % |
| This compound | 1.0 | - |
| Morpholine | 1.2 | - |
| Pd₂(dba)₃ | - | 1-2 |
| XPhos | - | 2-4 |
| NaOtBu | 1.4 | - |
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 2-(phenylethynyl)-3-isopropylpyridine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up by dissolving the residue in ethyl acetate and washing with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Reactant/Catalyst | Molar Equiv. | Mol % |
| This compound | 1.0 | - |
| Phenylacetylene | 1.1 | - |
| Pd(PPh₃)₂Cl₂ | - | 3 |
| CuI | - | 5 |
| Et₃N | - | Base/Solvent |
Troubleshooting and Optimization
-
Low Conversion in Cross-Coupling: For challenging couplings, particularly with less reactive aryl chlorides, consider using more advanced palladium pre-catalysts (e.g., G3 or G4 palladacycles) and sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos).[7] Increasing the catalyst loading (up to 5 mol%) and reaction temperature may also be necessary.[7]
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen can be a significant side reaction. This is often favored by the presence of water or other protic sources. Ensuring strictly anhydrous conditions and using a slight excess of the coupling partner can help minimize this side reaction.[7]
-
Regioselectivity Issues: In cases where multiple reactive sites are present on the substrate, achieving regioselectivity can be challenging. The choice of ligand can significantly influence the outcome. For instance, in dichloropyridines, different ligands can favor reaction at different positions.[19][20]
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and reliable methods for the functionalization of the pyridine core. By carefully selecting the appropriate catalyst system, ligands, and reaction conditions, researchers can efficiently construct libraries of complex molecules for evaluation in drug discovery and materials science programs. The subsequent transformation of these functionalized pyridines into fused heterocyclic systems, such as pyridopyrimidines and furopyridines, further expands the accessible chemical space and opens up new avenues for scientific exploration.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Smolecule. This compound | 158503-51-6.
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Who we serve. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- PMC. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
- MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- Semantic Scholar. Furopyridines. Synthesis and properties.
- Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- ResearchGate. Synthesis of pyrido[1,2‐ e]purines from 2‐aminopyridines.
- Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- Wikipedia. Buchwald–Hartwig amination.
- MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: By-products in 2-Chloro-3-isopropylpyridine Synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-3-isopropylpyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification, minimization, and elimination of process-related by-products. Our goal is to provide you with the field-proven insights and technical accuracy needed to optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction produces a significant amount of dichlorinated and other over-chlorinated species. How can I prevent this?
Answer: The formation of di- and poly-chlorinated by-products, such as 2,6-dichloro-3-isopropylpyridine, is a classic sign of over-chlorination.[1][2] This typically occurs during the direct chlorination of 3-isopropylpyridine where the reaction conditions are too harsh or the stoichiometry is not precisely controlled.
Root Cause Analysis: The pyridine ring, once substituted with a chlorine atom, can still undergo further electrophilic substitution if a potent chlorinating agent and activating conditions are present. Direct chlorination with agents like molecular chlorine at high temperatures is often difficult to control and can lead to a mixture of products.[3]
Recommended Solutions:
-
Stoichiometric Control: Carefully control the molar equivalents of your chlorinating agent. Use no more than 1.0 to 1.1 equivalents. Monitor the reaction progress diligently using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to quench the reaction immediately upon consumption of the starting material.
-
Adopt the N-Oxide Pathway: The most effective method to achieve high regioselectivity and avoid over-chlorination is to proceed via the 3-isopropylpyridine-N-oxide intermediate.[4] The N-oxide group activates the C2 and C4 positions for nucleophilic attack by chloride after activation of the oxygen atom, providing a much milder and more selective route.[5][6]
-
Milder Chlorinating Agents: When using the N-oxide route, phosphorus oxychloride (POCl₃) or oxalyl chloride are standard reagents.[6][7][8] The reaction with POCl₃ often yields a mixture of 2-chloro and 4-chloro isomers.[5] However, the selectivity can be dramatically improved.
Question 2: My final product is contaminated with the 4-Chloro-3-isopropylpyridine isomer. How can I improve the regioselectivity for the 2-position?
Answer: Achieving high regioselectivity is critical and is best addressed by using the pyridine N-oxide intermediate. While the N-oxide inherently directs chlorination to the 2- and 4-positions, reaction conditions can be fine-tuned to heavily favor the desired 2-chloro product.
Causality - The Role of the Base: The chlorination of pyridine N-oxide with POCl₃ proceeds through a complex that activates the adjacent carbon atoms for chloride attack.[5] The addition of a stoichiometric amount of a hindered, non-nucleophilic base, such as triethylamine (Et₃N) or 2,6-lutidine, can promote the elimination pathway leading to the 2-chloro product with very high selectivity.[5][6] A study demonstrated that using POCl₃ in the presence of triethylamine afforded 2-chloropyridine from pyridine-N-oxide in 90% yield with 99.2% selectivity.[5] More recent work has shown that combining oxalyl chloride with Et₃N at low temperatures can result in an 86% yield with excellent regioselectivity.[6]
Troubleshooting Workflow: Here is a logical workflow to diagnose and solve regioselectivity issues.
Caption: Troubleshooting workflow for poor regioselectivity.
Question 3: After aqueous workup, I am seeing a by-product with a mass corresponding to 3-isopropyl-2-pyridone. What is happening?
Answer: You are observing hydrolysis of the 2-chloro group. 2-Chloropyridines are susceptible to nucleophilic aromatic substitution, and under aqueous conditions (especially basic or prolonged heating), water or hydroxide ions can displace the chloride to form 2-hydroxypyridine, which exists almost exclusively in its 2-pyridone tautomeric form.[9][10][11]
Recommended Solutions:
-
Control pH During Workup: If an aqueous workup is necessary, perform it at low temperatures and maintain a neutral or slightly acidic pH to minimize the rate of hydrolysis.[10]
-
Non-Aqueous Workup: After the reaction, quench cautiously with a non-aqueous solvent, filter any salts, and remove the solvent and excess reagents under reduced pressure. The crude product can then be purified directly by distillation or chromatography.
-
Solvent Extraction: Use an organic solvent like dichloromethane or ethyl acetate for extraction. Wash the organic layer with a saturated, neutral salt solution (e.g., NaCl brine) instead of a basic solution (e.g., NaHCO₃) if hydrolysis is a concern.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is fundamentally better for obtaining high-purity this compound?
A1: The pyridine N-oxide route is unequivocally superior for achieving high purity and regioselectivity.[4][6] Direct chlorination of the pyridine ring is often aggressive and difficult to control, leading to mixtures of isomers and over-chlorinated products.[1][3] The N-oxide pathway offers a mild, highly selective, and high-yield alternative.
| Feature | Direct Chlorination of 3-Isopropylpyridine | Chlorination of 3-Isopropylpyridine-N-Oxide |
| Regioselectivity | Poor to moderate; often gives isomeric mixtures. | Excellent, especially with a base additive.[5][6] |
| By-products | Over-chlorinated products, isomers. | Primarily the 4-chloro isomer (minimized with base). |
| Reaction Conditions | Often harsh (high temp, strong reagents).[3] | Mild (low temperatures are often optimal).[6] |
| Overall Yield | Variable and often lower for the pure product. | High.[5] |
| Process Steps | One step. | Two steps (oxidation, then chlorination). |
Q2: What is the mechanistic reason for the formation of the 4-chloro isomer in the N-oxide route?
A2: The pyridine N-oxide functionality activates the pyridine ring for substitution at the 2- and 4-positions. When the oxygen of the N-oxide coordinates with an electrophile like the phosphorus atom in POCl₃, it creates a potent electrophilic center. This complexation significantly increases the reactivity of the C2 and C4 carbons towards nucleophilic attack by a chloride ion. Both positions are electronically favored, leading to a potential mixture of intermediates. The final product distribution depends on the relative stability of these intermediates and the transition states leading to them. The addition of a base helps to selectively deprotonate the intermediate leading to the 2-chloro product, thus enhancing its formation over the 4-chloro isomer.[5]
Caption: Formation of 2-chloro and 4-chloro isomers.
Q3: What are the best analytical methods to monitor the reaction and quantify impurities?
A3: A combination of techniques is recommended for robust process control:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time tracking of the consumption of starting material and the appearance of the product.
-
Impurity Profiling & Quantification: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for separating and quantifying volatile compounds like the desired product and its chlorinated by-products.
-
Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying unknown by-products by providing both retention time data and a mass spectrum for structural elucidation.
-
Non-volatile Components: High-Performance Liquid Chromatography (HPLC) is useful if hydrolysis by-products (like the pyridone) or other non-volatile impurities are suspected.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of 3-Isopropylpyridine-N-Oxide
This protocol is adapted from standard oxidation procedures for pyridine derivatives.[12][13][14]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-isopropylpyridine (1.0 eq).
-
Solvent: Add glacial acetic acid (5-10 volumes).
-
Oxidation: Cool the solution in an ice bath to 0-5°C. Slowly add hydrogen peroxide (30-35% aq. solution, 1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Carefully and slowly add a saturated solution of sodium sulfite to quench any remaining peroxide. Basify the solution to pH 8-9 with a saturated sodium carbonate or sodium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.
Protocol 2: High-Selectivity Chlorination of 3-Isopropylpyridine-N-Oxide
This protocol is based on highly regioselective methods described in the literature.[5][6]
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-isopropylpyridine-N-oxide (1.0 eq) and anhydrous dichloromethane (10 volumes).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Base Addition: Add triethylamine (1.5 eq) via syringe.
-
Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by GC or TLC.
-
Quenching: Cool the reaction mixture back to 0°C and very cautiously quench by slowly adding crushed ice, ensuring the temperature does not rise excessively.
-
Workup: Adjust the pH of the aqueous layer to ~8 with a saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase twice with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.
References
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.National Institutes of Health (NIH).
- PREPARATION OF 2-CHLOROPYRIDINE.Synthetic Communications, 31(16), 2507–2511 (2001).
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.ResearchGate.
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.Organic Letters, ACS Publications (2015).
- Deoxygenative chlorination of pyridine N-oxide.ResearchGate.
- Regioselective chlorination of pyridine N-oxides under optimized reaction condition.ResearchGate.
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.YouTube.
- An experiment to illustrate nucleophilic aromatic substitution and tautomerism.Journal of Chemical Education.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications.Chempanda.
- This compound | 158503-51-6.Smolecule.
- Recent trends in the chemistry of pyridine N-oxides.Arkat USA.
- Chlorination process of pyridine derivatives.Google Patents.
- Pyridine-N-oxide.Wikipedia.
- 2,6-Dichloropyridine.Wikipedia.
- Synthesis process of pyridine-N-oxide.Google Patents.
- Chlorination vs Bromination.Organic Chemistry I - KPU Pressbooks.
Sources
- 1. chempanda.com [chempanda.com]
- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 3. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 4. Buy this compound | 158503-51-6 [smolecule.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 14. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yield for 2-Chloro-3-isopropylpyridine Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-isopropylpyridine. As a crucial intermediate in the pharmaceutical and agrochemical industries, optimizing its synthesis is critical for efficiency and cost-effectiveness[1]. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed procedural guidance to enhance reaction yield and purity.
Section 1: Overview of Primary Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. The three most common strategies are:
-
Chlorination of 3-Isopropylpyridine N-Oxide: A reliable and high-yielding two-step process that offers excellent regioselectivity. The pyridine is first oxidized to the N-oxide, which activates the C2 position for subsequent nucleophilic chlorination.[1][2]
-
Sandmeyer Reaction of 2-Amino-3-isopropylpyridine: A classic transformation for converting an amino group into a chloro group via a diazonium salt intermediate. This method is valuable when the corresponding amine is readily available.[3][4][5]
-
Direct Chlorination of 3-Isopropylpyridine: A more direct, one-step approach but can be challenging to control, potentially leading to issues with regioselectivity and over-chlorination.[1][6][7]
Comparative Analysis of Synthetic Routes
The following diagram and table summarize the primary synthetic pathways and their key characteristics.
Caption: Primary synthetic pathways to this compound.
| Parameter | Route 1: N-Oxide Pathway | Route 2: Sandmeyer Reaction | Route 3: Direct Chlorination |
| Starting Material | 3-Isopropylpyridine | 2-Amino-3-isopropylpyridine | 3-Isopropylpyridine |
| Key Reagents | H₂O₂ or m-CPBA; POCl₃ or SOCl₂ | NaNO₂, HCl, CuCl | Cl₂, SOCl₂, PCl₅ |
| Typical Yield | High | Good to High | Variable to Moderate |
| Pros | Excellent regioselectivity; high yields; generally clean reactions.[1][2] | Well-established and reliable transformation.[3] | Single-step process. |
| Cons | Two-step process; handling of phosphorus oxychloride requires care. | Diazonium intermediates can be unstable/explosive[8]; requires a specific starting amine. | Poor regioselectivity; risk of over-chlorination and isomer formation[9]; harsh conditions may be required.[6][7] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My yield is very low after the chlorination of 3-Isopropylpyridine N-Oxide. What went wrong?
This is a common issue that can stem from either the initial N-oxide formation or the subsequent chlorination step.
Possible Cause A: Incomplete N-Oxide Formation The conversion of the starting pyridine to its N-oxide is a prerequisite for successful chlorination. If this step is incomplete, the unreacted pyridine will not be chlorinated at the 2-position under standard conditions (e.g., with POCl₃).
-
Validation: Before proceeding to chlorination, confirm the complete consumption of the starting material. This can be done using Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting 3-isopropylpyridine. The N-oxide product is significantly more polar and will have a much lower Rf value.
-
Corrective Actions:
-
Extend Reaction Time/Increase Temperature: The oxidation of pyridines can be slow. If an intermediate timepoint shows significant starting material, consider extending the reaction time or moderately increasing the temperature (e.g., to 70-80 °C if using H₂O₂ in acetic acid).[10]
-
Increase Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent (like m-CPBA or hydrogen peroxide) is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Possible Cause B: Inefficient Chlorination Step The reaction of the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is an exothermic and moisture-sensitive process.
-
Validation: Monitor the chlorination reaction by GC-MS or TLC. The product, this compound, will be much less polar than the highly polar N-oxide starting material.
-
Corrective Actions:
-
Strict Anhydrous Conditions: Water reacts violently with POCl₃ and SOCl₂, quenching the reagent and preventing the desired reaction. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
-
Temperature Control: The addition of the N-oxide to POCl₃ should be done cautiously at a low temperature (e.g., 0 °C) to control the initial exotherm. Afterward, the reaction often requires heating (reflux) to proceed to completion. Insufficient heating will result in an incomplete reaction.
-
Sufficient Reagent: Use a sufficient excess of the chlorinating agent. POCl₃ can often serve as both the reagent and the solvent. If using a co-solvent, ensure at least 2-3 equivalents of POCl₃ are used.
-
Caption: Troubleshooting workflow for low yield in the N-oxide pathway.
Q2: I am observing multiple products, including what appears to be a dichlorinated byproduct. How can I improve selectivity?
This issue is most common with the direct chlorination route but can sometimes occur in other pathways if conditions are not carefully controlled.
Possible Cause: Over-chlorination or Lack of Regiocontrol The pyridine ring can be substituted multiple times if the reaction is too aggressive or the stoichiometry of the chlorinating agent is too high. Direct chlorination of 3-substituted pyridines can yield a mixture of isomers.
-
Validation: Use GC-MS or ¹H NMR to identify the structures of the byproducts. Dichlorinated products will have a higher mass, and isomers will show different splitting patterns and chemical shifts in the aromatic region of the NMR spectrum.
-
Corrective Actions:
-
Switch to the N-Oxide Route: The most effective solution for poor regioselectivity is to switch to the N-oxide pathway. The N-oxide strongly directs chlorination to the 2-position, minimizing the formation of other isomers.[2]
-
Control Stoichiometry: In direct chlorination, carefully control the molar ratio of the chlorinating agent to the pyridine substrate. Start with a 1.0 to 1.1 molar ratio of chlorine per mole of pyridine.[6][7]
-
Temperature Management: High temperatures can lead to decreased selectivity and increased byproduct formation. Maintain the recommended temperature for the specific chlorination procedure. Some gas-phase chlorinations require high temperatures, but these are difficult to control on a lab scale.[6][7]
-
Caption: Desired reaction pathway and potential side reactions.
Q3: The Sandmeyer reaction of my 2-Amino-3-isopropylpyridine is not working well, with low yields and significant tar formation.
The Sandmeyer reaction requires careful control over the formation and reaction of the intermediate diazonium salt.
Possible Cause A: Improper Diazotization The conversion of the amine to the diazonium salt is temperature-sensitive.
-
Corrective Actions:
-
Maintain Low Temperature: The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[8] Use an ice/salt bath for effective cooling.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This maintains the low temperature and prevents localized heating and unwanted side reactions.
-
Possible Cause B: Inefficient Copper-Catalyzed Substitution The displacement of the diazonium group with chloride requires an effective catalyst.
-
Corrective Actions:
-
Use Freshly Prepared CuCl: While commercial CuCl can be used, its activity can diminish with age due to oxidation. For best results, consider preparing a fresh solution of copper(I) chloride.
-
Control Temperature of Substitution: After the diazonium salt is formed, it is added to the CuCl solution. This step may require gentle warming (e.g., to 60-65 °C) to facilitate the reaction and the evolution of N₂ gas, but overheating can promote tar formation.[3]
-
Section 3: Frequently Asked Questions (FAQs)
-
Which synthetic route is best for scaling up? The N-oxide route is often preferred for scalability due to its high regioselectivity and generally cleaner reaction profile, which simplifies purification. While the Sandmeyer reaction is also scalable, the potential instability of the diazonium salt intermediate requires strict process controls.[8]
-
How can I effectively monitor reaction progress?
-
TLC: Excellent for monitoring the disappearance of a polar starting material (like an N-oxide) and the appearance of a non-polar product.
-
GC-MS: Ideal for quantitative analysis. It can distinguish between the starting material, product, and byproducts, giving a clear picture of conversion and selectivity.
-
¹H NMR: Taking a small aliquot from the reaction mixture (after a mini-workup) can confirm the formation of the product by identifying its characteristic signals.
-
-
What are the key safety precautions when using POCl₃ or SOCl₂? Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water, releasing toxic HCl gas. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure reactions are equipped with a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the HCl gas produced.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via 3-Isopropylpyridine N-Oxide
Step A: Synthesis of 3-Isopropylpyridine N-Oxide
-
To a round-bottom flask, add 3-isopropylpyridine (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Cool the solution in an ice bath to ~10-15 °C.
-
Slowly add 30% hydrogen peroxide (1.2 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, heat the mixture to 75-80 °C and stir for 4-6 hours.[10]
-
Monitor the reaction by TLC until the starting pyridine is fully consumed.
-
Cool the mixture and carefully destroy excess peroxide by the slow addition of a saturated sodium bisulfite solution.
-
Concentrate the mixture under reduced pressure to remove most of the acetic acid. Dilute with water and make basic (pH > 9) with a strong base like potassium carbonate or sodium hydroxide.
-
Extract the aqueous layer multiple times with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step.
Step B: Chlorination of 3-Isopropylpyridine N-Oxide
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap with phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Cool the POCl₃ to 0 °C using an ice bath.
-
Slowly add the crude 3-isopropylpyridine N-oxide (1.0 eq) portion-wise, keeping the temperature below 10 °C.
-
Once the addition is complete, slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the N-oxide is consumed.
-
Cool the reaction mixture to room temperature and very carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution by the slow addition of a solid base like sodium carbonate or by using a concentrated NaOH solution, always keeping the mixture cool in an ice bath.
-
Extract the product with a solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[1]
References
-
LookChem. 2-Chloro-3-aminopyridine Synthesis. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]
- Google Patents. EP0684943B1 - Chlorination process of pyridine derivatives.
- Google Patents. US5484929A - Chlorination process.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
- Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
-
Taylor & Francis Online. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][6]Oxazin-2(3H)-Ones. Available from: [Link]
-
Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. Available from: [Link]
- Google Patents. US5283338A - Process for the preparation of 2-chloropyridines.
-
Deaminative chlorination of aminoheterocycles. PMC - NIH. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloro-3-fluoropyridine N-oxide. Available from: [Link]
- Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available from: [Link]
- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
ResearchGate. 2-Chloro-3-nitropyridine. Available from: [Link]
-
European Patent Office. EP 0939079 B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine. Available from: [Link]
- Google Patents. US3838136A - Preparation of 2-chloro-3-aminopyridine.
Sources
- 1. Buy this compound | 158503-51-6 [smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 7. US5484929A - Chlorination process - Google Patents [patents.google.com]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Failed 2-Chloro-3-isopropylpyridine Reactions
Welcome to the Technical Support Center for 2-Chloro-3-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively diagnose and resolve experimental failures.
Section 1: Synthesis of this compound
The successful synthesis of this compound is the foundation for its use in further chemical transformations. Below are common questions and troubleshooting advice related to its preparation.
Q1: My direct chlorination of 3-isopropylpyridine is resulting in a low yield and a mixture of chlorinated products. How can I improve the regioselectivity and yield?
A1: Low yield and lack of regioselectivity in the direct chlorination of 3-isopropylpyridine are common challenges. The weakly electron-donating nature of the isopropyl group can lead to chlorination at multiple positions on the pyridine ring.
Underlying Causality: The pyridine nitrogen is a strongly deactivating group towards electrophilic aromatic substitution, directing incoming electrophiles to the 3- and 5-positions. However, the reaction conditions and the nature of the chlorinating agent can influence the product distribution. Over-chlorination is also a common side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for direct chlorination.
Detailed Protocol: Optimized Direct Chlorination (Generalized)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 3-isopropylpyridine (1.0 eq) in a suitable chlorinated solvent (e.g., CCl₄ or CH₂Cl₂).
-
Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.05 - 1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the succinimide byproduct. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel.
Data Summary: Chlorinating Agents and Conditions
| Chlorinating Agent | Typical Conditions | Expected Outcome | Common Issues |
| Chlorine Gas (Cl₂) | Gaseous sparging, often with a radical initiator | Can be aggressive, leading to over-chlorination | Poor regioselectivity, formation of di- and trichlorinated pyridines |
| N-Chlorosuccinimide (NCS) | Mild, often used with a radical initiator (e.g., AIBN) or acid catalyst | Generally provides better regioselectivity | Slower reaction times, potential for incomplete conversion |
| Sulfuryl Chloride (SO₂Cl₂) | Can be used with or without a radical initiator | Effective, but can also lead to over-chlorination | Generation of corrosive HCl and SO₂ byproducts |
Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
This compound can be a challenging substrate for Suzuki-Miyaura coupling reactions due to the steric hindrance from the isopropyl group and the potential for catalyst inhibition by the pyridine nitrogen.[1][2]
Q2: My Suzuki-Miyaura coupling reaction with this compound is not proceeding to completion, and I observe significant amounts of starting material. What are the likely causes?
A2: Incomplete conversion in the Suzuki coupling of this compound often points to issues with the catalyst activity or reaction conditions, exacerbated by the sterically hindered and electron-rich nature of the substrate.
Underlying Causality:
-
Steric Hindrance: The bulky isopropyl group at the 3-position can hinder the oxidative addition of the palladium catalyst to the C-Cl bond, which is a crucial step in the catalytic cycle.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1][2]
-
Inactive Catalyst System: 2-chloropyridines are generally less reactive than their bromo or iodo counterparts and require a more active catalyst system, often involving electron-rich and sterically hindered phosphine ligands.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the corresponding ligand (if not using a pre-catalyst), and a base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS or GC. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary: Recommended Catalyst Systems for Hindered 2-Chloropyridines
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 |
| XPhos Pd G3 | (internal) | K₂CO₃ | t-BuOH/H₂O | 100 |
| RuPhos Pd G3 | (internal) | Cs₂CO₃ | Toluene | 110 |
Section 3: Troubleshooting Grignard Reactions
The addition of Grignard reagents to electrophiles in the presence of this compound, or the formation of a Grignard reagent from it, can be problematic.
Q3: I am attempting to form the Grignard reagent from this compound, but the reaction fails to initiate. What could be the issue?
A3: The formation of Grignard reagents from aryl chlorides is generally more difficult than from bromides or iodides.[3] The presence of the pyridine nitrogen can also complicate the reaction.
Underlying Causality:
-
C-Cl Bond Strength: The carbon-chlorine bond is stronger and less reactive towards magnesium insertion compared to C-Br or C-I bonds.
-
Pyridine Inhibition: The basic nitrogen of the pyridine ring can react with the Grignard reagent as it is formed, leading to decomposition or undesired side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation.
Detailed Protocol: Grignard Reagent Formation (Generalized)
-
Magnesium Activation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine and gently heat with a heat gun until the iodine sublimes.
-
Reaction Initiation: Add a small portion of a solution of this compound in anhydrous THF to the activated magnesium. The reaction should initiate, indicated by a gentle reflux and a change in the appearance of the magnesium surface.
-
Reagent Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Q4: When I add a Grignard reagent to a reaction containing this compound and an electrophile, I get a low yield of the desired product and several byproducts. What is happening?
A4: The Grignard reagent can react with the this compound itself, leading to undesired side reactions.
Underlying Causality:
-
Nucleophilic Aromatic Substitution: The Grignard reagent can act as a nucleophile and displace the chloride at the 2-position of the pyridine ring.
-
Deprotonation: If the Grignard reagent is sterically hindered, it may act as a base and deprotonate the isopropyl group or other acidic protons in the molecule.
Troubleshooting Strategies:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the electrophile and this compound at low temperature (e.g., -78 °C) to favor the reaction with the more reactive electrophile.
-
Use of a Milder Organometallic Reagent: Consider using an organozinc or organocuprate reagent, which are generally less reactive and more selective than Grignard reagents.
-
Protecting Groups: If there are other reactive functional groups on the electrophile, they should be protected prior to the Grignard reaction.
Section 4: Purification and Impurity Identification
Proper purification and the ability to identify common impurities are crucial for obtaining high-quality this compound and its derivatives.
Q5: After my reaction, I have a crude product that is difficult to purify. What are the likely impurities and how can I remove them?
A5: Common impurities can arise from starting materials, side reactions, or degradation.
Common Impurities and Their Sources:
| Impurity | Likely Source |
| 3-isopropylpyridine | Incomplete chlorination |
| Dichloro-3-isopropylpyridines | Over-chlorination |
| 2-Hydroxy-3-isopropylpyridine | Hydrolysis of the chloro group |
| Homocoupled products | Side reactions in coupling reactions |
| Dehalogenated product | Reduction of the C-Cl bond |
Analytical Techniques for Impurity Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities if they can be isolated or are present in sufficient concentration.[4]
Purification Protocols:
-
Fractional Distillation: Effective for separating compounds with different boiling points, such as the desired product from unreacted starting material or over-chlorinated byproducts.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel is often effective.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be utilized to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The pyridinic compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
10 - Organic Syntheses Procedure. Available at: [Link]
- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents.
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PubMed Central. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - NIH. Available at: [Link]
- IL128611A - Process for the preparation of 2-chloro-3-hydroxypyridine - Google Patents.
- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents.
-
Why are chloro-based Grignard reagents harder to form? : r/Chempros - Reddit. Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Available at: [Link]
-
Protecting Groups In Grignard Reactions - Master Organic Chemistry. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
-
Impurity Identification | David Norris Analytical Laboratories. Available at: [Link]
-
The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. Available at: [Link]
- CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents.
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
2-Chloropyridine - Wikipedia. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]
-
Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Available at: [Link]
-
An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - NIH. Available at: [Link]
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - MDPI. Available at: [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available at: [Link]
-
12.4 Grignard Reagents | Organic Chemistry - YouTube. Available at: [Link]
Sources
Technical Support Center: Degradation Pathways of 2-Chloro-3-isopropylpyridine
This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and environmental fate of 2-Chloro-3-isopropylpyridine. Given the limited specific literature on the degradation of this particular molecule, this document provides a framework based on established principles of xenobiotic metabolism and the known reactivity of related chloropyridine compounds. We will explore probable degradation pathways, offer troubleshooting solutions for common experimental hurdles, and provide validated protocols to guide your research.
Section 1: Predicted Degradation Pathways
The structure of this compound, featuring a halogenated pyridine ring and an alkyl side chain, presents several potential sites for metabolic attack. Degradation is likely to proceed through one or more of the following pathways, primarily initiated by oxidative enzymes such as cytochrome P450 monooxygenases in biological systems.[1]
Pathway A: Oxidation of the Isopropyl Group
The isopropyl group is a prime target for initial enzymatic oxidation. This pathway is common for alkyl-substituted aromatic compounds and serves as a primary detoxification mechanism by increasing hydrophilicity.
-
Primary Hydroxylation: The initial step is likely the hydroxylation of the tertiary carbon of the isopropyl group, yielding 2-(2-Chloro-pyridin-3-yl)propan-2-ol.
-
Further Oxidation: While less common for tertiary alcohols, subsequent oxidation steps could theoretically occur, though this is less probable than conjugation of the hydroxylated metabolite.
Pathway B: Ring Hydroxylation
Direct oxidation of the pyridine ring is another possibility, although the electron-withdrawing nature of the chlorine atom can influence the position of attack. Hydroxylation would significantly increase the polarity of the molecule.
Pathway C: Dechlorination
The carbon-chlorine bond on the pyridine ring is relatively stable but can be cleaved through reductive, oxidative, or hydrolytic mechanisms, particularly in environmental microbial degradation.[2] This is often a rate-limiting step and can lead to the formation of 3-isopropylpyridin-2-ol.
The following diagram illustrates these predicted initial transformation steps.
Caption: Predicted initial metabolic pathways of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your degradation experiments in a question-and-answer format.
Question 1: My LC-MS analysis shows no loss of the parent compound in my microbial/soil incubation experiment after 48 hours. Is the compound non-degradable?
Answer: Not necessarily. Several factors could be at play:
-
Recalcitrance: Chlorinated pyridines are known to be relatively resistant to microbial degradation.[2] The estimated time for complete degradation can be longer than 30 days. Your experiment may require a significantly longer incubation period.
-
Acclimation Period: The microbial consortium in your sample may require an extended period to acclimate and induce the necessary enzymes to act on this novel substrate. Consider a pre-incubation phase where the culture is exposed to low concentrations of the compound.
-
Incorrect Conditions: Degradation can be highly dependent on environmental conditions.
-
Oxygen Availability: Test both aerobic and anaerobic conditions. Reductive dechlorination, for instance, occurs in anaerobic environments.
-
pH and Temperature: Ensure the pH and temperature of your incubation medium are optimal for the microbial community you are studying.
-
-
Sterile Control Check: Confirm that you are running a parallel sterile control (e.g., autoclaved soil or medium). If you see a loss in the non-sterile sample but not in the sterile control, it confirms biotic degradation is occurring, albeit slowly.
Question 2: I am detecting several new peaks in my treated samples via mass spectrometry, but I am unsure if they are metabolites. How can I proceed with identification?
Answer: This is a common challenge in metabolite identification studies. A systematic approach is required.
-
Control Comparison: First, ensure these peaks are absent in your time-zero (T0) and sterile control samples. This confirms they are products of the degradation process.
-
Predict Mass Shifts: Use the predicted pathways to anticipate the mass-to-charge ratio (m/z) of potential metabolites. Create a table of expected transformations. (See Section 4 for an example).
-
High-Resolution MS/MS: Acquire high-resolution mass spectrometry data (e.g., using a Q-TOF or Orbitrap instrument). This will provide accurate mass measurements to help determine the elemental composition of the unknown peaks. Perform fragmentation (MS/MS) on both the parent compound and the unknown peaks. Metabolites will often share common fragments corresponding to the stable core of the molecule (e.g., the isopropyl-pyridine ring).
-
Isotope Patterning: Look for the characteristic isotopic pattern of chlorine (a ~3:1 ratio of M to M+2). If a metabolite peak lacks this pattern, it strongly suggests a dechlorination event has occurred.
The workflow below outlines a standard procedure for metabolite discovery.
Caption: Experimental workflow for the identification of unknown metabolites.
Question 3: My results are inconsistent between experimental batches. What could be the cause?
Answer: Reproducibility issues often stem from subtle variations in experimental setup.
-
Inoculum Variability: If using an environmental sample (soil, water), the microbial composition can vary. Homogenize your source material thoroughly before preparing replicates. For microbial cultures, ensure you are using an inoculum from the same growth phase for each experiment.
-
Matrix Effects: In complex matrices like soil or plasma, other molecules can interfere with the ionization of your target analyte in the mass spectrometer, either suppressing or enhancing the signal. Implement a robust sample clean-up procedure (e.g., Solid Phase Extraction) and consider using a matrix-matched calibration curve or an internal standard to correct for these effects.
-
Analyte Stability: Ensure your compound is stable during sample preparation and storage. Perform stability tests in the extraction solvent and in the processed sample matrix at the storage temperature. The compound may be sensitive to light or pH changes.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the recommended primary analytical techniques for a degradation study of this compound?
-
A1: The gold standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3] This technique offers the high sensitivity needed to detect trace levels of metabolites and the selectivity to distinguish them from complex matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to improve the volatility and thermal stability of polar metabolites.[4] For definitive structural confirmation of an isolated metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
-
-
Q2: Is this compound expected to be persistent in the environment?
-
A2: Based on analogous compounds, yes. The presence of a halogen on a pyridine ring generally slows down microbial degradation, increasing the compound's environmental persistence.[2] Furthermore, its volatility, as suggested by safety data for related compounds, indicates it may be mobile in the environment and subject to atmospheric transport.[5]
-
-
Q3: What safety precautions should be taken when handling this compound?
-
A3: Handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Thermal decomposition can release hazardous gases like nitrogen oxides and hydrogen chloride.[5] Always consult the material safety data sheet (MSDS) before use.
-
Section 4: Data & Protocols
Table 1: Predicted Mass Shifts for Metabolite Identification
This table provides a quick reference for identifying potential metabolites based on mass changes from the parent molecule (Exact Mass: 155.0502).
| Metabolic Reaction | Mass Change (Da) | Change in Formula | Expected Exact Mass of Metabolite |
| Hydroxylation | +15.9949 | +O | 171.0451 |
| Dehydrogenation (Alcohol to Ketone) | -2.0156 | -H₂ | 169.0295 |
| Carboxylation (from alcohol) | +13.9793 | +O, -H₂ | 169.0295 |
| Hydrolytic Dechlorination | -18.9983 | -Cl, +OH | 137.0841 |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Screening in a Soil Slurry
-
Preparation: Sieve fresh soil (2 mm) to remove large debris. Create a 1:5 soil slurry by mixing 20 g of soil with 100 mL of sterile mineral salts medium in a 250 mL Erlenmeyer flask.
-
Sterile Control: Prepare a parallel flask, but autoclave the soil slurry twice at 121°C for 30 minutes with a 24-hour interval.
-
Spiking: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol). Spike the flasks to a final concentration of 10 mg/L. Ensure the solvent volume is less than 0.1% of the total volume. An unspiked control should also be run.
-
Incubation: Incubate all flasks on an orbital shaker (120 rpm) at 25°C in the dark to prevent photodegradation. Use foam stoppers or breathable caps to ensure aerobic conditions.
-
Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a 2 mL aliquot from each flask.
-
Extraction: Immediately add the 2 mL aliquot to a tube containing 4 mL of acetonitrile. Vortex vigorously for 1 minute. Centrifuge at 4000 x g for 10 minutes.
-
Analysis: Transfer the supernatant to an LC vial and analyze using the LC-MS/MS method below.
Protocol 2: General Purpose LC-MS/MS Analytical Method
-
Instrumentation: HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-13 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: Develop specific transitions for the parent compound (e.g., monitoring the loss of the isopropyl group) and predicted metabolites.
-
References
-
Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]
-
Wikipedia. 2-Chloropyridine. [Link]
-
Makatini, S. Z., Moganedi, K., & Egieyeh, S. A. (2022). Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products. Heliyon, 8(11), e11613. [Link]
-
Kumar, A. V., Kumar, K. R., Naidu, P. V., & Rao, K. V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 121-126. [Link]
-
Ballesteros, Ó., Zafra-Gómez, A., Naranjo-Rodríguez, I., & de la Peña, A. M. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(22), 3469-3477. [Link]
Sources
- 1. Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
removing impurities from 2-Chloro-3-isopropylpyridine product
Answering the urgent need for clarity in the purification of critical pharmaceutical intermediates, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive guide to removing impurities from 2-Chloro-3-isopropylpyridine. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested methodologies to empower you to overcome common purification challenges and ensure the integrity of your downstream applications.
Introduction: The Critical Role of Purity
This compound is a vital building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of even minor impurities—such as unreacted starting materials, isomeric byproducts, or over-chlorinated species—can drastically inhibit or alter subsequent reaction pathways, leading to reduced yields, complex downstream purification challenges, and compromised final product quality. This guide provides a structured approach to identifying and eliminating these impurities, ensuring your this compound meets the stringent purity requirements for its intended use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common method is the direct chlorination of 3-isopropylpyridine.[1] Based on this, you should anticipate the following impurities:
-
Unreacted Starting Material: 3-Isopropylpyridine.
-
Over-chlorinated Byproducts: Dichloro- and trichloro-isopropylpyridine isomers. These arise from the aggressive nature of many chlorinating agents.[2]
-
Isomeric Impurities: Positional isomers such as 2-Chloro-5-isopropylpyridine or 4-Chloro-3-isopropylpyridine can form, depending on the regioselectivity of the chlorination reaction.
-
Reagent-derived Impurities: Hydrolysis products from chlorinating agents (e.g., sulfur-based compounds from thionyl chloride or phosphorus compounds from phosphoryl chloride).
-
Solvent Residue: Residual solvents used during the reaction or initial work-up.
Q2: What is the best initial analytical method to assess the purity of my crude product?
A2: For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial analytical technique. GC provides excellent separation of volatile components, allowing for the quantification of purity by peak area percentage. The coupled Mass Spectrometer (MS) provides definitive identification of the main product and the likely structures of impurities based on their mass-to-charge ratio and fragmentation patterns. For less volatile impurities or for orthogonal verification, High-Performance Liquid Chromatography (HPLC) can also be employed.[3]
Q3: Which purification method is generally the most effective for this compound?
A3: For most common impurity profiles, vacuum distillation is the most efficient and scalable method for bulk purification.[4] this compound is a liquid, and its boiling point will be sufficiently different from unreacted starting material and over-chlorinated byproducts to allow for effective separation.[5] For removing challenging, closely-boiling isomeric impurities or non-volatile baseline material, flash column chromatography is the preferred method due to its high resolving power.[6][7]
Troubleshooting Guide: From Problem to Purity
This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemical principles for each recommended action.
Problem 1: My GC-MS shows a significant amount of unreacted 3-isopropylpyridine (typically >5%). Simple distillation isn't providing a clean separation.
Cause & Solution: This issue arises when the boiling points of your product and the starting material are too close for effective separation by simple distillation. While this compound will have a higher boiling point than 3-isopropylpyridine due to the heavier chlorine atom and increased polarity, the difference may not be sufficient for a single-pass distillation.
Recommended Action: Fractional Vacuum Distillation. The causality behind this choice is rooted in Raoult's Law and the concept of theoretical plates. A fractional distillation column (e.g., a Vigreux or packed column) establishes a series of vaporization-condensation equilibria, effectively performing multiple distillations within a single apparatus. Each equilibrium cycle, or "theoretical plate," enriches the vapor phase with the more volatile component (3-isopropylpyridine). By using a column with sufficient theoretical plates, you can achieve a sharp separation.
Performing the distillation under vacuum is critical to prevent thermal decomposition, which can occur when heating organic compounds above 150 °C at atmospheric pressure.[4]
Problem 2: My product appears pure by GC, but TLC and HPLC analysis reveal a closely-eluting impurity I suspect is an isomer.
Cause & Solution: Isomeric impurities often have very similar polarities and boiling points, making them difficult to separate by standard extraction or distillation. Their structural similarity leads to comparable interactions with the stationary phase in chromatography, resulting in close retention times (HPLC) or Rf values (TLC).
Recommended Action: Optimized Flash Column Chromatography. The principle of column chromatography is the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (eluent).[8] To resolve closely-eluting isomers, you must enhance the differences in their interaction with the stationary phase.
-
Logic of Eluent Selection: Start by determining an optimal eluent system using Thin-Layer Chromatography (TLC).[7] The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives your desired product an Rf value of approximately 0.2-0.3, with visible separation from the impurity.[7] A lower polarity eluent (higher hexane percentage) will increase the interaction of the compounds with the polar silica gel, forcing them to travel more slowly down the column and magnifying small differences in polarity, thereby improving separation.
-
Column Packing and Loading: A properly packed, homogenous column bed is essential to prevent band broadening and ensure a clean separation.[8] The crude product should be dissolved in a minimal amount of solvent and loaded as a concentrated, narrow band at the top of the column.[9]
Problem 3: My final product has a persistent yellow or brown color, even though it appears >98% pure by GC.
Cause & Solution: This coloration is often due to trace amounts of highly conjugated, chromophoric impurities or degradation products formed during the synthesis or purification (e.g., oxidation of the pyridine ring). These impurities may be present at concentrations too low to be easily quantified by standard GC but are potent enough to impart color.
Recommended Action: Activated Carbon Treatment. Activated carbon possesses a highly porous structure with a large surface area, making it exceptionally effective at adsorbing large, flat, conjugated molecules via van der Waals forces.
-
Protocol: Dissolve the colored product in a suitable, low-boiling solvent (e.g., dichloromethane or diethyl ether). Add a small amount of activated carbon (typically 1-2% by weight of the product). Stir the slurry at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the fine carbon particles. The Celite prevents the carbon from clogging the filter paper. Finally, remove the solvent under reduced pressure using a rotary evaporator. This process should yield a colorless or significantly decolorized product.
Data Presentation: Physical Properties for Purification Strategy
A successful purification strategy relies on understanding the physical properties of the target compound relative to its potential impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Separation Principle |
| This compound | 155.63 | ~190-200 (est.) | Moderately Polar | Target compound |
| 3-Isopropylpyridine | 121.18 | ~177-178 | Less Polar | Lower boiling point, lower polarity. Separable by distillation and chromatography. |
| 2,6-Dichloro-3-isopropylpyridine | 190.07 | >200 (est.) | Moderately Polar | Higher boiling point. Separable by distillation. |
| Pyridine-N-Oxide derivatives | Variable | High | Very Polar | High polarity. Easily separated by chromatography (will stick to silica). |
Experimental Protocols & Workflows
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for the bulk purification of crude this compound to remove less volatile (over-chlorinated) and more volatile (starting material) impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will be enriched in any residual solvent and unreacted 3-isopropylpyridine.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of the product at that pressure, switch to a new receiving flask to collect the pure this compound.
-
High-Boiling Residue: Stop the distillation before the flask goes to dryness. The remaining residue will contain higher-boiling impurities like over-chlorinated species.
-
-
Analysis: Analyze all collected fractions by GC-MS or TLC to confirm the purity and guide the combination of pure fractions.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating isomeric impurities or removing non-volatile baseline material.
-
Eluent Selection (TLC): Develop a solvent system using TLC (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf of ~0.2-0.3 for the product.[7]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a 1 cm layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[7]
-
Pour the slurry into the column and use gentle air or nitrogen pressure to pack the silica bed, ensuring no air bubbles are trapped.[6] Add another 1 cm layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle positive pressure to begin the flow.[9]
-
Continuously add eluent to the top of the column, never letting the silica bed run dry.
-
-
Fraction Collection & Monitoring:
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Purification Strategy Decision Workflow
Caption: Decision tree for selecting the optimal purification method.
Flash Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Columbia University. (2007). Experiment 8: Chromatography. Available at: [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
UTSC. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Available at: [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China. Available at: [Link]
Sources
- 1. Buy this compound | 158503-51-6 [smolecule.com]
- 2. chempanda.com [chempanda.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. columbia.edu [columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions of 2-Chloro-3-isopropylpyridine with Organometallics
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of using organometallic reagents with 2-Chloro-3-isopropylpyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this substrate in their synthetic workflows. Our goal is to provide field-proven insights, troubleshoot common issues, and explain the causality behind experimental choices to ensure your success.
Core Concepts: The Challenge of the Pyridine Ring
The chemistry of this compound is dominated by the inherent electronic properties of the pyridine scaffold. As a π-deficient heterocycle, the pyridine ring is susceptible to nucleophilic attack, a characteristic that often competes with the desired reactivity at the C-Cl bond.[1][2] Furthermore, the nitrogen lone pair can coordinate to the metal center of organometallic reagents, influencing regioselectivity and sometimes inhibiting the desired reaction.[3]
The primary goal in these reactions is typically a halogen-metal exchange at the C2 position, generating a potent 2-pyridyl organometallic intermediate. This intermediate can then be trapped with a suitable electrophile to forge a new carbon-carbon or carbon-heteroatom bond. However, several side reactions can occur, leading to complex product mixtures and low yields. This guide will help you identify and mitigate these issues.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What is the likely cause?
Answer: This is a common issue that can stem from several sources related to reagent stability and reaction conditions.
-
Cause A: Inactive Organometallic Reagent. Organolithium and Grignard reagents are sensitive to air and moisture and degrade over time.[4] Commercially available solutions can vary in exact molarity.
-
Troubleshooting:
-
Titrate your organometallic reagent immediately before use to determine its exact concentration. A common method is the titration with diphenylacetic acid.
-
Ensure all glassware is rigorously flame- or oven-dried and the reaction is performed under a strictly anhydrous, inert atmosphere (Nitrogen or Argon).[5]
-
-
-
Cause B: Reaction Temperature is Too High. The 2-pyridyl organometallic intermediate is often thermally unstable.[6][7] Generating it at a higher temperature than necessary can lead to rapid decomposition before it has a chance to react with your electrophile.
-
Troubleshooting:
-
For halogen-lithium exchange with reagents like n-BuLi, maintain the temperature at or below -78 °C (a dry ice/acetone bath) throughout the generation and quenching steps.
-
For Grignard exchange reactions, while often performed at slightly higher temperatures (e.g., -20 °C to 0 °C), excessive warming can be detrimental.
-
-
-
Cause C: Insufficient Reactivity for Halogen-Metal Exchange. The C-Cl bond is stronger and less reactive in halogen-metal exchange compared to C-Br or C-I bonds.[8] Your chosen organometallic may not be potent enough under the applied conditions.
-
Troubleshooting:
-
If using a Grignard reagent, consider a more reactive Turbo-Grignard, such as iPrMgCl·LiCl, which is known to facilitate difficult exchange reactions.[9]
-
If using an organolithium, a more basic reagent like s-BuLi or t-BuLi may be more effective than n-BuLi, but be aware that this can increase the rate of side reactions (see Q3).
-
-
Q2: I've isolated a significant amount of a symmetrical bipyridine byproduct (3,3'-diisopropyl-2,2'-bipyridine). How can I prevent this homocoupling?
Answer: Homocoupling is a classic side reaction in organometallic chemistry involving halo-pyridines. It can arise from multiple pathways.
-
Cause A: Reaction Between the Organometallic Intermediate and Starting Material. The generated 2-metallo-3-isopropylpyridine can act as a nucleophile and attack the electrophilic C2 position of a starting material molecule.
-
Troubleshooting:
-
Employ inverse addition: Add the solution of this compound slowly to the cooled solution of the organometallic reagent. This ensures that the concentration of the starting material is always low in the presence of the highly reactive intermediate, minimizing the chance of them reacting with each other.
-
-
-
Cause B: Reductive Coupling (Grignard Reagents). When preparing Grignard reagents directly from magnesium metal, or in the presence of certain metal impurities, reductive homocoupling can be a major issue.[10][11]
-
Troubleshooting:
-
Utilize the halogen-magnesium exchange method with a reagent like iPrMgCl instead of direct formation with Mg turnings. This avoids the conditions that often lead to homocoupling.
-
Ensure high-purity reagents and solvents to avoid trace transition metal catalysts that can promote this side reaction.
-
-
Q3: My mass spectrum indicates a product where the organometallic's R-group has added to the pyridine ring and the chlorine atom is gone. What is this product?
Answer: You are likely observing the result of a nucleophilic addition to the pyridine ring, followed by elimination of LiCl upon workup. The π-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles like organolithiums.[12]
-
Mechanism: The organometallic reagent adds across one of the double bonds of the pyridine ring (typically at the C4 or C6 position) to form a non-aromatic N-lithio-dihydropyridine intermediate.[13] During aqueous workup, this intermediate can re-aromatize by eliminating the chlorine and a proton, leading to a substituted pyridine.
-
Troubleshooting:
-
Use a sterically hindered base: The best way to prevent nucleophilic addition is to use a base that is a poor nucleophile. For deprotonation or metalation reactions, switching from n-BuLi to lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is highly effective.[3][12] These bases are sterically bulky, which favors proton abstraction over addition to the ring.
-
Lower the reaction temperature: Nucleophilic additions often have a higher activation energy than halogen-metal exchange. Performing the reaction at the lowest practical temperature (e.g., -78 °C or even -100 °C) can significantly favor the desired exchange pathway.[14]
-
Q4: I'm getting a mixture of isomers after quenching with my electrophile. Why is the reaction not selective?
Answer: This indicates that the organometallic is reacting at multiple positions on the pyridine ring, likely through a competing ring deprotonation (metalation) pathway.
-
Cause: Competing C-H Deprotonation. Organolithium and strong Grignard reagents can act as bases, abstracting a proton from the pyridine ring instead of performing the halogen-metal exchange at C2.[9] The most likely positions for deprotonation on this compound are C4 and C6. This creates a mixture of organometallic intermediates, which, upon quenching, leads to a mixture of constitutional isomers.
-
Troubleshooting:
-
Favor Halogen-Metal Exchange Conditions: Halogen-metal exchange is typically a very fast process at low temperatures.[15] Ensure you are running the reaction at a sufficiently low temperature (e.g., -78 °C for organolithiums) and for a short duration before adding the electrophile.
-
Choose Your Reagent Carefully: While stronger bases (s-BuLi, t-BuLi) can be better for the C-Cl exchange, they are also more aggressive C-H deprotonating agents. A balance must be struck. Using n-BuLi at -78 °C is often the best starting point.
-
Avoid Coordinating Additives Unless Necessary: Additives like tetramethylethylenediamine (TMEDA) can accelerate deprotonation rates and may alter the regioselectivity, potentially worsening the problem.[15] Use them only if the halogen-metal exchange is failing completely.
-
Mechanistic Insights & Pathways
Understanding the competing reaction pathways is crucial for effective troubleshooting. The diagrams below illustrate the desired transformation versus the most common side reactions.
Caption: Competing pathways in the reaction of this compound.
Data Summary Table
| Issue | Organometallic Reagent | Common Cause(s) | Recommended Solution(s) |
| Low/No Yield | RLi, RMgX | Reagent degradation; High temperature | Titrate reagent; Run at ≤ -78 °C |
| Homocoupling | RLi, RMgX | Reaction with starting material | Use inverse addition; Avoid direct Mg formation |
| Addition Product | RLi > RMgX | Nucleophilic attack on the ring | Use hindered base (LDA/LTMP); Lower temperature |
| Isomer Mixture | RLi, strong RMgX | C-H deprotonation (metalation) | Use conditions favoring exchange (low temp) |
Experimental Protocols
Disclaimer: These are generalized protocols. Always refer to specific literature procedures for your target transformation. All operations must be conducted under a dry, inert atmosphere using appropriate safety precautions.
Protocol 1: Halogen-Lithium Exchange and Electrophilic Quench
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 15-30 minutes. A color change is typically observed.
-
Quenching: Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Warming & Workup: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for Halogen-Lithium Exchange Protocol.
Protocol 2: Halogen-Magnesium Exchange using iPrMgCl·LiCl
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous THF (~0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Addition: Add iso-propylmagnesium chloride lithium chloride complex (1.3 M in THF, 1.1 equiv) dropwise over 10 minutes.
-
Stirring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the exchange progress by TLC or GC-MS analysis of a quenched aliquot.
-
Quenching: Cool the reaction mixture to the appropriate temperature for your electrophile (this can range from -78 °C to 0 °C). Slowly add the electrophile (1.2 equiv).
-
Warming & Workup: Allow the reaction to warm to room temperature and stir for an additional 1-12 hours. Quench with saturated aqueous NH₄Cl.
-
Extraction & Purification: Follow steps 7 and 8 from Protocol 1.
References
Sources
- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. catsci.com [catsci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Interactions of 4-isopropylpyridine with organolithium reagents and lithium aluminium hydride: unusual electrophilic substitutions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sci-hub.box [sci-hub.box]
- 24. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 25. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyridine synthesis [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines | MDPI [mdpi.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 31. mdpi.com [mdpi.com]
- 32. masterorganicchemistry.com [masterorganicchemistry.com]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 35. Reaction With Grignard Reagent [allen.in]
- 36. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in 2-Chloro-3-isopropylpyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 2-Chloro-3-isopropylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control with this challenging substrate. The inherent electronic and steric properties of this molecule often lead to mixtures of products, hindering synthetic efficiency. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the mechanistic rationale behind key strategic decisions.
Understanding the Challenge: A Regiochemical Overview
The functionalization of this compound presents a classic challenge in heterocyclic chemistry, where multiple factors compete to direct reactivity. Understanding these influences is the first step in troubleshooting and optimizing your reaction outcomes.
-
Electronic Effects : The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions (the α and γ positions).[1] This effect also increases the acidity of the C-H bonds ortho to the nitrogen (C6), making it a potential site for metalation.
-
Steric Hindrance : The bulky isopropyl group at the C3 position significantly hinders access to the adjacent C2 and C4 positions.[2][3] More profoundly, it creates a major steric clash at the C2-Cl bond and the C4-H position, influencing which reagents can approach these sites.
-
The Chloro Substituent : The chlorine at C2 is an inductively electron-withdrawing but resonance-donating group. It serves as a crucial handle for cross-coupling reactions but also influences the acidity of adjacent protons.
These competing factors mean that achieving selectivity for the C4, C5, or C6 positions requires careful tuning of reaction conditions and a strategy-driven approach.
Caption: Key reactive sites on this compound.
FAQs & Troubleshooting Guide
Q1: I am attempting a Directed ortho-Metalation (DoM) to functionalize the C4 position, but I'm getting a mixture of C4 and C6 products, or no reaction. How can I improve C4 selectivity?
A1: This is a common issue where the inherent acidity of the C6 proton competes with the desired C4 deprotonation. The pyridine nitrogen acts as the directing group, but selectivity between the two ortho positions (C4 and C6) is governed by a delicate balance of sterics and base choice.[4][5] The isopropyl group hinders C4, but a sufficiently bulky base can be used to exploit this, favoring deprotonation at the less-hindered C6. To favor C4, a less bulky but strong base is often required, under conditions that kinetically favor deprotonation at the more sterically accessible site for that specific base.
Troubleshooting Steps & Rationale:
-
Base Selection is Critical:
-
Issue: Using a very bulky base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) may preferentially deprotonate the more accessible C6 position.
-
Solution: Switch to a less sterically demanding base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[6] These bases are small enough to access the C4 position, making the reaction kinetically controlled.
-
Rationale: The choice of base directly influences the transition state of the deprotonation. While C6 is electronically more acidic, the steric barrier at C4 can be overcome by a smaller organolithium reagent.
-
-
Leverage Additives:
-
Issue: The aggregation state of organolithium reagents affects their reactivity. In non-coordinating solvents, they exist as large aggregates, which are less reactive and can be unselective.
-
Solution: Add N,N,N′,N′-Tetramethylethylenediamine (TMEDA). TMEDA is a bidentate ligand that chelates to the lithium ion, breaking up the organolithium aggregates and increasing the basicity and reactivity of the reagent.[5] This often leads to faster and cleaner metalations at lower temperatures.
-
Rationale: The TMEDA-Li complex is more monomeric and reactive, which can sharpen the selectivity of the deprotonation step.[7]
-
-
Temperature Control:
-
Issue: Running the reaction at too high a temperature (e.g., above -40 °C) can allow for thermodynamic equilibration, where an initially formed C4-lithiated species might rearrange to the more thermodynamically stable C6-lithiated species.
-
Solution: Maintain a very low temperature, typically -78 °C, throughout the deprotonation and electrophilic quench.
-
Rationale: At -78 °C, the reaction is under kinetic control, favoring the fastest-forming product, which can be the C4-lithiated species with the right base.
-
| Condition | Base | Additive | Temperature (°C) | Expected Primary Site | Rationale |
| To Favor C4 | sec-BuLi | TMEDA | -78 | C4 | Small, reactive base accesses the sterically hindered position under kinetic control.[6] |
| To Favor C6 | LDA / LiTMP | None | -78 to -40 | C6 | Bulky base cannot easily access C4 and deprotonates the electronically favored, less hindered C6. |
| Mixed/Poor | n-BuLi | None | > -40 | C4/C6 Mixture | Sub-optimal conditions allow for competing pathways and potential equilibration. |
Protocol 1: C4-Selective Functionalization via Directed ortho-Metalation (DoM)
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv) dropwise.
-
Slowly add sec-BuLi (1.1 equiv, solution in cyclohexane) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a deep red or brown color.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add a solution of your desired electrophile (e.g., iodine, DMF, benzaldehyde) (1.2 equiv) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, stir at -78 °C for another 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography.
Q2: I'm performing a Suzuki-Miyaura coupling at the C2-Cl position, but my yields are low and I see significant starting material decomposition or hydrodehalogenation. What's going wrong?
A2: The C2-Cl bond on this substrate is notoriously challenging for cross-coupling. The adjacent bulky isopropyl group sterically hinders the oxidative addition step, which is often rate-limiting.[8] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially poisoning the catalyst.[8] Success requires a catalyst system specifically designed to overcome these challenges.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Catalyst Systems:
For sterically hindered and electronically deactivated 2-chloropyridines, catalyst systems developed by Buchwald and others are superior.[9] They feature bulky, electron-rich biaryl phosphine ligands that accelerate both the oxidative addition and the reductive elimination steps.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Key Advantage |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | Excellent for hindered substrates; high turnover rates.[9] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | Broad substrate scope, highly active for chloropyridines.[8] |
| SPhos Precatalyst | K₂CO₃ | t-BuOH/H₂O | 80-100 | Air- and moisture-stable precatalyst simplifies reaction setup. |
Protocol 2: Optimized Suzuki-Miyaura Coupling at the C2-Position
-
To a Schlenk tube or microwave vial, add the arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), the palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%), and a stir bar.
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon) three times.
-
Add a solution of this compound (1.0 equiv) in an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.2 M).
-
Heat the reaction mixture with vigorous stirring at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q3: How can I achieve functionalization at the C5 position? It seems unreactive to most of my attempts.
A3: The C5 position is often the most difficult to functionalize directly. It is meta to the directing/activating nitrogen atom and is not electronically biased for either nucleophilic or electrophilic attack.[1] Furthermore, it is not adjacent to any group that can be used for DoM. Therefore, strategies that do not rely on the inherent electronic properties of the pyridine ring are often required.
Potential Strategies:
-
Radical Functionalization (Minisci-type Reactions):
-
Concept: Radical addition processes are less governed by the electronic push-pull of the ring and can be effective for functionalizing electron-deficient heteroarenes.[10] Nucleophilic radicals can attack the electron-poor pyridine ring.
-
How it Works: In a Minisci-type reaction, a radical (e.g., an alkyl radical generated from a carboxylic acid with AgNO₃/K₂S₂O₈) is generated, which then adds to the protonated pyridine ring. The regioselectivity can be complex, often favoring C2/C4, but can sometimes be tuned to favor other positions depending on the substituents and radical nature.[10]
-
Considerations: This approach may still yield mixtures, but it opens a mechanistic pathway unavailable to ionic reactions. The bulky isopropyl group might sterically direct an incoming radical towards the C5 position over the more hindered C4 or electronically disfavored C6.
-
-
Halogenation-Then-Coupling Sequence:
-
Concept: If direct C-H functionalization fails, a two-step approach is a reliable alternative. First, introduce a halogen (bromine or iodine) at the C5 position, then use that halogen as a handle for subsequent cross-coupling.
-
Step 1 (Halogenation): Electrophilic bromination of a deactivated pyridine ring is difficult but can sometimes be achieved under harsh conditions (e.g., Br₂ in oleum). The regioselectivity will be dictated by the combined directing effects of the chloro and isopropyl groups.
-
Step 2 (Cross-Coupling): Once a C5-halogenated intermediate is obtained, standard Suzuki, Sonogashira, or Buchwald-Hartwig amination conditions can be used to install the desired group.
-
-
Advanced C-H Activation Methods:
-
Concept: Modern transition-metal-catalyzed C-H activation can sometimes override the inherent reactivity of the substrate.[11]
-
How it Works: Certain catalyst systems, often involving Rhodium or Iridium, can functionalize C-H bonds that are distal to a directing group.[12][13] While many systems target ortho positions, recent research has developed methods for meta and para functionalization.[14][15] These are highly specialized and require careful review of the latest literature for a catalyst system compatible with your substrate.
-
References
-
National Center for Biotechnology Information. "Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes." PubMed Central, National Institutes of Health. [Link]
-
Chemistry Stack Exchange. "Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?" Stack Exchange Inc., 2014. [Link]
-
PubMed. "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra." National Library of Medicine, 2021. [Link]
-
National Center for Biotechnology Information. "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." PubMed Central, National Institutes of Health. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. "Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane." Royal Society of Chemistry, 1979. [Link]
-
National Center for Biotechnology Information. "Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides." National Institutes of Health, 2015. [Link]
-
Myers, A. G. Research Group. "ortho metalation." Harvard University. [Link]
-
MDPI. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." MDPI, 2023. [Link]
-
ResearchGate. "C-H Functionalization of Pyridines." ResearchGate GmbH, 2022. [Link]
-
ResearchGate. "Established strategies for controlling regioselectivity in C−H activation of pyridine." ResearchGate GmbH. [Link]
-
Wikipedia. "Directed ortho metalation." Wikimedia Foundation, 2023. [Link]
-
Baran Lab. "Directed Metalation: A Survival Guide." Scripps Research. [Link]
-
Journal of the American Chemical Society. "Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines." American Chemical Society, 1951. [Link]
-
Organic Chemistry Portal. "Directed ortho Metalation (DOM)." Reto Mueller. [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Wikimedia Foundation, 2023. [Link]
-
Slideshare. "Pyridine CH functionalization." Scribd, Inc., 2017. [Link]
-
Beilstein Journals. "Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis." Beilstein-Institut, 2019. [Link]
-
Organic & Biomolecular Chemistry. "C–H functionalization of pyridines." Royal Society of Chemistry, 2016. [Link]
-
Journal of the American Chemical Society. "C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions." American Chemical Society, 2023. [Link]
-
ResearchGate. "Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides." ResearchGate GmbH, 2005. [Link]
-
MDPI. "Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers." MDPI, 2019. [Link]
-
National Center for Biotechnology Information. "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." PubMed Central, National Institutes of Health, 2021. [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." University of California, Davis, 2023. [Link]
-
PubMed. "Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines." National Library of Medicine, 2023. [Link]
-
ResearchGate. "Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization." ResearchGate GmbH, 2011. [Link]
-
ResearchGate. "Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes." ResearchGate GmbH, 2021. [Link]
-
ResearchGate. "Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." ResearchGate GmbH, 2017. [Link]
-
ACS Publications. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." American Chemical Society, 2004. [Link]
-
Organic Chemistry Portal. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions." Reto Mueller. [Link]
-
Denmark Group. "Pd Catalyzed Functionalization of Non-Acidic C(sp3)-H Bonds." University of Illinois. [Link]
-
National Center for Biotechnology Information. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." PubMed Central, National Institutes of Health. [Link]
-
National Center for Biotechnology Information. "Rhodium catalyzed chelation-assisted C-H bond functionalization reactions." PubMed Central, National Institutes of Health, 2011. [Link]
-
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI, 2018. [Link]
-
ResearchGate. "ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions." ResearchGate GmbH, 2014. [Link]
-
Green Chemistry. "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides." Royal Society of Chemistry, 2021. [Link]
-
RSC Publishing. "sp2 C–H bond activation in water and catalytic cross-coupling reactions." Royal Society of Chemistry, 2013. [Link]
-
National Center for Biotechnology Information. "Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer." PubMed Central, National Institutes of Health, 2019. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage issues with 2-Chloro-3-isopropylpyridine.
Technical Support Center: 2-Chloro-3-isopropylpyridine
Welcome to the dedicated technical support guide for this compound (CAS No. 158503-51-6). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and questions encountered during the handling, storage, and application of this versatile pyridine intermediate. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section covers the foundational knowledge required for safely managing this compound in a laboratory setting.
Q1: What are the ideal long-term storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity and purity of the compound. Based on supplier recommendations and safety data, the compound should be stored under the conditions summarized below.[1][2] Stability is best maintained in a controlled environment that minimizes exposure to heat, light, and atmospheric moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C (Refrigerated) | Slows down potential degradation pathways.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents slow oxidation or hydrolysis. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture ingress.[1][3] |
| Location | Cool, dry, well-ventilated area | Ensures general stability and safety.[1][4] |
| Incompatibilities | Away from strong oxidizing agents | Prevents potentially hazardous reactions.[1][4] |
Q2: The compound is described as a light-yellow liquid or a low-melting solid (73-82 °C). What should I do if my liquid has solidified or my solid has melted?
A2: This is normal and depends on the ambient temperature of your lab and the purity of the batch. The reported melting point is near typical room temperatures in warmer climates.[1]
-
If Solidified: Before use, allow the container to warm to room temperature and ensure the material is fully molten and homogenous. You may gently warm the vial in a water bath (not exceeding 40°C).
-
If Melted: This is not a cause for concern. Simply use the compound as a liquid.
Always ensure the container is tightly sealed after use to prevent moisture absorption, regardless of its physical state.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: this compound is a chemical that requires careful handling. Always consult the latest Safety Data Sheet (SDS) before use.[1][3][5][6] Key precautions include:
-
Engineering Controls: Handle exclusively in a well-ventilated fume hood to avoid inhalation of vapors.[1][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] In case of contact, flush the affected area immediately with copious amounts of water.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1][6]
Section 2: Troubleshooting Experimental Issues
This section provides in-depth guidance on resolving common problems encountered during chemical reactions involving this compound.
Q4: I am attempting a Suzuki cross-coupling reaction with this compound and my yields are consistently low or the reaction fails entirely. What is going wrong?
A4: This is a frequent challenge. 2-Chloropyridines are notoriously less reactive in Suzuki couplings than their bromo or iodo analogs due to the strength of the C-Cl bond.[7] Furthermore, the pyridine nitrogen itself can complicate the reaction. The workflow below will help you diagnose and solve the issue.
Sources
stability of 2-Chloro-3-isopropylpyridine under acidic/basic conditions
Welcome to the technical support resource for 2-Chloro-3-isopropylpyridine. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under common experimental conditions. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate and resolve challenges, ensuring the integrity of their results.
Disclaimer
Specific quantitative stability data for this compound is not extensively available in public literature. The information provided herein is based on the fundamental chemical principles of substituted 2-chloropyridines and data from structurally related analogs. All recommendations should be validated under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: Under recommended storage conditions—in a tightly sealed container in a dry, cool, and well-ventilated place away from heat and ignition sources—this compound is a stable compound[1]. However, its stability can be compromised in solution, particularly under acidic or basic conditions, where it becomes susceptible to nucleophilic substitution reactions. The primary degradation pathway in aqueous acidic or basic media is hydrolysis, leading to the replacement of the chlorine atom.
Q2: How does this compound behave in acidic solutions? What is the degradation mechanism?
A2: In acidic aqueous solutions, the primary stability concern is acid-catalyzed hydrolysis[2]. The mechanism proceeds in two key steps:
-
Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is basic and will be protonated by the acid. This protonation significantly increases the electron-deficient nature of the pyridine ring.
-
Nucleophilic Attack: The C2 carbon, bonded to the highly electronegative chlorine atom, becomes more electrophilic. This facilitates nucleophilic attack by water, a weak nucleophile, leading to the substitution of the chlorine atom with a hydroxyl group.
The primary degradation product is 2-Hydroxy-3-isopropylpyridine .
Q3: My protocol requires acidic conditions. How can I minimize the degradation of this compound?
A3: To mitigate acid-catalyzed hydrolysis, consider the following strategies[2]:
-
Fresh Solutions: Prepare acidic solutions of the compound immediately before use. Avoid long-term storage of the compound in acidic media.
-
Temperature Control: Conduct reactions at the lowest temperature compatible with your protocol. The rate of hydrolysis increases with temperature.
-
Mild Acidity: Use the mildest acidic conditions (i.e., the highest possible pH) that still allow your desired reaction to proceed.
-
Aprotic Solvents: If your experimental design permits, use aprotic solvents to minimize the presence of water, the nucleophile responsible for hydrolysis.
Q4: What happens to this compound under basic conditions?
A4: Under basic conditions, this compound is susceptible to base-catalyzed hydrolysis. The mechanism is a nucleophilic aromatic substitution (SNAr) reaction. The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electron-deficient C2 carbon attached to the chlorine atom[3]. This forms a transient, negatively charged intermediate known as a Meisenheimer complex, which then collapses, expelling the chloride ion to yield the final product[4]. The rate of this reaction is influenced by the electron density of the pyridine ring[3]. The degradation product is, again, 2-Hydroxy-3-isopropylpyridine [5][6].
Q5: How can I reliably detect and quantify the degradation of this compound?
A5: The most reliable way to monitor stability is through analytical chromatography.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS/MS: This is the preferred method for quantitative analysis. Degradation is observed as a decrease in the peak area of the parent compound (this compound) and the emergence of a new peak for the degradation product (2-Hydroxy-3-isopropylpyridine). On a typical reversed-phase column (e.g., C18), the more polar hydroxy- substituted product will have a shorter retention time than the parent chloro- compound[7][8].
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment, TLC can be used. The formation of the more polar 2-Hydroxy-3-isopropylpyridine will appear as a new spot with a lower Rf value compared to the starting material[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in situ. The disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the hydroxy-pyridine can be tracked over time[3].
Troubleshooting Guide
This table addresses common issues encountered during experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield or incomplete reaction | Degradation of the starting material due to harsh acidic or basic conditions. | 1. Re-evaluate the pH and temperature of your reaction. Use the mildest conditions possible. 2. Perform a stability test on your starting material under the reaction conditions without other reagents. 3. Add the this compound to the reaction mixture at a later stage or over a longer period to minimize its exposure time to harsh conditions. |
| Appearance of an unexpected, more polar byproduct on TLC/HPLC | Hydrolysis of the C-Cl bond to form 2-Hydroxy-3-isopropylpyridine.[2] | 1. Confirm the identity of the byproduct using mass spectrometry (MS) or by comparing it to a standard of 2-Hydroxy-3-isopropylpyridine. 2. Minimize water content in your reaction by using anhydrous solvents and inert atmosphere conditions. 3. Lower the reaction temperature and shorten the reaction time.[2] |
| Inconsistent results between experimental runs | Variable degradation due to inconsistent preparation of solutions or reaction setup. | 1. Standardize your procedure: always prepare solutions of this compound fresh. 2. Ensure precise control over temperature and pH. 3. Check the purity of your starting material before each experiment. |
| Solution color changes over time | Potential formation of colored degradation byproducts, although this is not always a reliable indicator. | Do not rely on visual cues alone. Use an analytical technique like HPLC or TLC to confirm if degradation has occurred.[2] |
Visualizations of Degradation Pathways & Workflows
Degradation Mechanisms
The following diagrams illustrate the key degradation pathways for this compound in aqueous media.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis via an SNAr mechanism.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in representative acidic and basic solutions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl) solution (pH 1)
-
0.1 M Sodium Hydroxide (NaOH) solution (pH 13)
-
Phosphate buffer (pH 7.0)
-
HPLC or TLC system
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Test Solutions: Label three vials: "Acid," "Base," and "Neutral." To each vial, add 9.9 mL of the corresponding buffer (0.1 M HCl, 0.1 M NaOH, or pH 7 phosphate buffer).
-
Initiate Experiment: At time zero (t=0), add 100 µL of the stock solution to each vial, cap tightly, and vortex briefly. The final concentration will be approximately 10 µg/mL.
-
Incubation: Store the vials at room temperature (or your desired experimental temperature).
-
Time-Point Analysis: Withdraw an aliquot from each vial immediately after preparation (t=0) and at subsequent time points (e.g., 1, 4, 8, and 24 hours).
-
Analysis: Analyze each aliquot immediately by HPLC or TLC to determine the relative amount of the parent compound remaining and to check for the appearance of new peaks/spots.
Protocol 2: HPLC-UV Method for Stability Monitoring
This method can be used to quantify the parent compound and its primary hydrolysis product.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
-
Expected Elution: 2-Hydroxy-3-isopropylpyridine will elute earlier than this compound.
References
- Lee, J., et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.
- Takahashi, O., et al. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
- Vadillo, V., et al. (2012). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Academia.edu.
- Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials.
- Fisher Scientific. (2011). SAFETY DATA SHEET: 2-Chloro-3-fluoropyridine. Fisher Scientific.
- Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking water. ScienceDirect.
- This compound | 158503-51-6. Sigma-Aldrich.
- Ramulu, K., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
- Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions. Benchchem.
- 2-Chloro-3-hydroxypyridine. Amerigo Scientific.
- 2-Chloro-3-hydroxypyridine 98 6636-78-8. Sigma-Aldrich.
- Process for the preparation of 2-chloro-3-hydroxy pyridine. Google Patents.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3-hydroxypyridine - Amerigo Scientific [amerigoscientific.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Suzuki coupling with 2-Chloro-3-isopropylpyridine.
Technical Support Center: Suzuki Coupling Reactions
Guide Topic: Troubleshooting Suzuki Coupling with 2-Chloro-3-isopropylpyridine Document ID: TSC-SC-2C3IP-001 Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique combination of steric and electronic challenges that often require careful optimization beyond standard protocols. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary reasons for this?
A1: The difficulty with this specific substrate stems from a convergence of three challenging factors:
-
Inert C-Cl Bond: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, and often rate-limiting, oxidative addition step of the palladium catalyst energetically demanding.[1][2]
-
Steric Hindrance: The isopropyl group at the 3-position ortho to the chlorine atom creates significant steric bulk. This hindrance impedes the approach of the palladium catalyst to the C-Cl bond, further slowing the oxidative addition step.[3]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center.[1][4][5] This coordination can sequester the catalyst, forming an off-cycle, inactive species and effectively poisoning the reaction.
Successfully coupling this substrate requires a catalytic system robust enough to overcome all three of these hurdles simultaneously. Standard conditions, such as those using Pd(PPh₃)₄, are often ineffective.[6]
Q2: What are the most critical parameters I should focus on when optimizing this reaction?
A2: For a challenging substrate like this compound, the three most critical, interconnected parameters to optimize are:
-
The Catalyst System (Palladium Precursor & Ligand): This is paramount. You need a highly active catalyst. This is almost always achieved by using a bulky, electron-rich phosphine ligand that can promote oxidative addition while sterically shielding the palladium from pyridine coordination.[1][7]
-
The Base: The choice of base is not trivial; it is crucial for activating the boronic acid for the transmetalation step.[1] For deactivated aryl chlorides, a strong base is often necessary to achieve a sufficient reaction rate.[1][6]
-
Solvent & Temperature: The solvent must solubilize the reagents and, importantly, the active catalyst complex. The temperature must be high enough to overcome the significant activation energy of the C-Cl bond cleavage, typically in the range of 80-120 °C.[7]
A systematic approach to optimizing these three components is the most reliable path to success.
Troubleshooting Guide: Specific Issues & Solutions
Problem Area 1: No or Very Low Conversion of Starting Material
A3: This scenario strongly points to a failure in the oxidative addition step, meaning the catalyst is not successfully inserting into the C-Cl bond. While Pd(OAc)₂/SPhos is a good starting point, several factors could be at play.
-
Causality: The combination of steric hindrance from the isopropyl group and the electron-rich nature of the pyridine (despite the chloro-substituent's inductive effect) makes oxidative addition exceptionally difficult. The catalyst system may not be active enough under your specific conditions.
-
Troubleshooting Workflow:
-
Base Optimization: An insufficiently strong or soluble base will prevent the formation of the boronate species required for transmetalation. Even if oxidative addition occurs, the cycle cannot proceed. Before changing the catalyst, switch to a stronger base. Potassium phosphate (K₃PO₄) is often more effective than carbonates for challenging couplings.[1][6]
-
Ligand Screening: While SPhos is an excellent ligand, other Buchwald biarylphosphine ligands may offer superior performance for this specific substrate. Consider screening XPhos or RuPhos, which have different steric and electronic profiles.[7][8]
-
Palladium Source: Ensure your palladium source is competent. Pd₂(dba)₃ is a Pd(0) source and does not require in-situ reduction, which can sometimes be inefficient.[6] Consider using this instead of Pd(OAc)₂.
-
Temperature Increase: If your solvent allows (e.g., 1,4-dioxane, toluene), carefully increase the temperature to 110-120 °C. This provides the extra energy needed to overcome the high activation barrier.
-
| Parameter | Recommendation | Rationale & Key Considerations |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ; ensure your conditions facilitate this.[6][8] |
| Ligand | SPhos, XPhos, RuPhos | These bulky, electron-rich biarylphosphine ligands are essential. They accelerate oxidative addition and reductive elimination and their bulk can prevent catalyst dimerization and inhibition by the pyridine nitrogen.[1][7] |
| Base | K₃PO₄, Cs₂CO₃ | These strong inorganic bases are highly effective for activating boronic acids in couplings with unreactive chlorides. K₃PO₄ is often a good first choice.[1][6] Weaker bases like Na₂CO₃ or K₂CO₃ are frequently insufficient.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic solvents are standard. A small amount of water (e.g., 10:1 organic/water) can be beneficial by helping to dissolve the inorganic base and facilitating the formation of the active [ArB(OH)₃]⁻ species.[9][10] |
Problem Area 2: Major Side Products Observed
A4: Boronic acid homocoupling is a common side reaction, especially when the desired cross-coupling is slow. It is primarily caused by two mechanisms: palladium(II)-mediated coupling or oxidation by atmospheric oxygen.[11][12]
-
Causality: If the main catalytic cycle is stalled (e.g., due to slow oxidative addition), the activated boronate has an opportunity to react via alternative pathways. The presence of oxygen or excess Pd(II) species (from an inefficiently reduced precatalyst) can readily facilitate this undesired reaction.[11][12]
-
Solutions:
-
Rigorous Degassing (Critical): Oxygen is a key culprit. You must ensure your reaction mixture is thoroughly deoxygenated. Standard procedure involves subjecting the sealed reaction vessel to at least three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen. The solvents should also be degassed beforehand by sparging with inert gas for 20-30 minutes.[4][11]
-
Use a Direct Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ relies on its in situ reduction to the active Pd(0) state. If this reduction is incomplete, the remaining Pd(II) can directly promote homocoupling.[8] Switching to a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[6]
-
Increase Cross-Coupling Rate: Any optimization that accelerates the main Suzuki cycle (e.g., a more active ligand, stronger base, higher temperature) will help the desired reaction outcompete the homocoupling pathway.
-
A5: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is a hydrolytic process often catalyzed by base and exacerbated by high temperatures and the presence of water.[13][14]
-
Causality: The boronic acid exists in equilibrium with its boronate form in the basic, aqueous media of the reaction. This species can be susceptible to protonolysis, especially if it has a long residence time in the reaction mixture due to a slow catalytic cycle.
-
Solutions:
-
Switch to a Boronic Ester: This is the most effective solution. Boronic esters, such as pinacol esters (Bpin), are significantly more stable towards protodeboronation.[14] They act as a "slow-release" source of the boronic acid, hydrolyzing under the reaction conditions to generate a low, steady concentration of the active nucleophile. This minimizes its decomposition over time.[15][16] You can easily prepare the pinacol ester from the corresponding boronic acid.
-
Use Anhydrous Conditions: While often less practical due to the poor solubility of inorganic bases, running the reaction under strictly anhydrous conditions with a soluble organic base (e.g., KOtBu) can sometimes suppress protodeboronation. However, this may require re-optimization of other parameters.
-
Consider Potassium Organotrifluoroborates (R-BF₃K): These are another class of highly stable boron reagents that slowly hydrolyze to release the boronic acid, effectively preventing protodeboronation.[15]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a robust starting point. Optimization of ligand, base, and temperature may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel. Evacuate the atmosphere under high vacuum for 5 minutes, then backfill with argon or nitrogen gas. Repeat this cycle a total of three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (e.g., 2.0 mL dioxane, 0.2 mL water).
-
Reaction: Place the sealed vessel in a preheated oil bath or aluminum heating block at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting with ethyl acetate, filtering through a small plug of silica, and analyzing the filtrate.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of Arylboronic Pinacol Ester (Aryl-Bpin)
Materials:
-
Arylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid, pinacol, and toluene (approx. 0.2 M concentration).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude boronic ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.
References
-
Hardy, A., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
- Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
- BenchChem (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
-
Yoneda Labs (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Available at: [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
- BenchChem (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
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Tcyrulnikov, S., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. Available at: [Link]
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Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
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Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
- BenchChem (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem.
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Černá, K., et al. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
- BenchChem (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. BenchChem.
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
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Ǩepírová, K., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
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YouTube (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
- BenchChem (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
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Leadbeater, N. E., & Marco, M. (2003). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. The Journal of Organic Chemistry. Available at: [Link]
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Reddit (2022). Problems with Suzuki coupling. r/Chempros. Available at: [Link]
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Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]
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Shang, R., et al. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
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Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters. Available at: [Link]
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Boubakri, L., et al. (2017). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
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Reddit (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
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Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
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Viciosa, M. T., et al. (2012). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
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Lee, C.-Y., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-3-isopropylpyridine and 2-Bromo-3-isopropylpyridine
Abstract
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals. The choice of a halogenated pyridine precursor can profoundly impact synthetic efficiency, dictating reaction conditions, catalyst selection, and overall yield. This guide provides a detailed, data-supported comparison of the reactivity of two key building blocks: 2-Chloro-3-isopropylpyridine and 2-Bromo-3-isopropylpyridine. We will delve into their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering field-proven insights to guide your synthetic strategy.
Foundational Principles: C-Cl vs. C-Br Bonds in Heterocyclic Chemistry
The fundamental difference in reactivity between 2-chloro- and 2-bromo-3-isopropylpyridine stems from the distinct properties of the carbon-halogen (C-X) bond. These differences are most pronounced in the context of the two major classes of reactions used to functionalize such scaffolds: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, the universally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of a low-valent palladium(0) complex into the C-X bond.[2] A weaker C-X bond facilitates this insertion, leading to faster reaction rates and often requiring milder conditions.
Consequently, 2-bromo-3-isopropylpyridine is generally more reactive than its chloro- counterpart in these reactions.[3] Couplings involving the bromo derivative can frequently be achieved at lower temperatures, with lower catalyst loadings, and with a broader range of coupling partners compared to the more robust C-Cl bond, which often necessitates more specialized, electron-rich, and sterically hindered phosphine ligands to promote the challenging oxidative addition step.[1][4][5]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the reactivity trend is often inverted: F > Cl > Br > I.[3] This pathway does not involve metal catalysis. Instead, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this intermediate. The high electronegativity of chlorine (compared to bromine) more effectively stabilizes the developing negative charge in the transition state, thereby lowering the activation energy.[3] Therefore, This compound is generally more reactive than the bromo derivative in SNAr reactions .
Comparative Analysis in Key Transformations
The following sections provide a direct comparison of the two substrates in widely used synthetic reactions, supported by representative experimental data extrapolated from analogous systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a preeminent method for forming C-C bonds.[6] The enhanced reactivity of the C-Br bond is clearly advantageous here.
| Feature | 2-Bromo-3-isopropylpyridine | This compound | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂/PCy₃, Pd₂(dba)₃/P(t-Bu)₃, [Pd(dppf)Cl₂] | The more facile oxidative addition to the C-Br bond allows for the use of less electron-rich and sterically demanding standard phosphine ligands.[7] The C-Cl bond requires more potent, electron-rich, and bulky phosphine ligands to promote the difficult oxidative addition step.[8] |
| Typical Temperature | 80-100 °C | 100-120 °C | The lower C-Br bond dissociation energy allows the reaction to proceed at a sufficient rate at lower temperatures.[1] Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[5] |
| Reaction Time | 4-12 hours | 12-24 hours | Faster oxidative addition and subsequent steps in the catalytic cycle lead to shorter overall reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good | More efficient conversion due to the higher intrinsic reactivity of the C-Br bond.[7] Reactions can be prone to lower yields due to incomplete conversion or side reactions like hydrodechlorination.[9] |
Data is illustrative and compiled from typical conditions for structurally similar 2-halopyridines.[7][10]
Buchwald-Hartwig Amination
This reaction is a powerful tool for forging C-N bonds.[11] The reactivity trend mirrors that of the Suzuki coupling, with the bromo- derivative being the more amenable substrate.
| Feature | 2-Bromo-3-isopropylpyridine | This compound | Rationale & Causality |
| Typical Catalyst | Pd₂(dba)₃/(±)-BINAP | Pd₂(dba)₃/XPhos, RuPhos, or other bulky biaryl phosphines | Bidentate ligands like BINAP are often sufficient for the reactive C-Br bond.[12] The inertness of the C-Cl bond necessitates the use of highly active, sterically demanding monophosphine ligands that promote both oxidative addition and reductive elimination.[5][9] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | NaOt-Bu, LHMDS | While strong bases are used for both, the less reactive chloro-substrate often requires the strongest, non-nucleophilic bases like NaOt-Bu or LHMDS to facilitate the catalytic cycle.[5] |
| Typical Temperature | 80-100 °C | 100-110 °C | Consistent with the C-X bond strength trend, the C-Br bond cleavage occurs more readily at lower temperatures.[12] |
| Expected Yield | Good to Excellent | Moderate to Good | Higher reactivity leads to more efficient and cleaner conversions.[12] The challenging nature of C-Cl bond amination can lead to lower yields and the need for more rigorous optimization.[5] |
Data is illustrative and compiled from typical conditions for structurally similar 2-halopyridines.[5][12]
Experimental Protocols: A Practical Guide
To provide a tangible framework, we present detailed, self-validating protocols for a Suzuki-Miyaura coupling reaction with both substrates. The causality behind each step is explained to enhance experimental design and troubleshooting.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-isopropylpyridine
This protocol leverages the inherent reactivity of the C-Br bond, allowing for the use of a common and reliable palladium catalyst.[7]
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling of 2-Bromo-3-isopropylpyridine.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-Bromo-3-isopropylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv).
-
Rationale: Using an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₂CO₃ is a moderately strong base required to activate the boronic acid for the transmetalation step.[8]
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv, 3 mol%).
-
Rationale: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is effective for reactive substrates like aryl bromides.[7]
-
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total volume should provide a concentration of ~0.1 M with respect to the limiting reagent.
-
Rationale: The solvent mixture provides solubility for both the organic and inorganic reagents. Degassing is essential to remove dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Rationale: This temperature provides sufficient thermal energy to drive the catalytic cycle without causing significant catalyst decomposition or side reactions.
-
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol employs a more robust catalytic system designed to activate the less reactive C-Cl bond.[10]
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Rationale: A slight excess of the boronic acid and base is often used to drive the reaction to completion with the less reactive chloride.
-
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv, 2 mol%) and tri(tert-butyl)phosphine (P(t-Bu)₃, 0.08 equiv, 8 mol%).
-
Rationale: This combination generates a highly active, electron-rich, and sterically hindered Pd(0)L species in situ. This catalyst is potent enough to undergo oxidative addition into the strong C-Cl bond.[8]
-
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Rationale: Higher temperatures are required to overcome the larger activation energy barrier associated with C-Cl bond cleavage.
-
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up and Purification: Follow steps 6 and 7 from the protocol for the bromo- derivative.
Conclusion and Strategic Recommendations
The choice between 2-chloro- and 2-bromo-3-isopropylpyridine is a critical decision with significant downstream consequences for a synthetic campaign.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi, etc.), 2-bromo-3-isopropylpyridine is the superior choice. Its greater reactivity translates to milder reaction conditions, shorter reaction times, lower catalyst loadings, and often higher yields. This makes it the preferred substrate for rapid library synthesis and late-stage functionalization where efficiency and reliability are paramount.
-
For nucleophilic aromatic substitution (SNAr) reactions, this compound is generally more reactive. Its lower cost and higher reactivity in this specific context make it the more economical and efficient starting material.
Ultimately, the optimal choice depends on the specific transformation planned. By understanding the fundamental principles of C-X bond reactivity and leveraging the experimental insights provided, researchers can make informed decisions to accelerate their discovery and development programs.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). Benchchem.
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- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. (2025). Benchchem.
- Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945.
- Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2919-2927.
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (2002). Journal of the Chemical Society, Perkin Transactions 1.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.).
- Buchwald–Hartwig amin
- Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. (n.d.). Journal of the American Chemical Society.
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- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10). Royal Society of Chemistry.
- Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction. (2025, August 7).
- Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. (n.d.).
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). Benchchem.
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- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
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- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (n.d.).
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- Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? (2025, August 6).
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- Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. (n.d.). PrepChem.com.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Wavefunction, Inc..
- Process for the production of 2-amino-3-hydroxypyridines. (n.d.).
- Preparation method of 2-amino-3-nitro pyridine. (n.d.).
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). PubMed.
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A Comparative Guide to the Synthesis of 2-Chloro-3-isopropylpyridine for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-Chloro-3-isopropylpyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this important molecule, complete with experimental data and protocols to inform your selection of the most appropriate method for your research and development needs.
Introduction
This compound possesses a unique substitution pattern on the pyridine ring, making it a desirable starting material for the construction of more complex molecular architectures. The presence of the chloro group at the 2-position allows for a variety of subsequent nucleophilic substitution or cross-coupling reactions, while the isopropyl group at the 3-position can influence the steric and electronic properties of the final compound. This guide will explore three principal synthetic strategies for the preparation of this compound:
-
Route 1: Chlorination of 3-Isopropylpyridine N-oxide
-
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
-
Route 3: Grignard Reagent-Mediated Synthesis
Each route will be evaluated based on its chemical principles, experimental feasibility, and overall efficiency, providing a comprehensive framework for informed decision-making in your synthetic endeavors.
Route 1: Chlorination of 3-Isopropylpyridine N-oxide
This classical approach leverages the directing effect of the N-oxide functionality to achieve regioselective chlorination of the pyridine ring. The N-oxide group activates the 2- and 4-positions towards nucleophilic attack, and upon subsequent reaction with a chlorinating agent, the chloro substituent is introduced preferentially at the 2-position.
Chemical Principle
The synthesis begins with the N-oxidation of 3-isopropylpyridine. The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds through an initial O-phosphorylation or O-sulfinylation of the N-oxide, followed by nucleophilic attack of a chloride ion at the 2-position of the pyridine ring. A subsequent elimination step rearomatizes the ring and removes the oxygen atom, yielding the desired this compound.[1][2]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the N-oxide route.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Isopropylpyridine N-oxide
A common method for the N-oxidation of pyridines is the use of meta-chloroperoxybenzoic acid (m-CPBA).[3]
-
In a round-bottom flask, dissolve 3-isopropylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-isopropylpyridine N-oxide.
Step 2: Chlorination of 3-Isopropylpyridine N-oxide
Phosphorus oxychloride is a widely used reagent for the chlorination of pyridine N-oxides.[1][5]
-
To a round-bottom flask, add 3-isopropylpyridine N-oxide (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), until the pH is approximately 8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies, such as the Negishi and Suzuki reactions, offer powerful and versatile tools for the formation of carbon-carbon bonds. These reactions can be employed to introduce the isopropyl group onto a pre-functionalized 2-chloropyridine scaffold.
Chemical Principle
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[6] In this context, isopropylzinc chloride would be coupled with a 2-chloro-3-halopyridine (e.g., 2-chloro-3-bromopyridine) in the presence of a palladium catalyst and a suitable ligand.[7][8]
Suzuki Coupling: The Suzuki reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[9] For the synthesis of this compound, this would entail the reaction of isopropylboronic acid or its ester with 2-chloro-3-bromopyridine.[10]
Experimental Workflow
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A Comparative Guide to the Structural Validation of 2-Chloro-3-isopropylpyridine: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 2-Chloro-3-isopropylpyridine, a substituted pyridine with applications in organic synthesis, medicinal chemistry, and agrochemicals.[1] We will demonstrate why single-crystal X-ray crystallography stands as the gold standard for absolute structure determination and provide a comprehensive, field-proven protocol for its implementation.
The Imperative of Structural Certainty
This compound (C₈H₁₀ClN) is a versatile intermediate.[1] Its reactivity is largely governed by the electronic effects of the chloro and isopropyl substituents on the pyridine ring.[1] While synthetic routes such as direct chlorination of 3-isopropylpyridine or palladium-catalyzed cross-coupling reactions are well-established, they do not inherently guarantee the final structure.[1] Isomeric impurities or unexpected rearrangements can occur, making definitive structural validation a critical step.
While several spectroscopic methods provide valuable structural insights, they often fall short of providing the unequivocal proof offered by X-ray crystallography. This guide will compare the utility of these techniques, highlighting their strengths and limitations in the context of this compound.
A Comparative Analysis of Structural Elucidation Techniques
The structural elucidation of a novel or synthesized small molecule is typically a multi-faceted process.[2][3] While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, X-ray crystallography provides the ultimate, unambiguous structural proof.[2][4][5]
| Technique | Information Provided | Strengths | Limitations for this compound |
| ¹H and ¹³C NMR Spectroscopy | Connectivity and chemical environment of protons and carbons. | Excellent for determining the carbon-hydrogen framework and relative positions of substituents.[3][6] | Does not provide absolute spatial arrangement or definitive information on bond lengths and angles. Ambiguity can arise in crowded spectral regions. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and accuracy in determining elemental composition (with HRMS).[2][4][7] | Provides no direct information on the 3D structure or connectivity of atoms. Isomers often yield similar mass spectra. |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei. | Powerful for establishing detailed connectivity and resolving spectral overlap.[6] | Interpretation can be complex, and it still does not provide the precise bond parameters and solid-state conformation. |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous determination of molecular structure and stereochemistry.[5][8] Provides definitive proof of atom connectivity and spatial arrangement. | Requires a single, high-quality crystal, which can be challenging to obtain.[5] |
The Unrivaled Power of X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the absolute structure of a crystalline compound.[5] It works by irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms in the crystal lattice.[8] By analyzing the diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of the atoms can be determined.[8]
This technique provides an unparalleled level of detail, including:
-
Absolute Connectivity: Definitive confirmation of which atoms are bonded to each other.
-
Precise Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds.
-
Conformational Details: The exact spatial orientation of the isopropyl group relative to the pyridine ring.
-
Intermolecular Interactions: Information on how the molecules pack together in the solid state.
The following workflow illustrates the process of validating a molecular structure using X-ray crystallography.
Caption: A flowchart of the X-ray crystallography process.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
This protocol outlines the steps for obtaining a high-quality crystal structure of this compound.
1. Synthesis and Purification:
-
Synthesize this compound via a suitable method, such as the direct chlorination of 3-isopropylpyridine.[1]
-
Purify the compound to >99% purity using flash column chromatography or distillation. Purity is critical for successful crystallization.
2. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology:
-
Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Slowly add a less-polar solvent in which the compound is less soluble (e.g., hexane or water) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C).
-
Crystals should form over a period of several hours to days.
-
3. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Procedure:
-
Select a well-formed, single crystal and mount it on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
4. Structure Solution and Refinement:
-
Software: Utilize standard crystallographic software packages (e.g., SHELXS, SHELXL, Olex2).
-
Procedure:
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data to obtain the best possible fit.
-
Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.[9][10]
-
The logical relationship between experimental stages and the desired outcome is crucial for a successful crystallographic study.
Caption: The logical progression from experimental conditions to a validated structure.
Conclusion
For the unambiguous structural validation of this compound, single-crystal X-ray crystallography is the definitive method. While NMR and mass spectrometry are essential for preliminary characterization and purity assessment, they cannot provide the absolute structural proof and detailed geometric parameters that are often crucial in drug discovery and materials science.[2][3][5] The investment in obtaining a crystal structure is justified by the certainty it provides, eliminating any ambiguity and forming a solid foundation for further research and development.
References
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Stein, S. E. (2012). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Journal of The American Society for Mass Spectrometry, 23(10), 1717-1727. Available from: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Available from: [Link]
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Fiehn Lab. Structure Elucidation of Small Molecules. Available from: [Link]
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Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(23), 7298. Available from: [Link]
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ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]
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ResearchGate. Crystal structure, DFT, docking studies of substituted pyridines. Available from: [Link]
-
Royal Society of Chemistry. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Available from: [Link]
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YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]
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Wikipedia. Pyridine. Available from: [Link]
-
National Institutes of Health. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline. Available from: [Link]
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National Institutes of Health. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available from: [Link]
-
NIST WebBook. Pyridine, 2-chloro-. Available from: [Link]
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PubMed. X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. Available from: [Link]
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National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Available from: [Link]
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LookChem. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Available from: [Link]
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National Institutes of Health. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Available from: [Link]
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National Institutes of Health. x Ray crystallography. Available from: [Link]
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A Comparative Spectroscopic Analysis of 2-Chloro-3-isopropylpyridine and Its Derivatives: A Guide for Researchers
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-Chloro-3-isopropylpyridine and a range of its structurally related derivatives. In the dynamic fields of pharmaceutical development and materials science, a profound understanding of the structural and electronic properties of heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous functional molecules, and their precise characterization is the bedrock of rational design and synthesis.
The Importance of Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for the unambiguous identification and purity assessment of newly synthesized compounds.[1] For a class of molecules like substituted pyridines, each technique provides a unique piece of the structural puzzle:
-
Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups and provides insights into the vibrational modes of the molecule. The position, intensity, and shape of absorption bands are highly sensitive to the molecular environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their electronic environment.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
This guide will delve into the specific application of these techniques to this compound and its derivatives, highlighting the key spectral features that differentiate them.
Experimental Methodologies
The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for pyridine derivatives. The choice of instrumentation and parameters is critical for obtaining reproducible and reliable results.
Infrared (IR) Spectroscopy Protocol
Objective: To identify the characteristic vibrational frequencies of functional groups.
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg) and pressed into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
The sample is placed in the beam path, and the spectrum is acquired.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Causality in IR Spectroscopy: The electronegativity and size of substituents directly influence the bond strengths and vibrational frequencies within the pyridine ring. For instance, electron-withdrawing groups can increase the frequency of C=N and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To elucidate the molecular structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse experiment is performed.
-
Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Self-Validation in NMR: The integration of proton signals in ¹H NMR should correspond to the ratio of protons in the molecule. The number of signals in the ¹³C NMR spectrum should match the number of non-equivalent carbon atoms, providing an internal check on the proposed structure.
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common technique for creating molecular ions and inducing fragmentation.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. The data for this compound is predicted based on established substituent effects and trends observed in the derivatives.
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C-H (Aromatic) | C=N/C=C (Pyridine Ring) | C-Cl | Other Key Bands |
| This compound (Predicted) | ~3100-3000 | ~1580, 1560, 1450 | ~780-740 | C-H (alkyl) ~2960-2850 |
| 2-Chloropyridine[2][3] | 3080-3010 | 1580, 1565, 1460 | 750 | - |
| 2-Chloro-3-nitropyridine[4][5] | ~3100 | ~1590, 1570, 1450 | ~790 | NO₂ stretch ~1530, 1350 |
| 2-Chloro-3-hydroxypyridine | ~3100 | ~1600, 1570, 1460 | ~770 | O-H stretch (broad) ~3400 |
| 2-Chloro-3-methoxypyridine[6] | ~3080 | ~1585, 1565, 1465 | ~760 | C-O stretch ~1250 |
¹H NMR Spectral Data (δ, ppm)
| Compound | H-4 | H-5 | H-6 | Other Key Signals |
| This compound (Predicted) | ~7.6 (dd) | ~7.2 (dd) | ~8.2 (dd) | CH: ~3.2 (septet), CH₃: ~1.2 (d) |
| 2-Chloropyridine[2] | ~7.7 (ddd) | ~7.2 (ddd) | ~8.3 (ddd) | - |
| 2-Chloro-3-nitropyridine[4] | ~8.3 (dd) | ~7.5 (dd) | ~8.6 (dd) | - |
| 2-Chloro-3-hydroxypyridine[7] | ~7.4 (dd) | ~7.1 (dd) | ~7.9 (dd) | OH: (broad signal) |
| 2-Chloro-3-(trifluoromethyl)pyridine[8] | ~8.0 (d) | ~7.5 (dd) | ~8.6 (d) | - |
¹³C NMR Spectral Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Key Signals |
| This compound (Predicted) | ~150 | ~145 | ~138 | ~122 | ~148 | CH: ~30, CH₃: ~23 |
| 2-Chloropyridine | 151.3 | 124.3 | 139.2 | 122.7 | 149.8 | - |
| 2-Chloro-3-nitropyridine[4] | 147.1 | 134.2 | 142.1 | 121.5 | 153.8 | - |
| 2-Chloro-3-hydroxypyridine | 142.5 | 145.8 | 125.1 | 120.3 | 138.9 | - |
| 2-Chloro-3-methoxypyridine[6] | 146.2 | 150.1 | 123.5 | 118.9 | 140.3 | OCH₃: ~56 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound (Predicted) | 155/157 (3:1) | 140 | 112, 77 |
| 2-Chloropyridine[2] | 113/115 (3:1) | 113 | 78, 51 |
| 2-Chloro-3-nitropyridine[4][5] | 158/160 (3:1) | 112 | 82, 76 |
| 2-Chloro-3-iodopyridine[9] | 239/241 (3:1) | 239 | 112, 75 |
| 2-Chloro-4-isopropylpyridine[10] | 155/157 (3:1) | 140 | 112, 104 |
Discussion and Interpretation
The spectroscopic data presented above reveals distinct trends that are directly attributable to the nature of the substituent at the 3-position of the 2-chloropyridine ring.
Analysis of Infrared Spectra
The pyridine ring vibrations, typically observed in the 1600-1400 cm⁻¹ region, are subtly influenced by the electronic properties of the substituents. For instance, the electron-withdrawing nitro group in 2-chloro-3-nitropyridine causes a slight shift to higher wavenumbers for the C=N and C=C stretching vibrations compared to the parent 2-chloropyridine.[2][4] Conversely, electron-donating groups like hydroxyl and methoxy have a less pronounced effect. For the predicted spectrum of this compound, the key distinguishing features would be the strong C-H stretching and bending vibrations of the isopropyl group in the 2960-2850 cm⁻¹ and ~1380 cm⁻¹ regions, respectively. The C-Cl stretching vibration is consistently found in the 790-740 cm⁻¹ range across all the compounds.
Analysis of NMR Spectra
¹H NMR: The chemical shifts of the pyridine ring protons are highly sensitive to the electronic environment. Electron-withdrawing groups, such as the nitro group, cause a significant downfield shift of all ring protons, particularly H-4 and H-6, which are in ortho and para positions relative to the nitro group.[4] In contrast, electron-donating groups like hydroxyl and methoxy cause an upfield shift. For this compound, the isopropyl group is weakly electron-donating, and thus the ring proton chemical shifts are predicted to be similar to or slightly upfield of those in 2-chloropyridine. The characteristic septet for the methine proton and the doublet for the methyl protons of the isopropyl group would be the most telling signals for its identification.
¹³C NMR: The trends observed in the ¹H NMR spectra are mirrored in the ¹³C NMR data. The carbon atoms of the pyridine ring are deshielded by electron-withdrawing substituents and shielded by electron-donating ones. The C-2 carbon, being directly attached to the electronegative chlorine atom, consistently appears at a downfield chemical shift (around 142-151 ppm). The chemical shift of the C-3 carbon is most significantly affected by the nature of the substituent at that position. For this compound, the carbons of the isopropyl group would give rise to signals in the aliphatic region of the spectrum.
Analysis of Mass Spectra
The mass spectra of these compounds are characterized by the presence of a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom. The fragmentation patterns are highly dependent on the substituent at the 3-position. A common fragmentation pathway for many of these compounds is the loss of a chlorine radical, leading to a significant fragment ion. For this compound, a prominent fragmentation is the loss of a methyl group from the isopropyl moiety to form a stable secondary carbocation, which would likely be the base peak at m/z 140.[10]
Molecular Structure and Key Spectroscopic Features:
Caption: Key predicted spectroscopic features of this compound.
Conclusion
This guide provides a comprehensive framework for the spectroscopic comparison of this compound and its derivatives. By understanding the fundamental principles of IR, NMR, and Mass Spectrometry and observing the systematic effects of substituents on the pyridine ring, researchers can confidently identify and characterize these important heterocyclic compounds. The predictive data for this compound serves as a valuable reference for synthetic chemists and drug development professionals, enabling them to anticipate the spectroscopic outcomes of their work and accelerate the pace of discovery. The provided protocols and interpretations are designed to be a practical resource, fostering a deeper understanding of the structure-property relationships that govern this class of molecules.
References
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Sulovari, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(8), 1213–1217. [Link]
-
Han, Z., et al. (2016). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Letters in Drug Design & Discovery, 13(7), 634-641. [Link]
-
PubChem. 2-Chloro-3-methoxypyridine. [Link]
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NIST. 2-Chloro-3-nitropyridine. [Link]
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NIST. Pyridine, 2-chloro-. [Link]
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SpectraBase. 2-Chloro-3-iodopyridine. [Link]
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PubChem. 2-Chloro-4-isopropylpyridine. [Link]
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- 5. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 6. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Chloro-3-isopropylpyridine Analogs
For: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.
Introduction: The Untapped Potential of Substituted Pyridines
The pyridine scaffold is a cornerstone in the development of biologically active molecules, with its presence in numerous pharmaceuticals and agrochemicals underscoring its versatility.[1][2] Within this vast chemical space, 2-chloro-3-isopropylpyridine emerges as a particularly intriguing starting point for novel discovery. The presence of a reactive chlorine atom at the 2-position offers a handle for diverse functionalization, while the isopropyl group at the 3-position provides a lipophilic anchor that can significantly influence molecular interactions with biological targets.[3]
This guide provides a comprehensive overview of the biological activity screening of analogs derived from this promising scaffold. We will delve into the potential herbicidal, insecticidal, and fungicidal activities of these compounds, presenting a comparative analysis based on available experimental data. Crucially, this document will not only present data but also elucidate the causality behind the screening methodologies, empowering researchers to design and execute their own robust evaluation programs.
Herbicidal Activity: Targeting Photosynthesis and Beyond
Pyridine derivatives have a well-established history as herbicides, often acting as mimics of the plant hormone auxin, leading to abnormal growth and plant death.[4] Analogs of this compound can be rationally designed to target various key processes in plant physiology.
Comparative Herbicidal Activity of Pyridine Analogs
| Compound ID | Structure | Target Weed | Activity Metric | Value | Reference |
| A-1 | 2-cyano-3-methylthio-3-(2-chloropyridin-5-ylmethyl)aminoacrylate | Brassica campestris | Inhibition (%) at 75 g/ha | >95% | [5] |
| A-2 | 2-cyano-3-isopropyl-3-(2-chloropyridin-5-ylmethyl)aminoacrylate | Brassica campestris | Inhibition (%) at 75 g/ha | >95% | [5] |
| B-1 | 2-(2-oxo-3-(5-(trifluoromethyl)pyridin-2-yl)benzothiazol-6-yloxy)propanoate | Amaranthus retroflexus | Growth Inhibition at 75 g/ha | 100% | [6] |
| C-1 | Pyrido[2,3-d]pyrimidine derivative | Agrostis stolonifera | Inhibition Rate (1 mM) | Good | [4] |
Expert Insights on SAR: The data suggests that substitution at the 3-position of the pyridine ring is critical for herbicidal efficacy.[6] For instance, the presence of a trifluoromethyl group at the 5-position of the pyridine ring in compound B-1 is crucial for its high activity.[6] Furthermore, the nature of the side chain plays a significant role; cyanoacrylate derivatives like A-1 and A-2 demonstrate potent inhibition of photosystem II (PSII) electron transport.[5]
Workflow for Whole-Plant Herbicide Screening
A robust whole-plant screening assay is the gold standard for evaluating the practical potential of a herbicide candidate. This method integrates the compound's absorption, translocation, and metabolic stability within the target organism.[7]
Caption: Workflow for whole-plant herbicidal screening.
Detailed Protocol: Whole-Plant Post-Emergence Herbicide Screening [7][8]
-
Plant Preparation: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Agrostis stolonifera) and a crop species (e.g., corn, wheat) in pots containing a standardized soil mix. Grow seedlings in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h photoperiod) until they reach the 2-4 leaf stage.
-
Herbicide Preparation: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., acetone or DMSO). Create a series of dilutions to determine the dose-response curve. A typical range would be from 10 g/ha to 1000 g/ha. Include a known commercial herbicide as a positive control and a solvent-only treatment as a negative control.
-
Application: Apply the herbicide solutions to the plants using a precision laboratory sprayer to ensure uniform coverage.
-
Evaluation: Return the treated plants to the controlled environment. Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment). Visual assessment should score symptoms like chlorosis, necrosis, and growth inhibition on a scale of 0 (no effect) to 100 (complete death). For a quantitative measure, harvest the above-ground biomass at the end of the experiment, dry it, and weigh it.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the negative control. Determine the GR50 (the dose required to cause a 50% reduction in growth) for each compound.
Insecticidal Activity: Disrupting the Nervous System
Pyridine-based insecticides, such as the neonicotinoids, are known to target the insect nervous system, often by acting on nicotinic acetylcholine receptors (nAChRs).[3] Analogs of this compound can be screened for their potential to act as novel insecticides.
Comparative Insecticidal Activity of Pyridine Analogs
The following table presents the insecticidal activity of various substituted pyridine derivatives against common insect pests. As with the herbicidal data, these results are compiled from multiple sources.
| Compound ID | Structure | Target Insect | Activity Metric | Value (mg/L) | Reference |
| D-1 | 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide | Plutella xylostella | LC50 | 0.4 (71.43% activity) | [3] |
| E-1 | 2-phenylpyridine derivative | Mythimna separata | LC50 | High Activity | [9] |
| F-1 | Anthranilic diamide analog with chloropyridinyl moiety | Plutella xylostella | LC50 | Good Activity | [3] |
Expert Insights on SAR: The insecticidal activity of these pyridine derivatives is highly dependent on the nature and position of the substituents.[3] For instance, the presence of a pyrazole-5-carboxamide moiety attached to the pyridine ring, as seen in compound D-1 , is a key feature for potent insecticidal activity.[3] The specific substitution pattern on the phenyl ring also significantly influences the compound's efficacy.
Workflow for Insecticidal Bioassays
A tiered screening approach is often employed for the discovery of new insecticides, starting with high-throughput in vitro assays followed by in vivo validation.
Caption: Tiered workflow for insecticidal screening.
Detailed Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay [10][11][12][13][14]
This assay is a rapid and cost-effective method for identifying compounds that target the insect nervous system.
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate, in the phosphate buffer.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
Prepare a solution of acetylcholinesterase (from electric eel or a specific insect source) in the phosphate buffer.
-
Prepare serial dilutions of the this compound analogs in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, the test compound solution, and the AChE solution.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI and DTNB solutions to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a specified duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).
-
Fungicidal Activity: Combating Plant Pathogens
Pyridine derivatives have also demonstrated efficacy as fungicides, offering a potential avenue for the development of new treatments for crop diseases.[15][16]
Comparative Fungicidal Activity of Pyridine Analogs
The table below summarizes the fungicidal activity of representative pyridine-containing compounds against various plant pathogenic fungi.
| Compound ID | Structure | Target Fungus | Activity Metric | Value (µg/mL) | Reference |
| G-1 | Pyridine carbohydrazide derivative | Candida spp. (MDR strains) | MIC | 16-24 | [15] |
| H-1 | 6-[(5-chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b][3][17]thiazine | Candida albicans | EC50 | Not specified, but active | [18] |
| I-1 | Pyridine-based compound with amide and hydrazide groups | Rhizoctonia solani | EC50 | 1.64 | [16] |
Expert Insights on SAR: The antifungal activity of these compounds is influenced by the overall molecular structure and the presence of specific functional groups. For example, the carbohydrazide moiety in compound G-1 appears to be important for its potent activity against multidrug-resistant Candida strains.[15] The specific substitutions on the pyridine ring, such as the chloro group in compound H-1 , also play a role in determining the antifungal spectrum and potency.[18]
Workflow for Fungicidal Screening
The initial screening of potential fungicides typically involves in vitro assays to assess their direct inhibitory effect on fungal growth.
Caption: Workflow for fungicidal screening.
Detailed Protocol: Mycelial Growth Inhibition Assay [17][19][20][21][22]
This is a fundamental in vitro method to determine the direct antifungal activity of a compound.
-
Preparation of Fungal Cultures and Media:
-
Culture the target pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani) on a suitable agar medium (e.g., Potato Dextrose Agar, PDA).
-
Prepare PDA medium and sterilize it. While the medium is still molten, add the test compounds (dissolved in a minimal amount of a suitable solvent) to achieve the desired final concentrations. Pour the amended agar into Petri dishes.
-
-
Inoculation:
-
Once the agar has solidified, place a mycelial plug (a small disc of agar with actively growing fungus) from the edge of a fresh fungal culture onto the center of each agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without the test compound) has reached a significant size.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).
-
Conclusion: A Roadmap for Discovery
The this compound scaffold represents a fertile ground for the discovery of novel agrochemicals and potentially other biologically active molecules. This guide has provided a framework for the systematic screening of its analogs, emphasizing a logical, tiered approach that progresses from high-throughput in vitro assays to more complex in vivo evaluations. By understanding the underlying principles of these screening methods and leveraging the structure-activity relationships gleaned from existing research, scientists can more efficiently navigate the path from a promising chemical scaffold to a valuable lead compound. The detailed protocols provided herein serve as a practical starting point for researchers to embark on their own discovery programs, with the ultimate goal of developing innovative solutions to address the ongoing challenges in agriculture and beyond.
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Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pyium ultimum. (2023). PMC - NIH. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH. [Link]
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Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (n.d.). PubMed Central. [Link]
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Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (n.d.). PMC - NIH. [Link]
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European Guidelines to conduct herbicide resistance tests. (2017). Zenodo. [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). ResearchGate. [Link]
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Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022). ResearchGate. [Link]
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Mycelial Growth Inhibition: Significance and symbolism. (2025). SciSpace. [Link]
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Screening for Herbicide Resistance in Weeds. (2000). BioOne Complete. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]
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EC 50 values of some compounds against four fungi. (n.d.). ResearchGate. [Link]
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Most active antifungal agent pyridine derivatives. (n.d.). ResearchGate. [Link]
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Porphyric insecticides 8. structure-activity study of substituted pyridyls. (n.d.). Illinois Experts. [Link]
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Acetylcholinesterase (AChE) Assay Kit. (n.d.). Boster Bio. [Link]
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Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]
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Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. (n.d.). PubMed. [Link]
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How to Test Herbicides at Forest Tree Nurseries. (n.d.). USDA Forest Service. [Link]
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Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). PubMed. [Link]
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Antifungal activity test with mycelia growth‐inhibitory rate methods. (n.d.). ResearchGate. [Link]
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Synthesis and Herbicidal Activity of 2‐Alkyl(aryl)‐4‐amino‐3‐[alkyl(alkoxy)carbonyl]‐5‐cyano‐6‐[(3‐trifluoromethyl)phenoxy]‐pyridines. (n.d.). Sci-Hub. [Link]
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Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. (2023). PubMed. [Link]
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Synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry. (n.d.). Mol-Instincts. [Link]
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Mycelial growth inhibition (MGI) of test botanical extracts. (n.d.). ResearchGate. [Link]
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Synthesis and Herbicidal Activity of 6-Alkoxy(aryloxy) Multisubstituted Pyridine Derivatives. (n.d.). ACG Publications. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2022). ResearchGate. [Link]
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Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (n.d.). PrepChem.com. [Link]
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). PMC - NIH. [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-3-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-isopropylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern offers a valuable scaffold for the development of novel bioactive molecules. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical research and development community. This guide provides a comprehensive cost-benefit analysis of the most viable synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to aid in the selection of the most appropriate method for laboratory and industrial-scale production.
Methodology Overview
The synthesis of this compound is not a trivial one-step process. The primary challenge lies in the regioselective introduction of the chloro and isopropyl groups onto the pyridine ring. This guide will focus on two principal multi-step strategies:
-
Route 1: Grignard Reaction followed by Direct Chlorination. This classic approach involves the initial synthesis of the key intermediate, 3-isopropylpyridine, via a Grignard reaction, followed by direct chlorination to introduce the chlorine atom at the 2-position.
-
Route 2: N-Oxide Mediated Chlorination. This strategy also begins with the synthesis of 3-isopropylpyridine. However, to achieve greater control over the regioselectivity of the chlorination step, the pyridine nitrogen is first oxidized to the N-oxide, which then directs the chlorination to the desired 2-position.
A third, more modern approach involving direct C-H activation for the isopropylation of pyridine will be discussed as a potential future methodology, though it currently lacks the established experimental data for a full cost-benefit analysis in this specific context.
Route 1: Grignard Reaction and Direct Chlorination
This two-step approach is a robust and well-understood pathway for the synthesis of this compound.
Step 1: Synthesis of 3-Isopropylpyridine via Grignard Reaction
The initial step involves a Kumada-type cross-coupling reaction between a 3-halopyridine and an isopropyl Grignard reagent. 3-Bromopyridine is the most common starting material due to its commercial availability and reactivity.
Experimental Protocol:
-
Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq.) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of isopropyl bromide (1.2 eq.) in the same anhydrous solvent is added dropwise to initiate the formation of isopropylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.
-
Cross-Coupling Reaction: To a separate flask containing 3-bromopyridine (1.0 eq.) and a catalytic amount of a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂) in anhydrous THF, the prepared isopropylmagnesium bromide solution is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-isopropylpyridine is then purified by fractional distillation.
Yield Expectations: The yield for this step can vary but is typically in the range of 60-75% based on literature for similar Grignard cross-coupling reactions on pyridine rings.
Step 2: Direct Chlorination of 3-Isopropylpyridine
The second step involves the regioselective chlorination of the synthesized 3-isopropylpyridine at the 2-position. This is a challenging transformation due to the potential for chlorination at other positions (C-4, C-6) or on the isopropyl side chain. Vapor-phase chlorination at high temperatures is a common industrial method for chlorinating alkylpyridines.
Experimental Protocol:
-
Vapor-Phase Chlorination: A vaporized feed stream of 3-isopropylpyridine, chlorine gas, and an inert gas (e.g., nitrogen) is passed through a heated reactor tube. The reaction is typically carried out in two stages: a high-temperature zone (350-500 °C) to initiate the reaction, followed by a lower-temperature zone (<340 °C) to control selectivity[1][2]. The molar ratio of chlorine to the pyridine compound is a critical parameter to control the degree of chlorination[1].
-
Work-up and Purification: The reaction mixture is cooled, and the product is condensed. The crude product is then neutralized with a base and purified by fractional distillation to isolate this compound.
Yield and Selectivity: This step is often the most critical in terms of overall efficiency. The yield of the desired 2-chloro isomer can be moderate, with the formation of other chlorinated byproducts. Optimization of temperature, residence time, and reactant ratios is crucial to maximize the yield of the target compound.
Cost-Benefit Analysis of Route 1
| Factor | Analysis |
| Cost of Starting Materials | Moderate. 3-Bromopyridine is a relatively inexpensive starting material (approx. €28-€35 for 50-100g, and significantly cheaper at bulk scale)[3]. Isopropylmagnesium bromide is also commercially available at a reasonable cost (approx. $103 for 100mL of 0.75M solution). |
| Number of Steps | Two. This is a relatively short synthetic sequence. |
| Overall Yield | Moderate. The overall yield is dependent on the efficiency of both the Grignard and chlorination steps. A hypothetical overall yield might be in the range of 30-50%. |
| Scalability | Good. Both Grignard reactions and vapor-phase chlorinations are well-established industrial processes. |
| Safety and Environmental | High Concern. Grignard reagents are highly reactive and require anhydrous conditions. Vapor-phase chlorination uses corrosive and toxic chlorine gas at high temperatures, posing significant safety and environmental challenges. |
| Purification | Challenging. The separation of the desired 2-chloro isomer from other chlorinated byproducts can be difficult and may require efficient fractional distillation. |
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: N-Oxide Mediated Chlorination
This route offers a more controlled approach to the chlorination step by utilizing the directing effect of the N-oxide functional group.
Step 1: Synthesis of 3-Isopropylpyridine
This step is identical to Step 1 in Route 1.
Step 2: N-Oxidation of 3-Isopropylpyridine
The pyridine nitrogen is oxidized to form 3-isopropylpyridine N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol:
-
Oxidation: 3-Isopropylpyridine (1.0 eq.) is dissolved in a suitable solvent, such as dichloromethane. m-CPBA (1.1-1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with a solution of sodium sulfite to quench the excess peroxy acid, followed by a wash with sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the crude N-oxide, which can often be used in the next step without further purification.
Yield Expectations: N-oxidation of pyridines is generally a high-yielding reaction, often exceeding 90%.
Step 3: Chlorination of 3-Isopropylpyridine N-oxide
The N-oxide directs the chlorination primarily to the 2- and 6-positions. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly used for this transformation.
Experimental Protocol:
-
Chlorination: 3-Isopropylpyridine N-oxide (1.0 eq.) is heated with an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine. The reaction temperature is typically in the range of 80-110 °C.
-
Work-up and Purification: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography or distillation to yield this compound.
Yield and Selectivity: This method generally provides better regioselectivity for 2-chlorination compared to direct chlorination, with yields typically in the range of 70-85%.
Cost-Benefit Analysis of Route 2
| Factor | Analysis |
| Cost of Starting Materials | Moderate to High. In addition to the costs from Route 1, this route requires m-CPBA (approx. $53 for 25g) and phosphorus oxychloride (approx. $55 for 100g)[4]. |
| Number of Steps | Three. This is a longer sequence than Route 1. |
| Overall Yield | Potentially Higher. The higher yield and selectivity of the chlorination step can lead to a better overall yield compared to Route 1, potentially in the 40-60% range. |
| Scalability | Good. The reactions involved are generally scalable, although the use of m-CPBA on a large scale can present safety challenges due to its potential for detonation. |
| Safety and Environmental | Moderate Concern. While avoiding the use of chlorine gas, this route involves a potentially explosive peroxy acid and the corrosive and water-reactive phosphorus oxychloride. |
| Purification | More Straightforward. The improved regioselectivity of the chlorination step simplifies the purification of the final product. |
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Future Outlook: C-H Activation Strategies
Direct C-H activation and functionalization of the pyridine ring is a rapidly developing area of research that could offer a more atom-economical and efficient route to 3-alkylpyridines. Transition metal catalysts, particularly those based on nickel and rhodium, have shown promise in the C-H alkylation of pyridines[5][6].
A hypothetical one-step synthesis of 3-isopropylpyridine from pyridine and an isopropyl source (e.g., propene) would significantly shorten the synthetic sequence. However, achieving high regioselectivity for the C-3 position remains a significant challenge. While promising, these methods often require expensive and specialized catalysts and ligands, and their scalability for this specific transformation is yet to be demonstrated. As such, they are currently more of academic interest than a practical industrial method for producing this compound.
Comparative Summary and Recommendation
| Feature | Route 1: Direct Chlorination | Route 2: N-Oxide Mediated Chlorination |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate | Potentially Higher |
| Cost of Reagents | Lower | Higher |
| Safety Concerns | High (Chlorine gas) | Moderate (m-CPBA, POCl₃) |
| Purification | Challenging | More Straightforward |
| Scalability | Good | Good |
Recommendation:
-
For large-scale industrial production, Route 1 (Grignard Reaction and Direct Chlorination) is likely to be more cost-effective due to the lower cost of reagents and fewer steps, provided that the challenges of handling chlorine gas and purifying the product can be effectively managed. The capital investment in specialized equipment for vapor-phase chlorination would be a significant factor.
-
For laboratory-scale synthesis and process development, Route 2 (N-Oxide Mediated Chlorination) offers a more controlled and often higher-yielding approach. The improved regioselectivity simplifies purification, which can be a major advantage in a research setting. The higher cost of reagents is less of a concern at a smaller scale.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, available equipment, safety infrastructure, and economic constraints.
References
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IndiaMART. (n.d.). Isopropylmagnesium bromide solution 1.0 M in THF, Grade: Chemical. Retrieved from [Link]
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IndiaMART. (n.d.). 3-Bromopyridine. Retrieved from [Link]
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The Lab Depot. (n.d.). Phosphorus Oxychloride, High Purity. Retrieved from [Link]
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Organic Syntheses. (n.d.). chlorodiisopropylphosphine. Retrieved from [Link]
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A Comparative Guide to the Chlorination of 3-Isopropylpyridine: Yields, Regioselectivity, and Methodological Considerations
Introduction: The Strategic Value of Chlorinated 3-Isopropylpyridine
In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive molecules.[1][2] The functionalization of this ring system, particularly through halogenation, opens a gateway to a vast chemical space for structure-activity relationship (SAR) studies. Halopyridines are critical precursors for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise installation of diverse molecular fragments.[3]
3-Isopropylpyridine presents a common yet challenging substrate for regioselective chlorination. The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution, while the C3-isopropyl group, being weakly activating, directs substitution to the ortho (C2, C4) and para (C6) positions. This interplay of electronic effects, coupled with the potential for free-radical chlorination on the isopropyl side chain, can lead to complex product mixtures and low yields of the desired isomer.
This guide provides an in-depth comparison of common laboratory and industrial methods for the chlorination of 3-isopropylpyridine. We will dissect each technique, focusing on the underlying mechanisms, experimental protocols, and, most critically, the achievable yields and regioselectivity. Our objective is to equip researchers, chemists, and drug development professionals with the expert insights needed to select the most effective chlorination strategy for their specific synthetic goals.
Possible Chlorination Isomers of 3-Isopropylpyridine
Before delving into the methods, it is crucial to recognize the potential products. The reaction can yield several isomers, and controlling the outcome is the primary synthetic challenge.
Caption: Potential isomeric products from the chlorination of 3-isopropylpyridine.
**Method 1: Direct Chlorination with Chlorine Gas (Cl₂) **
Direct chlorination with elemental chlorine is one of the oldest and most direct methods, often favored in industrial settings for its low reagent cost. However, it is a powerful, often indiscriminate technique that typically requires high temperatures or UV irradiation, promoting free-radical pathways.[4]
Mechanism & Scientific Rationale: This method can proceed via two primary pathways:
-
Electrophilic Aromatic Substitution: At lower temperatures and in the presence of a Lewis acid catalyst, Cl₂ can be polarized to generate an electrophilic chlorine species (Cl⁺) that attacks the electron-deficient pyridine ring. This pathway is generally low-yielding for pyridines unless the ring is activated.
-
Free-Radical Substitution: Under high heat (350-500°C) or UV light, Cl₂ homolytically cleaves into chlorine radicals (Cl•).[5] These radicals are highly reactive and can abstract hydrogen atoms from both the pyridine ring and the isopropyl side chain, leading to a mixture of products.[6] The process often favors substitution at the 2-position of the pyridine ring.[5][7]
Experimental Protocol: High-Temperature Gas-Phase Chlorination This protocol is adapted from general procedures for alkylpyridine chlorination and should be performed only by trained personnel with appropriate safety containment.[5][7]
-
Set up a tube furnace reactor system equipped with a vaporizer, gas flow controllers for chlorine and an inert gas (e.g., N₂), and a downstream quenching/neutralization trap.
-
Vaporize a feed stream of 3-isopropylpyridine and mix it with a controlled flow of chlorine gas and nitrogen. A typical molar feed ratio might be 1:2-1:8 (pyridine to Cl₂).
-
Pass the vaporized stream through the reactor, which is maintained at a "hot spot" temperature of 350°C to 500°C.[5]
-
The effluent gas is then passed through a cooler secondary zone (e.g., 200°C to 340°C) to allow for further reaction and stabilization.[5]
-
The product stream is condensed and collected in a cooled trap. The off-gases (excess Cl₂, HCl) are neutralized by scrubbing through a caustic solution (e.g., NaOH).
-
The crude product mixture is then purified by fractional distillation or chromatography to isolate the different chlorinated isomers.
Yield & Regioselectivity: Yields are highly dependent on conditions like temperature, residence time, and reactant ratios. For the related 3-picoline, high-temperature chlorination can achieve high conversion (>90%), but the product is often a complex mixture.[7] The primary products are typically 2-chloro- and 2,6-dichloro- derivatives, along with significant amounts of side-chain chlorinated species (e.g., 3-(trichloromethyl)pyridine). Precise yield data for 3-isopropylpyridine is not readily available in public literature, but similar outcomes are expected.
Advantages:
-
Low cost of chlorine gas.
-
Suitable for large-scale continuous flow processes.[5]
Disadvantages:
-
Low Selectivity: Often produces a complex mixture of ring and side-chain chlorinated isomers, requiring extensive purification.
-
Harsh Conditions: Requires high temperatures and specialized equipment.
-
Safety Hazards: Chlorine gas is highly toxic, corrosive, and difficult to handle safely.[6]
Method 2: N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a crystalline solid that serves as a convenient and safer source of electrophilic chlorine.[8][9] It is widely used for the chlorination of electron-rich aromatics and the α-chlorination of carbonyl compounds. For deactivated rings like pyridine, an acid catalyst is often required to enhance the electrophilicity of the chlorine atom.[10]
Mechanism & Scientific Rationale: NCS functions by providing a source of "Cl⁺". The electron-withdrawing succinimide group polarizes the N-Cl bond, making the chlorine atom electrophilic.[10] In the presence of a strong acid (e.g., sulfuric acid, trifluoromethanesulfonic acid), the succinimide oxygen can be protonated, further increasing the electrophilicity of the chlorine and enabling it to attack the deactivated pyridine ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism (SₑAr).
Experimental Protocol: Acid-Catalyzed Chlorination This protocol is based on general methods for the NCS chlorination of deactivated aromatics.[11][12]
-
To a stirred solution of 3-isopropylpyridine (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or dichloromethane) at 0°C, slowly add N-chlorosuccinimide (1.05-1.2 eq.) in portions, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Yield & Regioselectivity: The use of NCS under acidic conditions typically favors chlorination on the pyridine ring over the side chain. For 3-substituted pyridines, chlorination is expected to occur at the positions most susceptible to electrophilic attack, primarily the 2-, 4-, and 6-positions. Yields can be moderate to good (40-75%), but a mixture of isomers is still common. The selectivity can be highly dependent on the specific acid and solvent system employed.[12]
Advantages:
-
Safety and Handling: NCS is a stable, crystalline solid, making it much safer and easier to handle than chlorine gas.[8]
-
Milder Conditions: Reactions are typically run at or below room temperature, preserving sensitive functional groups.
-
Reduced Side-Chain Reaction: Generally favors aromatic chlorination over radical side-chain pathways.
Disadvantages:
-
Higher Cost: NCS is significantly more expensive than chlorine gas.
-
Stoichiometric Reagent: Generates a full equivalent of succinimide as a byproduct.
-
Requires Strong Acid: The need for a strong acid catalyst may not be compatible with all substrates.
**Method 3: Sulfuryl Chloride (SO₂Cl₂) **
Sulfuryl chloride is a versatile liquid chlorinating agent that, like chlorine gas, can react through either radical or ionic pathways depending on the conditions.[13] This duality allows its reactivity to be tailored to the desired outcome, but also necessitates careful control of the reaction environment.
Mechanism & Scientific Rationale:
-
Free-Radical Chlorination: In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon heating, SO₂Cl₂ decomposes to form a chlorine radical (Cl•) and a sulfonyl chloride radical (•SO₂Cl). This pathway is highly effective for chlorinating aliphatic C-H bonds and is the primary route for side-chain chlorination.[13]
-
Electrophilic Chlorination: In the absence of initiators and in polar solvents, SO₂Cl₂ can act as an electrophilic chlorinating agent, particularly for activated aromatic rings. For deactivated systems like pyridine, a Lewis acid catalyst may be required. This method has been used for the chlorination of various aromatic amides and nitriles.[14][15]
Experimental Protocol: Free-Radical Side-Chain Chlorination This protocol is designed to favor chlorination on the isopropyl group.
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 3-isopropylpyridine (1.0 eq.) in a non-polar solvent like carbon tetrachloride or cyclohexane.
-
Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.05 eq.).
-
Add sulfuryl chloride (1.1 eq.) dropwise to the solution.
-
Heat the mixture to reflux (approx. 80°C) for 2-4 hours, or irradiate with a UV lamp at room temperature. Monitor the reaction by GC-MS.
-
After cooling, carefully quench the reaction with a saturated sodium bicarbonate solution to neutralize HCl and decompose any remaining SO₂Cl₂.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography or distillation.
Yield & Regioselectivity: Under radical conditions, this method is expected to show high selectivity for the tertiary C-H bond on the isopropyl group, yielding primarily 3-(1-chloro-1-methylethyl)pyridine . Yields for such reactions are typically good, often exceeding 70%. Ring chlorination is usually a minor pathway under these conditions. Conversely, electrophilic conditions without an initiator would be expected to produce a mixture of ring-chlorinated isomers.
Advantages:
-
Tunable Reactivity: Conditions can be selected to favor either ring or side-chain chlorination.
-
Convenient Reagent: As a liquid, SO₂Cl₂ is easier to measure and handle than chlorine gas.[13]
-
High Selectivity (Radical): Can be highly selective for benzylic-type C-H bonds.
Disadvantages:
-
Vigorous Reaction: Reacts violently with water and releases toxic gases (HCl, SO₂).[13]
-
Corrosive: Both the reagent and byproducts are highly corrosive.
-
Potential for Mixed Products: Without careful control, a mixture of radical and electrophilic chlorination can occur.
Method 4: Chlorination via the Pyridine N-Oxide Intermediate
For achieving high regioselectivity in the chlorination of the pyridine ring, the N-oxide route is often the most effective strategy. This multi-step approach involves first oxidizing the pyridine nitrogen, which fundamentally alters the ring's electronic properties, followed by chlorination and subsequent deoxygenation.
Mechanism & Scientific Rationale: The N-oxide group is strongly activating and ortho-, para-directing for electrophilic substitution. It increases the electron density at the 2-, 4-, and 6-positions, making them susceptible to attack by even mild chlorinating agents. Furthermore, the N-oxide can be activated by reagents like POCl₃ or (COCl)₂ to form a highly reactive intermediate, which then undergoes nucleophilic attack by a chloride ion, typically at the 2-position.[16][17]
Caption: General workflow for the regioselective 2-chlorination of 3-isopropylpyridine via the N-oxide route.
Experimental Protocol: Regioselective 2-Chlorination This protocol is a three-step synthesis.[16]
Step 1: N-Oxide Formation
-
Dissolve 3-isopropylpyridine (1.0 eq.) in dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with sodium bicarbonate solution to remove m-chlorobenzoic acid, dry the organic layer, and concentrate to yield 3-isopropylpyridine N-oxide.
Step 2: Chlorination
-
Dissolve the N-oxide (1.0 eq.) in dichloromethane and cool to 0°C.
-
Add triethylamine (Et₃N, 2.0 eq.) followed by the dropwise addition of oxalyl chloride ((COCl)₂, 2.0 eq.).[16] This combination has been shown to provide excellent C2/C6 selectivity.
-
Stir at 0°C for 30-60 minutes.
-
Quench the reaction with water, extract with dichloromethane, dry, and concentrate. The primary product at this stage is the 2-chloro derivative, which may not require deoxygenation if the N-oxide is not reformed during workup. If a reagent like POCl₃ is used, a separate deoxygenation step is standard.
Step 3: Deoxygenation (if necessary)
-
Dissolve the chlorinated N-oxide intermediate in a solvent like chloroform or acetonitrile.
-
Add phosphorus trichloride (PCl₃, 1.5 eq.) dropwise at 0°C.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool, quench with ice water, basify, and extract the product. Purify by chromatography.
Yield & Regioselectivity: This method offers excellent regioselectivity , overwhelmingly favoring chlorination at the C2 position. Studies on similarly substituted pyridine N-oxides have reported C2/C6 selectivity greater than 99:1 and isolated yields of the 2-chloro product in the range of 70-85% over the chlorination step.[16]
Advantages:
-
High Regioselectivity: The most reliable method for producing the 2-chloro isomer with minimal contamination from other ring isomers.
-
High Yield: Typically provides good to excellent overall yields.
-
Mild Conditions: The chlorination step is performed under very mild conditions (0°C).[16]
Disadvantages:
-
Multi-step Process: Requires at least two or three separate synthetic steps, increasing labor and time.
-
Atom Economy: The overall atom economy is lower compared to direct chlorination methods.
Comparative Summary
| Feature | Direct Chlorination (Cl₂) | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | N-Oxide Route |
| Primary Use Case | Large-scale, non-selective | Selective ring chlorination | Selective side-chain chlorination | High-yield, regioselective 2-chlorination |
| Key Reagent | Chlorine Gas | N-Chlorosuccinimide | Sulfuryl Chloride | m-CPBA, (COCl)₂/Et₃N |
| Typical Conditions | 350-500°C, Gas Phase | 0-25°C, Strong Acid | 80°C, Radical Initiator | 0°C to Reflux |
| Predominant Product | Mixture of 2-, 6-, and side-chain chloro isomers | Mixture of 2-, 4-, 6-chloro isomers | 3-(1-Chloro-1-methylethyl)pyridine | This compound |
| Reported Yield | Variable (High conversion, low purity) | Moderate (40-75%) | Good-Excellent (>70%) | Excellent (>70% for chlorination step) |
| Regioselectivity | Poor | Moderate | Excellent (for side-chain) | Excellent (for C2 position) |
| Safety & Handling | Very Hazardous, Toxic Gas | Good, Stable Solid[8] | Hazardous Liquid, Water-Reactive[13] | Moderate, requires multiple reagents |
| Cost | Low | High | Moderate | Moderate (multi-step) |
Senior Application Scientist's Recommendation
The optimal chlorination method for 3-isopropylpyridine is entirely dependent on the desired outcome and synthetic context.
-
For Targeted Synthesis of this compound: The N-Oxide Route is unequivocally the superior choice. Despite being a multi-step process, its high regioselectivity and excellent yield provide a reliable and clean route to the pure C2 isomer, which is often the most valuable for further functionalization in medicinal chemistry. The predictability and high purity of the product minimize downstream purification challenges, ultimately saving time and resources in a research setting.
-
For Selective Side-Chain Chlorination: If the goal is to functionalize the isopropyl group, Sulfuryl Chloride under free-radical conditions is the recommended method. Its ability to selectively target the tertiary C-H bond offers a direct and high-yielding pathway to 3-(1-chloro-1-methylethyl)pyridine, a valuable intermediate in its own right.
-
For General Ring Chlorination (Exploratory Chemistry): When a mixture of ring-chlorinated isomers is acceptable for initial screening or when avoiding a multi-step synthesis is paramount, N-Chlorosuccinimide (NCS) with a strong acid catalyst presents the best balance of safety, ease of use, and performance. It avoids the extreme hazards and poor selectivity of direct chlorination with Cl₂ while still being a straightforward, one-step process.
-
For Industrial-Scale Production: While Direct Chlorination with Cl₂ is the most cost-effective on a per-kilogram basis, its application should be limited to scenarios where a specific isomer is not required or where an efficient, large-scale distillation process is in place to separate the complex product mixture. The significant safety and environmental considerations make this a less attractive option for modern, green chemistry-focused development.
References
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D. J. C. Constable, P. J. Dunn, J. D. Hayler, et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. Available at: [Link]
- Dow Chemical Co. (1995). EP0684943B1 - Chlorination process of pyridine derivatives. Google Patents.
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T. J. C. O'Riordan, D. G. G. Watson. (2015). The application of palladium-catalysed C–N cross-coupling to the synthesis of pyridines. Chemical Society Reviews, 44(10), 3241-3286. Available at: [Link]
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L. S. Cai, Y. L. Wang, et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2962–2965. Available at: [Link]
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Wikipedia contributors. (2024). Sulfuryl chloride. Wikipedia. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]
-
International Science Community Association. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 4(1), 1-5. Available at: [Link]
-
ResearchGate. (2018). Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. Available at: [Link]
-
P. Knochel, et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5569–5574. Available at: [Link]
-
N. K. Garg, et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(27), 10194–10199. Available at: [Link]
-
T. H. Nguyen, T. T. T. Nguyen, et al. (2013). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 10(1), 58-62. Available at: [Link]
-
C. G. Overberger, J. H. Kozlowski. (1969). Chlorination of 3-Picoline with Sulfuryl Chloride. The Journal of Organic Chemistry, 34(4), 1035-1037. Available at: [Link]
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A Comparative Guide to the Reactivity of 2-Chloro-3-isopropylpyridine and Other Chloropyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its presence is integral to a vast number of FDA-approved drugs, where it can influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1][2][3] The synthesis of complex, functionalized pyridines is therefore a critical endeavor for drug development professionals. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for constructing carbon-carbon and carbon-heteroatom bonds.[4]
This guide provides an in-depth technical comparison of the reactivity of 2-chloro-3-isopropylpyridine with other chloropyridine isomers in common cross-coupling reactions. We will explore how the interplay of electronic and steric factors, particularly the influence of the 3-isopropyl group, governs reaction outcomes. This analysis is supported by experimental data and mechanistic insights to provide a framework for rational reaction design and optimization.
Understanding the Reactivity of Chloropyridines: A Tale of Electronics and Position
The reactivity of chloropyridines in cross-coupling reactions is fundamentally dictated by the position of the chlorine atom relative to the electron-withdrawing nitrogen atom within the pyridine ring. This positioning significantly impacts the ease of the crucial oxidative addition step in the catalytic cycle of most cross-coupling reactions.
The generally accepted order of reactivity for unsubstituted chloropyridine isomers is:
2-Chloropyridine > 4-Chloropyridine > 3-Chloropyridine [1]
This trend is a direct consequence of the electronic landscape of the pyridine ring:
-
2-Chloropyridine: The chlorine atom at the C2 position is directly adjacent to the nitrogen. The strong electron-withdrawing inductive effect of the nitrogen weakens the C-Cl bond, making it more susceptible to oxidative addition by a low-valent palladium catalyst.[1]
-
4-Chloropyridine: The chlorine at the C4 position is also activated due to the electron-withdrawing nature of the nitrogen via resonance, though this effect is generally less pronounced than the inductive effect at the C2 position.[1]
-
3-Chloropyridine: The chlorine at the C3 position is meta to the nitrogen and is therefore not significantly activated by inductive or resonance effects, rendering it the least reactive of the three isomers.[1]
caption: Reactivity trend of chloropyridine isomers.
The Influence of the 3-Isopropyl Group: A Steric and Electronic Tug-of-War
The introduction of an isopropyl group at the C3 position of 2-chloropyridine introduces a fascinating interplay of steric and electronic effects that modulates its reactivity in cross-coupling reactions.
-
Electronic Effect: The isopropyl group is an electron-donating group (EDG) through induction. This electron donation can slightly counteract the electron-withdrawing effect of the pyridine nitrogen, potentially making the C-Cl bond stronger and thus slightly less reactive towards oxidative addition compared to unsubstituted 2-chloropyridine.
-
Steric Effect: The bulky isopropyl group adjacent to the chlorine atom at C2 creates significant steric hindrance. This steric bulk can impede the approach of the palladium catalyst to the C-Cl bond for oxidative addition. Furthermore, it can also influence the subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, by sterically encumbering the palladium complex.
caption: Electronic and steric effects on reactivity.
This combination of a slightly deactivating electronic effect and a significant steric hindrance suggests that This compound will generally be less reactive than unsubstituted 2-chloropyridine in many cross-coupling reactions. However, the specific outcome will be highly dependent on the nature of the cross-coupling reaction, the catalyst system employed, and the coupling partner.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies are limited, we can infer the reactivity of this compound based on data from analogous substituted systems and general principles of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For chloropyridines, the choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, is crucial for achieving good yields, especially with less reactive substrates.[5]
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4, Toluene, 100 °C | >95 |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4, Toluene, 100 °C | ~70 |
| 4-Chloropyridine | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4, Toluene, 100 °C | ~90 |
| 2-Chloro-3-methyl-5-nitropyridine | Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3, Dioxane/H2O, 80-100 °C | ~85-95[6] |
Analysis for this compound:
Given the steric hindrance from the 3-isopropyl group, it is anticipated that the Suzuki-Miyaura coupling of this compound would require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system (e.g., a third-generation Buchwald precatalyst) compared to unsubstituted 2-chloropyridine to achieve comparable yields. The electron-donating nature of the isopropyl group may also slightly decrease the reactivity of the C-Cl bond towards oxidative addition.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] Similar to the Suzuki coupling, the success of this reaction with chloropyridines relies heavily on the use of specialized, bulky phosphine ligands.[8]
| Substrate | Amine | Catalyst System | Conditions | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd2(dba)3 / XPhos | NaOt-Bu, Toluene, 100 °C | >95[8] |
| 3-Chloropyridine | Morpholine | Pd(OAc)2 / RuPhos | NaOt-Bu, Toluene, 100 °C | ~80 |
| 4-Chloropyridine | Aniline | Pd(OAc)2 / BINAP | NaOt-Bu, Toluene, 110 °C | ~90[7] |
| 3-Bromo-2-chloropyridine | Morpholine | Pd(OAc)2 / RuPhos | NaOt-Bu, Dioxane, 100 °C | ~85 (at C-Br)[9] |
Analysis for this compound:
The steric hindrance of the 3-isopropyl group is expected to be a significant factor in the Buchwald-Hartwig amination. The bulky ligand on the palladium and the bulky substituent on the pyridine ring could lead to a sterically congested transition state, potentially lowering the reaction rate and yield. The choice of a less sterically demanding amine coupling partner might be beneficial. Overcoming the steric clash would likely necessitate the use of highly active and sterically tailored ligands.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds.[10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
| Substrate | Alkyne | Catalyst System | Conditions | Yield (%) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N, THF, rt | >90[11] |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N, THF, rt | ~85[11] |
| 4-Bromopyridine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Piperidine, 80 °C | ~80[12] |
| 3-Bromo-2-chloropyridine | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N, THF, 60 °C | ~90 (at C-Br)[9] |
Analysis for this compound:
While data for the Sonogashira coupling of chloropyridines is less common due to the lower reactivity of the C-Cl bond compared to C-Br, it is expected that this compound would be a challenging substrate. The steric hindrance around the C-Cl bond would likely necessitate higher temperatures and potentially the use of more robust catalyst systems, such as those employing NHC ligands, to achieve reasonable yields. Copper-free Sonogashira protocols might also offer an alternative approach.[13]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling and reaction setup, detailed protocols for the Suzuki-Miyaura coupling of 2-chloropyridine and a proposed protocol for this compound are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K3PO4, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst, 0.02 mmol)
-
Potassium phosphate (K3PO4, 3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add this compound, phenylboronic acid, XPhos Pd G3, and potassium phosphate to a vial equipped with a stir bar.
-
Add the anhydrous 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours for completion.
-
Follow the work-up and purification procedure as described in Protocol 1.
Rationale for Protocol 2: The use of a more active third-generation precatalyst and a higher reaction temperature is proposed to overcome the anticipated lower reactivity of this compound due to steric hindrance. A higher excess of the boronic acid and base is also suggested to drive the reaction to completion.
Conclusion: Navigating the Nuances of Substituted Pyridine Reactivity
The reactivity of chloropyridines in cross-coupling reactions is a nuanced interplay of electronic and steric factors. While the position of the chlorine atom establishes a general trend in reactivity, substituents on the pyridine ring can significantly alter this landscape.
This compound presents a unique challenge due to the steric bulk of the isopropyl group, which can hinder the approach of the catalyst and slow down the reaction rate. This necessitates the use of more active catalyst systems and potentially more forcing reaction conditions to achieve efficient cross-coupling. For researchers and drug development professionals, a thorough understanding of these substituent effects is paramount for the successful design and implementation of synthetic routes to novel and complex pyridine-containing molecules. By carefully selecting the appropriate catalyst, ligands, and reaction conditions, the challenges posed by sterically hindered substrates like this compound can be overcome, opening the door to a wider range of accessible chemical space.
References
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Duan, J., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4357. Retrieved from [Link]
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Singh, U. P., & Singh, R. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15089. Retrieved from [Link]
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Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Kumada coupling. Retrieved from [Link]
-
Wikipedia. (2023). Negishi coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Kamlet, A. S., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Organic Process Research & Development, 15(4), 929-935. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry - A European Journal, 12(24), 6296-6305. Retrieved from [Link]
-
Reddy, M. S., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(23), 4171-4173. Retrieved from [Link]
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Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 26(01), 41-45. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Gök, Y., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(10), 2465. Retrieved from [Link]
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Mohajer, F., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7456. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 21.01.3.3: Negishi Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
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Kelly, C. B., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society, 138(7), 2198–2201. Retrieved from [Link]
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Watson, M. P., et al. (2018). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. Israel Journal of Chemistry, 58(3-4), 314-320. Retrieved from [Link]
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Watson, M. P., et al. (2017). Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. Journal of the American Chemical Society, 139(39), 13648–13651. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]
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ResearchGate. (n.d.). Coupling outcomes for pyridines [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. Retrieved from [Link]
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PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
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Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
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NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
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Singh, R., et al. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 49(10), 2244-2255. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Chloro-3-isopropylpyridine by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Intermediate Synthesis
In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 2-Chloro-3-isopropylpyridine is a key building block whose downstream performance in complex syntheses is directly dictated by its impurity profile. Undetected impurities, even at trace levels, can lead to failed reactions, the formation of toxic byproducts, or significant batch-to-batch variability.
This guide provides a comprehensive, scientifically-grounded framework for confirming the purity of newly synthesized this compound. We move beyond a simple protocol, offering a comparative analysis against commercial standards and delving into the rationale behind the analytical choices. Our objective is to equip researchers and drug development professionals with a robust, self-validating HPLC method that ensures the integrity of their synthetic intermediates, adhering to the stringent principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
The structure of this compound—a halogenated, alkyl-substituted pyridine—presents specific chromatographic challenges. The basic nitrogen atom (pKa ≈ 5-6) can interact with residual acidic silanols on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).[4] A successful method must mitigate these interactions to achieve the sharp, symmetrical peaks necessary for accurate quantification.
Furthermore, the synthesis of this compound, typically involving the chlorination of 3-isopropylpyridine, can introduce a predictable set of impurities. A robust analytical method must be capable of resolving the main peak from:
-
Starting Material: Unreacted 3-isopropylpyridine.
-
Regioisomers: Isomers where the chlorine atom is at a different position on the pyridine ring.
-
Over-chlorinated Byproducts: Dichloro- or trichloro-isopropylpyridine species.
-
Reagents and Catalysts: Residual materials from the manufacturing process.[1]
A Validated HPLC Method for Purity Determination
The following reversed-phase HPLC (RP-HPLC) method is designed for high-resolution separation and accurate quantification of this compound and its likely impurities. The causality behind each parameter selection is critical for method robustness.
Rationale for Method Parameters:
-
Column (C18, 150 x 4.6 mm, 5 µm): A C18 stationary phase provides the necessary hydrophobicity to retain the moderately nonpolar this compound. A high-purity, end-capped C18 column is crucial to minimize the number of free silanol groups, which is the first step in reducing peak tailing for basic compounds.[4]
-
Mobile Phase (Acetonitrile and Water with 0.1% Formic Acid): Acetonitrile is a common organic modifier providing good elution strength. The key component is the formic acid. By maintaining a low pH (around 2.7), the pyridine nitrogen is protonated. This positive charge prevents strong secondary ionic interactions with any remaining deprotonated silanols on the column, resulting in excellent peak symmetry.[4][5] A gradient elution ensures that both more polar (early-eluting) and more nonpolar (late-eluting) impurities are effectively separated and eluted within a reasonable runtime.
-
Detector (UV at 265 nm): The substituted pyridine ring contains a chromophore that absorbs UV light. A preliminary scan of the compound in the mobile phase would confirm that 265 nm is a wavelength of high absorbance, providing the sensitivity needed to detect trace impurities. A Diode Array Detector (DAD) is highly recommended as it can assess peak purity by comparing spectra across a single peak, which helps to identify co-eluting impurities.[6]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or DAD detector.
-
-
Chromatographic Conditions:
-
A detailed summary of the conditions is provided in the table below.
-
-
Standard Preparation:
-
Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the synthesized batch of this compound in the same manner and at the same concentration as the standard.
-
-
System Suitability Test (SST):
-
Inject the standard solution six replicate times.
-
The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. This step validates that the chromatographic system is performing adequately before analyzing any samples.[7][8]
-
-
Analysis:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-18 min: 85% B; 18-19 min: 85% to 30% B; 19-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Table 1: Optimized HPLC Method Parameters.
Comparative Study Design: Benchmarking Against Commercial Standards
To rigorously confirm the purity of the in-house synthesized batch, it is essential to compare it not only to a high-purity certified reference standard but also to commercially available batches. This provides context for what is achievable and accepted in the field.
Caption: Experimental workflow for comparative HPLC purity analysis.
Results and Interpretation: A Data-Driven Comparison
The analysis yielded chromatograms for each sample, which were integrated to determine the area percentage of the main peak and any detected impurities. The results are summarized below.
| Sample ID | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (%) |
| Synthesized Batch | 8.52 | 99.65% | 0.15% (at 5.2 min) | 0.08% (at 9.8 min) | 0.35% |
| Commercial Std. A (98%) | 8.51 | 98.21% | 1.25% (at 5.1 min) | 0.22% (at 7.1 min) | 1.79% |
| Commercial Std. B (99.5%) | 8.52 | 99.58% | 0.11% (at 5.2 min) | Not Detected | 0.42% |
Table 2: Comparative Purity Data.
From the data, the synthesized batch demonstrates a purity of 99.65%, which is superior to both commercial standards tested. The primary impurity in the synthesized batch (Impurity 1) elutes at a similar retention time as the major impurity in the commercial standards, suggesting it may be a common process-related impurity, such as the starting material. According to ICH Q3A(R2) guidelines, any impurity present at a level greater than 0.10% should be reported and identified.[9] Impurity 1 in our synthesized batch, at 0.15%, would therefore require structural identification.
Trustworthiness Through Self-Validation: The Logic of Impurity Assessment
The process of confirming purity extends beyond a simple percentage. It involves a logical assessment of any detected impurities, guided by established regulatory frameworks.
Caption: Decision tree for impurity assessment based on ICH guidelines.[1][10]
This logical flow demonstrates the self-validating nature of the protocol. For our synthesized batch, the impurity at 0.15% crosses the identification threshold, mandating further analysis (like LC-MS) to determine its structure. However, it is below typical qualification thresholds, meaning specific toxicological studies for that impurity would likely not be required unless it was a known high-potency toxicant.[9]
Conclusion
This guide has detailed a robust and reliable RP-HPLC method for confirming the purity of synthesized this compound. By explaining the scientific rationale behind the method parameters and employing a comparative analysis against commercial standards, we have established a high degree of confidence in the analytical results. The synthesized batch was found to have a purity of 99.65%, exceeding that of the tested commercial alternatives. The workflow, grounded in ICH principles, provides a clear and defensible pathway for the assessment of impurities, ensuring that the intermediate meets the stringent quality requirements for its use in research and drug development.
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]
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Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
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Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration. [Link]
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Navigating the Synthesis of 2-Chloro-3-isopropylpyridine: A Comparative Guide to Catalytic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-3-isopropylpyridine in Medicinal Chemistry
This compound is a key heterocyclic building block in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. The strategic placement of the chloro and isopropyl substituents on the pyridine ring allows for diverse downstream functionalization, making it a valuable intermediate in the development of novel therapeutic agents and crop protection chemicals. However, the regioselective synthesis of this molecule presents considerable challenges, primarily centered around controlling the position of chlorination on the pyridine ring, which is often complicated by the presence of the activating isopropyl group. This guide provides a comparative analysis of various catalytic strategies for the synthesis of this compound, offering insights into their relative performance based on available experimental data from analogous systems.
Comparative Analysis of Catalytic Systems
The synthesis of this compound can be approached through several catalytic routes, each with its own set of advantages and limitations. Here, we compare four prominent methods: Vapor-Phase Chlorination, Lewis Acid Catalysis, Palladium-Catalyzed C-H Chlorination, and N-Chlorosuccinimide (NCS) based methods. The following table summarizes the key performance indicators for each approach, drawing on data from the chlorination of similar 3-alkylpyridine substrates.
| Catalytic System | Catalyst Example | Chlorinating Agent | Typical Conditions | Reported Yield (Analogous Systems) | Selectivity (Analogous Systems) | Key Advantages | Key Disadvantages |
| Vapor-Phase Chlorination | Uncatalyzed or Silicate Clays | Chlorine (Cl₂) | High Temperature (250-500°C), Gas Phase[1][2][3] | Variable, up to 90% conversion for 3-picoline[2] | Mixture of isomers and side-chain chlorination[1] | Suitable for large-scale industrial production. | Requires specialized high-temperature equipment; often leads to a mixture of products requiring complex separation.[1] |
| Lewis Acid Catalysis | Ferric Chloride (FeCl₃) | Chlorine (Cl₂) | Liquid Phase, Moderate Temperature (160-220°C)[4] | Good to excellent for related systems | Can favor ring chlorination over side-chain | Readily available and inexpensive catalysts; straightforward experimental setup.[4] | Catalyst can be corrosive; potential for over-chlorination. |
| Palladium-Catalyzed C-H Chlorination | Pd(OAc)₂ | Acid Chlorides | Liquid Phase, with directing groups | Good for 2-arylpyridines[5][6] | High regioselectivity at the ortho position[5][6] | High regioselectivity; mild reaction conditions. | Catalyst cost; requirement for specific directing groups may add synthetic steps. |
| N-Chlorosuccinimide (NCS) Based | Acid Catalyst (e.g., TFA) or Copper(I) Catalyst | N-Chlorosuccinimide (NCS) | Liquid Phase, Mild Temperature[7][8][9] | Good to excellent for activated aromatics[8][9] | Good for electron-rich substrates; can be tuned with catalyst choice | Milder and safer chlorinating agent; avoids handling of chlorine gas.[7][8] | May require activation for less reactive substrates; potential for side reactions with the succinimide byproduct. |
In-Depth Discussion of Catalytic Approaches
Vapor-Phase Chlorination
Vapor-phase chlorination is a well-established industrial method for the chlorination of pyridines.[1][2] The reaction is typically carried out at high temperatures (250-500°C) by passing a mixture of the pyridine substrate, chlorine gas, and an inert diluent such as steam or nitrogen through a reactor.[1][2] While this method can achieve high conversions, a significant drawback is the lack of selectivity, often resulting in a mixture of mono-, di-, and polychlorinated isomers, as well as side-chain chlorination on the isopropyl group.[1] The use of catalysts like silicate clays can sometimes improve selectivity, but purification of the desired product remains a major challenge.[3]
Reaction Pathway: Vapor-Phase Chlorination
Caption: Vapor-phase chlorination of 3-isopropylpyridine.
Lewis Acid Catalysis
The use of Lewis acid catalysts, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), in liquid-phase chlorination offers a more controlled approach.[4] The Lewis acid polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine and promoting electrophilic aromatic substitution on the pyridine ring. This method generally favors ring chlorination over side-chain halogenation. For the synthesis of this compound, this approach is promising as the isopropyl group is an ortho-, para-director, and the nitrogen atom of the pyridine ring will be complexed with the Lewis acid, directing chlorination to the 2- and 6-positions. Steric hindrance from the isopropyl group at the 3-position would likely favor chlorination at the 2-position.
Palladium-Catalyzed C-H Chlorination
Palladium-catalyzed direct C-H bond activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds.[5][6] In the context of pyridine chlorination, this methodology often employs a directing group to achieve high selectivity. For substrates like 2-arylpyridines, chlorination occurs selectively at the ortho-position of the aryl ring.[5][6] While this specific example may not be directly applicable to 3-isopropylpyridine, it highlights the potential of palladium catalysis to achieve high regioselectivity. A suitable directing group attached to the pyridine nitrogen or the isopropyl group could potentially direct chlorination to the desired 2-position.
N-Chlorosuccinimide (NCS) Based Methods
N-Chlorosuccinimide (NCS) is a solid, easy-to-handle, and safer alternative to gaseous chlorine for chlorination reactions.[7][8] For electron-rich aromatic compounds, NCS can effect chlorination directly. However, for less activated substrates like pyridines, a catalyst is often required.[10] Acid catalysts can enhance the electrophilicity of the chlorine atom in NCS.[7] Alternatively, transition metal catalysts, such as copper(I), have been shown to be effective in catalyzing chlorination reactions with NCS, particularly for arylboronic acids.[7][11] This suggests a potential two-step approach where 3-isopropylpyridine is first converted to its corresponding boronic acid, followed by a copper-catalyzed chlorination with NCS.
Recommended Experimental Protocol: Lewis Acid-Catalyzed Chlorination
Based on the balance of catalyst cost, operational simplicity, and potential for regioselectivity, the Lewis acid-catalyzed approach appears to be a promising starting point for the synthesis of this compound. The following is a detailed, step-by-step methodology based on protocols for similar systems.[4]
Experimental Workflow: Lewis Acid-Catalyzed Chlorination
Caption: Step-by-step workflow for Lewis acid-catalyzed chlorination.
Materials:
-
3-Isopropylpyridine
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine (Cl₂) gas
-
Anhydrous solvent (e.g., 1,2-dichloroethane or chlorobenzene)
-
Aqueous sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a scrubbing system for chlorine and HCl gas, add 3-isopropylpyridine (1.0 eq) and the anhydrous solvent.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous ferric chloride (FeCl₃, 0.05 - 0.1 eq).
-
Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 180°C) with vigorous stirring.
-
Chlorination: Once the reaction temperature is stable, introduce a slow and steady stream of chlorine gas through the gas inlet tube below the surface of the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by GC-MS to determine the consumption of the starting material and the formation of the desired product.
-
Work-up: Once the reaction is complete, stop the chlorine flow and cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding an aqueous solution of sodium hydroxide until the mixture is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Conclusion
The synthesis of this compound can be achieved through various catalytic methods, each presenting a unique set of operational parameters and outcomes. While vapor-phase chlorination is suitable for large-scale production, it often suffers from low selectivity. Palladium-catalyzed C-H activation offers high regioselectivity but at a higher cost. NCS-based methods provide a safer alternative to chlorine gas but may require substrate activation. For a laboratory-scale synthesis balancing cost, simplicity, and potential for good regioselectivity, Lewis acid-catalyzed chlorination with a catalyst such as ferric chloride represents a robust and logical starting point for optimization. Further screening of catalysts and reaction conditions is recommended to maximize the yield and selectivity for this valuable synthetic intermediate.
References
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- Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
- Chlorin
- Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. Request PDF.
- Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids. Org. Lett. 2010, 12, 1192-1195.
- ChemInform Abstract: Palladium-Catalyzed Chelation-Assisted C—H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. Request PDF.
- Chlorination process of pyridine deriv
- Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox C
- ChemInform Abstract: Regioselective Synthesis of 2-Chloro-3-pyridinecarboxyl
- Ammoxidation of 3-picoline over V2O5/TiO2 (anatase) system I. Relationship between ammoxidation activity and oxidation state of vanadium.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activ
- N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
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- Study on catalyst deactivation kinetics of pyridine chlorination.
- Application Notes and Protocols: N-Chlorosuccinimide (NCS)
- Catalytic oxidation of chlorinated benzenes over V2O5/TiO2 c
- Pyridine complexes of chlorine
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Chloro-3-isopropylpyridine
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-3-isopropylpyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, empowering you to make informed decisions and foster a culture of safety and compliance within your laboratory.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. While a complete toxicological profile for this compound may not be extensively documented, data from its Safety Data Sheet (SDS) and structurally related halogenated pyridines indicate the following primary hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The chlorinated pyridine structure suggests that thermal decomposition could release toxic and corrosive gases, such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[3][4] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in a multi-layered approach to exposure prevention. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.
Engineering Controls
All work involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[5] This primary engineering control is non-negotiable, as it captures and exhausts vapors and fine particulates, protecting the user from inhalation exposure.[6] Ensure that the fume hood has a recent certification and that the sash is maintained at the lowest practical height.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The following table summarizes the required PPE for handling this compound waste.
| Body Part | Equipment | Specifications & Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Safety goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face.[5][7][8] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[5][6][8] |
| Body | Laboratory Coat | A fully buttoned lab coat protects against minor spills and contamination of personal clothing.[5] |
| Feet | Closed-Toe Shoes | Impervious, closed-toe footwear is mandatory to protect against spills.[5] |
| Respiratory | Respirator (if required) | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large-scale operations or in the event of a significant spill where fume hood containment is compromised. Follow your institution's EHS guidelines.[3][9] |
Step-by-Step Waste Collection and Segregation
Proper segregation of chemical waste at the source is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.
Protocol for Waste Collection:
-
Select a Compatible Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.[10]
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Segregate the Waste:
-
Solid Waste: Collect unused or contaminated solid this compound in the designated container. This includes contaminated weigh boats, paper towels, and gloves.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, appropriately labeled liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Halogenated waste streams are often incinerated under specific conditions and must be kept separate from non-halogenated streams.
-
-
Maintain Container Integrity: Keep the waste container closed at all times, except when adding waste.[2][6] Store the container in a designated satellite accumulation area within the laboratory, away from heat and sources of ignition.[3][10]
Causality: The segregation of halogenated waste is crucial because the combustion of these compounds can produce acidic gases like HCl.[4] Waste incineration facilities require segregated streams to scrub these acidic byproducts, preventing their release into the atmosphere and protecting equipment.
Emergency Procedures: Spill Management
Accidents can happen, and a well-rehearsed spill response plan is essential. The procedure varies based on the size of the spill.
Minor Spill Cleanup (Contained within a Fume Hood)
A minor spill is one that can be safely cleaned up by trained laboratory personnel in under 15 minutes without significant risk of exposure.[11]
Protocol for Minor Spill Cleanup:
-
Alert Colleagues: Inform others in the lab of the spill.
-
Ensure PPE: Don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to surround and cover the spill.[11][12] Do not use combustible materials like paper towels as the primary absorbent.[11]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container for this compound.[13]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials into the hazardous waste container.
-
Document the Incident: Report the spill to your laboratory supervisor or EHS department as required by your institution's policy.
Major Spill Response (Outside of a Fume Hood or Large Volume)
A major spill poses an immediate threat to health and safety.
Protocol for Major Spill Response:
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and post a warning sign.
-
Call for Emergency Assistance: Contact your institution's EHS or emergency response team. Provide them with the chemical name, location, and estimated quantity of the spill.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.
The decision-making process for spill response is visualized in the flowchart below.
Caption: Decision workflow for managing spills of this compound.
Final Disposal Pathway
Once your hazardous waste container is full, it must be transferred for final disposal by licensed professionals.
Protocol for Final Disposal:
-
Complete the Waste Label: Ensure all fields on the hazardous waste label are accurately filled out, including the date the container became full.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the waste container. Do not pour chemical waste down the drain.[2]
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like HCl.[14] Federal regulations under the Resource Conservation and Recovery Act (RCRA) govern the disposal of such wastes.[15] Specifically, for halogenated pyridines, regulations may require chemical destruction to ensure complete breakdown of the substance.[16]
Trustworthiness: This multi-step disposal system is self-validating. By meticulously following the procedures for segregation, containment, and labeling, you provide the disposal facility with the accurate information needed to select the correct, environmentally sound disposal method, thereby ensuring regulatory compliance and safety from laboratory bench to final disposition.
References
-
AFG Bioscience LLC. (2016). Safety Data Sheet: 3-Amino-2-chloropyridine. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
The University of British Columbia. (2015). Chemical Spill Clean-up Protocol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations. Federal Register. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-isopropylpyridine
A Note on Scientific Diligence: As of the writing of this guide, a comprehensive, peer-reviewed Safety Data Sheet (SDS) specifically for 2-Chloro-3-isopropylpyridine (CAS No. 158503-51-6) is not widely available. This is not uncommon for novel or specialized research chemicals. Therefore, this guidance is synthesized from a conservative assessment of structurally related compounds, including various chlorinated and substituted pyridines.[1][2][3] The core principle is to treat this compound with a high degree of caution, assuming it shares the potential hazards of its chemical class until proven otherwise. This proactive approach is the cornerstone of a robust laboratory safety culture.
Deconstructing the Hazard Profile: An Evidence-Based Assessment
The pyridine ring is a foundational structure in many biologically active compounds.[1] However, its derivatives, particularly halogenated ones, can present significant health and safety challenges. Based on data from analogs like 2-chloro-3-nitropyridine and 2-chloropyridine, we can logically infer a potential hazard profile for this compound.[3][4]
Anticipated Hazards:
-
Acute Toxicity (Oral): Likely harmful or toxic if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation. Prolonged contact may lead to more severe effects.[3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage upon contact.[3]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[3]
-
Combustibility: As an organic compound, it should be treated as potentially combustible and kept away from ignition sources.[2]
This assessment dictates a stringent, multi-layered approach to personal protective equipment. The goal is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.
The Core Directive: Mandatory PPE for this compound
Below is a detailed breakdown of the required PPE. The causality behind each selection is explained to empower you, the researcher, with a deeper understanding of the "why" behind the protocol.
Eye and Face Protection: The First Line of Defense
Direct ocular exposure is a high-consequence event. Standard safety glasses are insufficient.
-
Mandatory Equipment: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the primary container or working with solutions.[5]
-
Enhanced Precautions: For procedures with a heightened risk of splashing (e.g., transfers of larger volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[6]
Causality: The pyridine chemical family is known for causing serious eye irritation.[3] Goggles provide a 360-degree seal around the eyes, protecting from splashes, mists, and vapors that can easily bypass the gaps in standard safety glasses.
Skin and Body Protection: An Impermeable Barrier
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a fully fastened front is the minimum requirement.
-
Chemical Apron: When handling quantities greater than a few milliliters, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed shoes made of a durable material are mandatory. Open-toed shoes, sandals, or woven-fabric shoes are strictly prohibited in the laboratory space.
Causality: Dermal contact is a primary route of exposure. Chlorinated pyridines are documented skin irritants.[3] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[2]
Hand Protection: The Critical Interface
Your hands are the most likely part of your body to come into direct contact with the chemical. Glove selection and use must be meticulous.
-
Glove Type: Use chemically resistant, disposable gloves. Nitrile or neoprene gloves are recommended over latex, which offers poor protection against many organic chemicals.[7] Always check the manufacturer's glove compatibility chart for chlorinated pyridines if available.
-
Glove Integrity: Inspect gloves for any signs of damage (pinholes, tears) before each use.[8]
-
Double Gloving: For extended procedures or when handling concentrated material, double gloving provides an additional layer of safety.
-
Proper Technique: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves immediately into a designated hazardous waste container.[8] Never wear gloves outside of the laboratory area.
Causality: Some pyridine derivatives are fatal in contact with skin. Assuming a similar potential for toxicity with this compound is a prudent safety measure. Proper glove selection and technique are your most critical defenses against systemic poisoning through dermal absorption.
Respiratory Protection: Ensuring Safe Air
-
Primary Engineering Control: All handling of this compound that may generate vapors, mists, or aerosols must be conducted inside a certified chemical fume hood.[7]
-
Secondary Respiratory Protection: In the event of a significant spill or a failure of the primary engineering controls, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement.[5][6] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Causality: Inhalation of pyridine-class compounds can cause irritation to the nose and throat, leading to coughing and wheezing.[9] Higher exposures can lead to more severe systemic effects.[9] A fume hood is the most effective way to prevent inhalation exposure by capturing vapors at the source.
Operational and Disposal Plans
Safe handling extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the lab.
PPE Donning and Doffing Workflow
Incorrectly removing PPE can lead to exposure. The sequence is critical to prevent transferring contaminants from the outside of your gear to your skin.
Caption: Critical PPE donning and doffing sequences.
Safe Handling Protocol
-
Preparation: Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[10] Confirm the chemical fume hood is functioning correctly.
-
Handling: Conduct all transfers and manipulations within the fume hood. Keep the container tightly sealed when not in use.[8]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage location should be clearly labeled with appropriate hazard warnings.
-
Spill Management: In case of a minor spill inside a fume hood, use an inert absorbent material to contain it. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Evacuate in case of a large spill.
-
Disposal: All waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste. Dispose of it through your institution's environmental health and safety program in accordance with all local, state, and federal regulations.[3][6]
Chemical Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not Required (Fume Hood) |
| High-Splash Risk (in Fume Hood) | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Not Required (Fume Hood) |
| Minor Spill Cleanup (in Fume Hood) | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Not Required (Fume Hood) |
| Major Spill / Fume Hood Failure | Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical Resistant Suit | NIOSH-Approved OV Respirator |
References
-
Pyridine Hazard Summary. New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Pyridine - Safety Data Sheet. Carl ROTH. [Link]
-
Safety Data Sheet - 3-Amino-2-chloropyridine. AFG Bioscience LLC. [Link]
-
2-Chloro-3-nitropyridine Hazard Information. PubChem, National Institutes of Health. [Link]
-
Pyridine Safety Data Sheet. Sdfine. [Link]
-
2-Chloropyridine General Information. Wikipedia. [Link]
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- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
